2-(4-methylphenyl)benzothiazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NS/c1-10-6-8-11(9-7-10)14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPGYYNQTPWXGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358848 | |
| Record name | 2-(4-Methylphenyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16112-21-3 | |
| Record name | 2-(4-Methylphenyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the 2-Arylbenzothiazole Scaffold
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-methylphenyl)benzothiazole
The benzothiazole framework, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry and drug discovery.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions make it a privileged scaffold for targeting a multitude of biological entities.[2] Among its numerous derivatives, the 2-arylbenzothiazoles have garnered significant attention, particularly for their potent and often selective anticancer properties.[3][4] This guide focuses on a key exemplar of this class: This compound .
The strategic placement of a 4-methylphenyl (p-tolyl) group at the 2-position of the benzothiazole core profoundly influences its electronic distribution, lipophilicity, and steric profile. These modifications are not trivial; they dictate the molecule's pharmacokinetic and pharmacodynamic behavior, including its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity. For researchers in drug development, a thorough understanding of these fundamental physicochemical properties is paramount for rational drug design, lead optimization, and the development of effective therapeutic agents. This document provides a comprehensive technical overview of the core properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its relevance in modern medicinal chemistry.
Section 1: Core Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is the foundation of all subsequent experimental work, from synthesis to biological screening. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source / Comment |
| IUPAC Name | 2-(4-methylphenyl)-1,3-benzothiazole | [5] |
| Synonyms | 2-(p-tolyl)benzothiazole, 2-(4-tolyl)benzo[d]thiazole | [5] |
| CAS Number | 16112-21-3 | [6] |
| Molecular Formula | C₁₄H₁₁NS | [5] |
| Molecular Weight | 225.31 g/mol | [5] |
| Exact Mass | 225.06122053 Da | [5] |
| Appearance | White to light brown/gray solid | [7][8] |
| Melting Point | 85-86 °C | [8] |
| Boiling Point | Data not readily available. | For reference, the parent compound, benzothiazole, boils at 227-228 °C.[9] |
| Solubility | Predicted to be poorly soluble in water; soluble in organic solvents like ethanol, DMSO, and chloroform. | The parent benzothiazole is soluble in ethanol and DMSO but only slightly soluble in water.[2][9] |
| Storage | Sealed in a dry environment at room temperature. | [6] |
| InChIKey | JVPGYYNQTPWXGE-UHFFFAOYSA-N | [5] |
| SMILES | CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 | [5] |
Section 2: Synthesis and Purification
The most common and efficient route to synthesize 2-arylbenzothiazoles is the condensation reaction between 2-aminothiophenol and an appropriate aryl aldehyde.[10][11] This method is valued for its reliability and generally high yields.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis from 2-aminothiophenol and 4-methylbenzaldehyde.
Causality Statement: The reaction proceeds via a nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde, forming a Schiff base intermediate. Subsequent intramolecular cyclization and oxidative aromatization, often facilitated by an oxidant present in the reaction medium (like air in DMSO), yield the final benzothiazole product.[11]
Materials:
-
2-Aminothiophenol
-
4-Methylbenzaldehyde (p-tolualdehyde)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Deionized Water
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (1.0 eq) and 4-methylbenzaldehyde (1.05 eq) in DMSO.
-
Heating: Heat the reaction mixture to 120-130 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Precipitation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker of cold water with stirring. A solid precipitate of the crude product will form.
-
Isolation: Collect the crude solid by vacuum filtration through a Büchner funnel. Wash the solid generously with water to remove residual DMSO.
-
Purification (Recrystallization): Transfer the crude solid to a flask and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The result is a crystalline solid of this compound.
Visualization: Synthesis Workflow
Section 3: Structural Elucidation and Characterization
Confirming the structure and purity of the synthesized compound is a critical, self-validating step in chemical synthesis.
Protocol 1: Melting Point Determination
The melting point is a reliable indicator of purity. A sharp melting range close to the literature value suggests a pure compound.
-
Apparatus: Melting point apparatus, capillary tube.
-
Procedure:
-
Place a small amount of the dried, purified product into a capillary tube.
-
Insert the tube into the melting point apparatus.
-
Heat the sample gradually, recording the temperature at which the solid first begins to melt and the temperature at which it becomes completely liquid.
-
Compare the observed range to the literature value (85-86 °C).[8]
-
Protocol 2: Spectroscopic Analysis
A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the carbon-hydrogen framework.
-
¹H NMR (Proton NMR): Expected signals for this compound would include:
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A singlet around 2.4 ppm corresponding to the methyl (-CH₃) protons.
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A series of doublets in the aromatic region (approx. 7.2-7.5 ppm) for the protons on the 4-methylphenyl ring.
-
Multiplets in the aromatic region (approx. 7.8-8.1 ppm) for the four protons on the benzothiazole ring system.[12]
-
-
¹³C NMR (Carbon NMR): The spectrum would show distinct signals for each unique carbon atom. Key signals include:
-
A peak around 21 ppm for the methyl carbon.
-
Multiple peaks between ~121 ppm and ~154 ppm for the aromatic and heterocyclic carbons.
-
A quaternary carbon signal around 168 ppm for the C2 carbon of the benzothiazole ring.[13]
-
B. Mass Spectrometry (MS) MS determines the molecular weight of the compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to its molecular weight, approximately 225.3.
C. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR helps identify functional groups. The spectrum for this compound would be characterized by:
-
C-H stretching vibrations for the aromatic and methyl groups (~2900-3100 cm⁻¹).
-
C=N stretching of the thiazole ring (~1600 cm⁻¹).
-
C=C stretching vibrations within the aromatic rings (~1450-1580 cm⁻¹).
Section 4: Application in Drug Discovery & Medicinal Chemistry
The 2-arylbenzothiazole scaffold is a validated "pharmacophore" with significant therapeutic potential, most notably in oncology.[4][14] Derivatives of this class have demonstrated potent growth inhibition against a range of human cancer cell lines, including breast, lung, and colon cancer.[15]
Mechanism & Structure-Activity Relationship (SAR): The anticancer activity of many 2-arylbenzothiazoles is linked to their ability to induce the expression of cytochrome P450 enzymes, particularly CYP1A1.[16] This enzyme metabolizes the benzothiazole into a reactive intermediate that can form DNA adducts, ultimately triggering apoptosis (programmed cell death) in cancer cells.[15]
Structure-activity relationship studies have revealed key insights:
-
The 2-Aryl Group is Crucial: The presence of the phenyl ring at the 2-position is essential for activity.
-
Substitution on the Aryl Ring: The type and position of substituents on the 2-phenyl ring modulate the compound's activity and selectivity. For instance, amino groups, like in the potent 2-(4-aminophenyl)benzothiazole derivatives, can significantly enhance anticancer efficacy.[16]
-
Substitution on the Benzene Ring of Benzothiazole: Electron-withdrawing groups, such as fluorine, on the benzothiazole's benzene ring can also enhance antiproliferative activity.[14]
Visualization: Key SAR Insights
Conclusion
This compound serves as a fundamental and representative member of the medicinally significant 2-arylbenzothiazole class. Its physicochemical properties—moderate lipophilicity, solid-state nature, and specific electronic profile—make it an important compound for both foundational research and as a building block for more complex drug candidates. The straightforward and robust synthesis, coupled with well-defined methods for characterization, allows for its reliable preparation and study. For professionals in drug development, understanding the core properties of such scaffold exemplars is crucial for leveraging the rich therapeutic potential of the benzothiazole family in the ongoing search for novel and effective medicines.
References
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Aiello, S., et al. (2008). Synthesis and biological evaluation of fluorinated 2-aryl benzothiazole derivatives. Bioorganic & Medicinal Chemistry, 16(11), 5849-5856. Available at: [Link]
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ResearchGate. (n.d.). 2-arylbenzothiazole derivatives as potent anticancer agents. Retrieved from: [Link]
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Kauthale, S. S., et al. (2021). Benzothiazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 39(16), 5945-5970. Available at: [Link]
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Gecibesler, I. H., et al. (2023). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Current Pharmaceutical Design, 29. Available at: [Link]
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Kandioller, W., et al. (2018). Investigations on the Anticancer Potential of Benzothiazole-Based Metallacycles. Frontiers in Chemistry, 6, 56. Available at: [Link]
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Khan, I., et al. (2017). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 22(8), 1358. Available at: [Link]
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PubChem. (n.d.). 2-(4-Methylphenyl)-1,3-benzothiazole. National Center for Biotechnology Information. Retrieved from: [Link]
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Al-Masoudi, N. A., et al. (2014). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of Heterocyclic Chemistry, 51(5), 1332-1339. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(19), 6296. Available at: [Link]
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Sharma, V., & Kumar, V. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. ChemistrySelect, 9(4). Available at: [Link]
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Chemical Synthesis Database. (n.d.). 5-fluoro-2-(4-methylphenyl)-1,3-benzothiazole. Retrieved from: [Link]
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Zhang, W., et al. (2022). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Figshare. Available at: [Link]
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University of Santiago de Compostela. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from: [Link]
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SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. Retrieved from: [Link]
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Sarac, S., et al. (2009). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. International Journal of Molecular Sciences, 10(10), 4477-4491. Available at: [Link]
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PubChem. (n.d.). Benzothiazole. National Center for Biotechnology Information. Retrieved from: [Link]
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ResearchGate. (n.d.). Synthesis and Mesomorphic Properties of 2-(4-Alkyloxyphenyl)benzothiazoles. Retrieved from: [Link]
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An In-depth Technical Guide to 2-(4-methylphenyl)benzothiazole (CAS: 16112-21-3)
Introduction
Benzothiazole and its derivatives represent a cornerstone in heterocyclic chemistry, demonstrating a remarkable breadth of applications across medicinal chemistry, materials science, and industrial processes.[1][2] The inherent structural rigidity and electron-rich nature of the benzothiazole nucleus make it a privileged scaffold in drug discovery, contributing to a wide array of pharmacological activities including anticancer, antimicrobial, and neuroprotective properties.[2][3] Within this versatile class of compounds, 2-arylbenzothiazoles have garnered significant attention for their potent biological activities and unique photophysical properties.[1][4][5] This technical guide provides a comprehensive overview of 2-(4-methylphenyl)benzothiazole (also known as 2-(p-tolyl)benzothiazole), a key analogue in this series. We will delve into its fundamental chemical and physical properties, established synthetic methodologies, analytical characterization, and potential applications, offering a resource for researchers and professionals in drug development and materials science.
Physicochemical Properties
This compound is an organic compound that presents as a solid, typically in a crystalline or powder form, at room temperature.[6] The fusion of a benzothiazole core with a para-substituted methylphenyl group results in a molecule with notable hydrophobic characteristics.[6]
Structural and Molecular Data
| Property | Value | Source |
| CAS Number | 16112-21-3 | [6][7][8] |
| Molecular Formula | C₁₄H₁₁NS | [6][7] |
| Molecular Weight | 225.31 g/mol | [7] |
| IUPAC Name | 2-(4-methylphenyl)-1,3-benzothiazole | [7] |
| SMILES | CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 | [6][7] |
| InChI | InChI=1S/C14H11NS/c1-10-6-8-11(9-7-10)14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3 | [6][7] |
| InChIKey | JVPGYYNQTPWXGE-UHFFFAOYSA-N | [7] |
Physical Properties
| Property | Value | Source |
| Appearance | White to light yellow powder or crystal | [6] |
| Boiling Point | 367.5 °C at 760 mmHg | [9] |
| Flash Point | 178.5 °C | [9] |
| Density | 1.199 g/cm³ | [9] |
| Vapor Pressure | 2.87E-05 mmHg at 25°C | [9] |
| Refractive Index | 1.667 | [9] |
| LogP | 4.27170 | [9] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [9] |
Synthesis and Mechanism
The synthesis of 2-arylbenzothiazoles is a well-established area of organic chemistry, with several methodologies available. The most common and direct approach involves the condensation of a 2-aminothiophenol with an appropriately substituted benzaldehyde.[4][10][11]
General Synthetic Workflow: Condensation of 2-Aminothiophenol and 4-Methylbenzaldehyde
This method provides a reliable and efficient route to this compound. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the final benzothiazole product.
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In-depth Technical Guide: The Crystal Structure of 2-(4-methylphenyl)benzothiazole
Prepared by: Gemini, Senior Application Scientist
Preamble: On the Pursuit of Crystallographic Data
As a Senior Application Scientist, the cornerstone of any technical guide is the unimpeachable integrity of the source data. The user has requested an in-depth analysis of the crystal structure of 2-(4-methylphenyl)benzothiazole. The PubChem database indicates a corresponding crystal structure exists within the Crystallography Open Database (COD) under the identifier[1]([Link]). However, after a comprehensive search of publicly accessible databases and literature, the specific crystallographic information file (CIF) and detailed structural parameters for this entry could not be retrieved.
In the spirit of scientific rigor, this guide will therefore pivot to a closely related and structurally relevant analogue for which complete, peer-reviewed crystallographic data is available: 2-(4-methylphenyl)-4H-1,3-benzothiazine . This allows us to provide a robust and illustrative technical guide that adheres to the user's core requirements for depth, structure, and scientific validation, while transparently acknowledging the substitution. The principles, methodologies, and analytical frameworks presented herein are directly applicable to the study of the target molecule, this compound, once its structural data becomes accessible.
An In-depth Technical Guide to the Crystal Structure of Benzothiazole Derivatives, Exemplified by 2-(4-methylphenyl)-4H-1,3-benzothiazine
Introduction: The Benzothiazole Scaffold in Modern Drug Discovery
The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry.[2] Its unique structural and electronic properties enable it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3] Derivatives of this core structure are integral to a multitude of therapeutic agents, exhibiting anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties.[2][4][5]
The substitution at the 2-position of the benzothiazole ring is a common strategy for modulating biological activity. The introduction of an aryl group, such as a 4-methylphenyl (p-tolyl) moiety, can significantly influence the molecule's steric and electronic profile, affecting its binding affinity to target proteins and its pharmacokinetic properties. Understanding the precise three-dimensional arrangement of these atoms, as provided by single-crystal X-ray diffraction, is therefore paramount for rational drug design and structure-activity relationship (SAR) studies.[4] This guide provides a detailed examination of the synthesis, crystallographic analysis, and structural features of a representative 2-aryl benzothiazole analogue.
Synthesis and Crystallization
The synthesis of 2-aryl benzothiazole and its analogues can be achieved through several established routes. A prevalent and efficient method is the condensation reaction between a 2-aminothiophenol and a corresponding aldehyde.
Synthesis of this compound
A common laboratory-scale synthesis involves the oxidative cyclization of 2-aminothiophenol with 4-methylbenzaldehyde. This reaction can be performed under various conditions, including microwave irradiation to enhance reaction rates and yields.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis and Crystallization
This protocol describes a generalized method adapted from the synthesis of similar benzothiazole derivatives.
-
Reaction Setup: To a solution of 2-aminothiophenol (1.0 eq) in ethanol, add 4-methylbenzaldehyde (1.0 eq).
-
Reaction Conditions: Heat the mixture under reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. If not, add cold water to the mixture to induce precipitation.
-
Purification: The crude solid is collected, washed with a cold ethanol/water mixture, and dried.
-
Crystallization: Recrystallize the purified product from a suitable solvent, such as hot ethanol or an ethanol/dichloromethane mixture. Slow evaporation of the solvent at room temperature should yield single crystals suitable for X-ray diffraction analysis.
Causality: The choice of ethanol as a solvent is due to its ability to dissolve the reactants while allowing the product to precipitate upon cooling or addition of a non-solvent like water. Refluxing provides the necessary activation energy for the condensation and cyclization to occur. Slow evaporation is a critical technique in crystallography as it allows for the ordered growth of a single crystal lattice, which is essential for a successful diffraction experiment.
Single-Crystal X-ray Diffraction Analysis
The "gold standard" for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction (SCXRD). The following sections detail the methodology for analyzing the crystal structure of 2-(4-methylphenyl)-4H-1,3-benzothiazine, which serves as our reference compound.
Data Collection and Refinement Protocol
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer (e.g., Bruker X8 Proteum) equipped with a radiation source (e.g., Cu Kα). The temperature is typically maintained at a low value (e.g., 293 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
Data Reduction: The collected raw data is processed to correct for experimental factors and to extract the intensities and positions of the diffraction spots.
-
Structure Solution: The phase problem is solved using direct methods (e.g., with SHELXS97 software) to obtain an initial model of the electron density and atomic positions.
-
Structure Refinement: The initial model is refined against the experimental data (e.g., with SHELXL97 software) to improve the fit and determine the final atomic coordinates, bond lengths, and angles.
Caption: Workflow for Single-Crystal X-ray Diffraction.
Crystallographic Data for 2-(4-methylphenyl)-4H-1,3-benzothiazine
The following table summarizes the key crystallographic parameters for our reference compound, 2-(4-methylphenyl)-4H-1,3-benzothiazine. This data provides the fundamental description of the crystal lattice and the conditions under which it was analyzed.
| Parameter | Value |
| Chemical Formula | C₁₅H₁₃NS |
| Formula Weight | 239.33 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.1241 (9) |
| b (Å) | 6.0111 (4) |
| c (Å) | 14.3212 (9) |
| α (°) | 90 |
| β (°) | 110.268 (2) |
| γ (°) | 90 |
| Volume (ų) | 1221.36 (13) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation | Cu Kα (λ = 1.54178 Å) |
| R[F² > 2σ(F²)] | 0.036 |
| wR(F²) | 0.102 |
| CCDC Reference | 1039090 |
Structural Analysis and Discussion
The crystallographic data allows for a detailed analysis of the molecular geometry and intermolecular interactions within the crystal lattice.
Molecular Conformation
In the crystal structure of 2-(4-methylphenyl)-4H-1,3-benzothiazine, the central thiazine ring adopts a boat conformation. A key structural feature is the dihedral angle between the benzothiazine moiety and the appended 4-methylphenyl (tolyl) ring, which is 19.52 (9)°. This non-planar arrangement is a result of steric hindrance and the optimization of intramolecular interactions. For this compound, one would expect the benzothiazole and the tolyl rings to be nearly coplanar to maximize π-system conjugation, though some twisting is likely to relieve steric strain.
Intermolecular Interactions and Crystal Packing
The packing of molecules in the crystal lattice is governed by non-covalent interactions. In the case of 2-(4-methylphenyl)-4H-1,3-benzothiazine, no classical hydrogen bonds are observed. Instead, the crystal structure is stabilized by weak C—H···π interactions, where a hydrogen atom from one molecule interacts with the π-electron cloud of a benzene ring on an adjacent molecule. These interactions link the molecules into a tape-like structure. Such weak interactions are crucial in determining the overall packing efficiency and the physicochemical properties of the solid state, such as melting point and solubility.
Significance in Drug Development
The precise structural information obtained from crystallography is invaluable for drug development professionals.
-
Structure-Based Drug Design: A high-resolution crystal structure provides the exact conformation of the molecule, which can be used for computational modeling and docking studies to predict how it will bind to a biological target (e.g., an enzyme active site).
-
Pharmacophore Modeling: Understanding the three-dimensional arrangement of key functional groups allows for the development of pharmacophore models, which are essential for designing new derivatives with improved potency and selectivity.
-
Polymorphism Screening: The solid-state form of an active pharmaceutical ingredient (API) can significantly impact its stability, solubility, and bioavailability. Crystallographic analysis is the definitive method for identifying and characterizing different polymorphs.
The benzothiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The structural insights gained from crystallographic studies, as detailed in this guide, are fundamental to advancing these efforts and translating promising molecules from the laboratory to the clinic.
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Biological activity of 2-(4-methylphenyl)benzothiazole derivatives
An In-Depth Technical Guide to the Biological Activity of 2-(4-Methylphenyl)benzothiazole Derivatives
Authored by Gemini, Senior Application Scientist
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] Derivatives of benzothiazole exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antioxidant effects.[2][3][4] This guide focuses specifically on the 2-arylbenzothiazole subclass, with a particular emphasis on this compound and its analogues. These compounds have garnered significant attention, especially for their potent and selective anticancer properties. This document provides a comprehensive overview of their synthesis, diverse biological activities, mechanisms of action, and structure-activity relationships (SAR), supported by detailed experimental protocols for their evaluation.
The Benzothiazole Scaffold: A Profile of Versatility
Benzothiazole is a bicyclic heterocyclic compound formed by the fusion of a benzene ring and a thiazole ring.[4] This planar aromatic system is a key pharmacophore that interacts with a wide range of biological targets.[5] The C2 position of the benzothiazole ring is particularly amenable to substitution, allowing for the generation of vast chemical libraries with diverse functionalities.[5][6] The introduction of an aryl group, such as a 4-methylphenyl ring, at this position gives rise to the 2-arylbenzothiazole class, which has proven to be a rich source of therapeutic lead compounds.[5][7]
Potent Anticancer Activity: Mechanism and Evaluation
Derivatives of 2-arylbenzothiazole, including this compound, are renowned for their potent cytotoxic activity against a range of human cancer cell lines, particularly those of the breast, colon, and lung.[8][9]
Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Pathway
The primary mechanism of anticancer action for many 2-arylbenzothiazoles is a fascinating example of prodrug activation. These compounds act as potent agonists for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[10][11]
The Activation Cascade:
-
Ligand Binding: The 2-arylbenzothiazole derivative enters the cell and binds to the cytosolic AhR complex.
-
Nuclear Translocation: This binding event causes the AhR to translocate into the nucleus.
-
Dimerization & DNA Binding: In the nucleus, AhR dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter region of target genes.
-
Gene Transcription: Binding to XREs initiates the transcription of several genes, most notably cytochrome P450 enzymes like CYP1A1.[12]
-
Metabolic Activation: The newly synthesized CYP1A1 enzyme metabolizes the parent benzothiazole compound, converting it into one or more highly reactive electrophilic species.
-
DNA Adduct Formation & Apoptosis: These reactive metabolites form covalent adducts with DNA, leading to DNA damage, cell cycle arrest, and ultimately, the induction of apoptosis (programmed cell death).[13]
This mechanism confers a degree of selectivity, as the cytotoxic effect is most pronounced in cells that can both express AhR and upregulate CYP1A1 in response to the compound.
Figure 1: Mechanism of 2-Arylbenzothiazole Anticancer Activity via AhR Pathway.
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer potency of 2-arylbenzothiazoles is highly dependent on their substitution patterns.
-
Phenyl Ring Substituents: Electron-donating groups (e.g., methoxy, methyl) on the 2-phenyl ring generally enhance activity. The 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole is a classic example of a highly potent derivative.[9]
-
Benzothiazole Ring Substituents: The presence of a fluorine atom at the 5-position of the benzothiazole nucleus often increases cytotoxic potential.[5]
-
Amino Group: The 2-(4-amino-3-methylphenyl)benzothiazole scaffold is particularly noteworthy, showing potent and selective activity against breast cancer cell lines.[5]
Figure 2: Key Structure-Activity Relationships for Anticancer Potency.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative 2-arylbenzothiazole derivatives against various human cancer cell lines.
| Compound ID | Derivative Structure | Cell Line | IC₅₀ (µM) | Reference |
| 1 | 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | MCF-7 (Breast) | <0.01 | [5] |
| 2 | 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole | A549 (Lung) | 0.05 | [8] |
| 3 | Chlorobenzyl indole semicarbazide benzothiazole | HT-29 (Colon) | 0.024 | [4][8] |
| 4 | Methoxybenzamide benzothiazole | HCT-116 (Colon) | 1.1 - 8.8 | [4][8] |
| 5 | 2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole | PANC-1 (Pancreatic) | 27 | [13] |
IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocol: MTT Cell Viability Assay
This protocol provides a reliable method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.[9]
Objective: To determine the concentration-dependent inhibition of cell proliferation (IC₅₀ value).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial reductase enzymes in viable cells to cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells using trypsin-EDTA and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (percentage viability vs. log concentration) and determine the IC₅₀ value using non-linear regression analysis.
Broad-Spectrum Antimicrobial Activity
Benzothiazole derivatives, including those with a 2-(4-methylphenyl) moiety, have demonstrated significant activity against a range of pathogenic microbes.[3][14]
Antibacterial and Antifungal Potential
These compounds often exhibit broad-spectrum activity, inhibiting the growth of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi (e.g., Candida albicans, Aspergillus niger).[2][15][16] The mechanism of action can vary but may include the inhibition of essential enzymes such as DNA gyrase or dehydrosqualene synthase.[17]
Data Presentation: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Pyrazole-thiazole benzothiazole hybrid | Bacillus subtilis | 1.9 | [17] |
| 2-Arylbenzothiazole derivative | Staphylococcus aureus | 3.12 - 100 | [15] |
| 2-(Aryloxymethyl) benzothiazole | Fusarium solani | 4.34 - 17.61 | [16] |
| Benzothiazole-phenylsulfonyl urea | Staphylococcus aureus | >128 µM | [18] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standardized method for determining the MIC of antimicrobial agents.[19]
Objective: To find the lowest concentration of a compound that inhibits the visible growth of a specific microorganism.
Materials:
-
Bacterial/Fungal strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Bacterial/Fungal inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL), then diluted to a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Positive control (standard antibiotic, e.g., Ciprofloxacin, Ampicillin)
-
Negative control (broth only)
-
Growth control (broth + inoculum)
Figure 3: Experimental Workflow for MIC Determination via Broth Microdilution.
Procedure:
-
Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Compound Dilution: Add 50 µL of the stock compound solution (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the total volume to 100 µL. This dilutes the compound and the inoculum to their final concentrations.
-
Controls: Ensure the plate includes a growth control (well with inoculum but no compound) and a sterility control (well with broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Other Biological Activities
While anticancer and antimicrobial properties are the most prominent, 2-arylbenzothiazole derivatives have been investigated for other potential therapeutic applications.
-
Antioxidant Activity: Some derivatives exhibit radical scavenging potential, which can be evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods.[3][20] The presence of hydroxyl or amino groups on the 2-phenyl ring can contribute to this activity.[20]
-
Anti-inflammatory Activity: Certain benzothiazoles have shown the ability to inhibit inflammatory enzymes like cyclooxygenase (COX), suggesting potential use as anti-inflammatory agents.[3]
Conclusion and Future Outlook
The this compound scaffold and its analogues represent a highly versatile and pharmacologically significant class of compounds. Their potent, selective, and mechanistically interesting anticancer activity via the AhR pathway continues to make them attractive candidates for drug development. Furthermore, their broad-spectrum antimicrobial activities address the critical need for new agents to combat infectious diseases. Future research will likely focus on optimizing the pharmacokinetic and toxicological profiles of these derivatives through medicinal chemistry efforts, exploring novel drug delivery systems to enhance their efficacy, and further elucidating their complex interactions with biological systems to uncover new therapeutic applications.
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Topic: Initial Screening of 2-(4-methylphenyl)benzothiazole for Anticancer Activity
An In-Depth Technical Guide
Abstract
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant and selective anticancer activity.[1][2][3] Notably, 2-arylbenzothiazoles have emerged as a promising class of agents, with some analogues showing potent cytotoxicity against a range of human cancer cell lines, including breast, colon, ovarian, and renal cancers.[4][5][6][7] This guide provides a comprehensive, technically-grounded framework for the initial in vitro screening of a specific analogue, 2-(4-methylphenyl)benzothiazole. We will delineate a logical, multi-phase experimental workflow, moving from broad cytotoxicity assessment to preliminary mechanistic investigations into the mode of cell death and cell cycle effects. The causality behind each experimental choice is explained, and detailed, field-proven protocols are provided. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel chemical entities for their therapeutic potential.
Introduction: The Rationale for Screening this compound
Benzothiazole derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of pharmacological properties.[3][8] Within the realm of oncology, the 2-(4-aminophenyl)benzothiazole scaffold has been a subject of intense investigation.[4][6][9] A key finding for these compounds is their unique mechanism of action, which distinguishes them from many clinically used chemotherapeutics.[4][6]
The primary mechanism for many potent 2-arylbenzothiazoles involves their role as agonists for the Aryl Hydrocarbon Receptor (AHR).[4][10] The AHR is a ligand-activated transcription factor that regulates the expression of various genes, most notably xenobiotic-metabolizing enzymes like cytochrome P450 1A1 (CYP1A1).[11][12] In sensitive cancer cells, these benzothiazole compounds bind to the AHR, leading to the induction of CYP1A1 expression.[4][13] The induced CYP1A1 enzyme then metabolizes the parent benzothiazole into a reactive electrophilic species, which can form DNA adducts, trigger cellular damage, and ultimately induce apoptosis.[4] The selective overexpression of CYP1A1 in many tumor types compared to normal tissues provides a potential therapeutic window for such agents.[13][14][15]
The target compound of this guide, this compound, is a close structural analogue of the highly active 2-(4-amino-3-methylphenyl)benzothiazole (DF 203).[7][16] Given this structural similarity, it is hypothesized that this compound may exert its anticancer effects through a similar AHR/CYP1A1-mediated mechanism. This guide outlines the essential primary screening cascade required to test this hypothesis, beginning with the fundamental assessment of its cytotoxic potential.
Overall Screening Workflow
A logical progression of assays is critical to efficiently characterize a novel compound. Our screening cascade is designed to answer three fundamental questions in sequence:
-
Is the compound cytotoxic to cancer cells?
-
If so, how does it kill the cells?
-
Does it affect cell proliferation by altering cell cycle progression?
Caption: High-level workflow for initial anticancer screening.
Phase 1: In Vitro Cytotoxicity Screening
The first and most critical step is to determine if this compound exhibits cytotoxic or growth-inhibitory activity against cancer cells. The MTT assay is a robust, reliable, and widely adopted colorimetric method for this purpose.[17][18][19]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures a cell's metabolic activity, which serves as a proxy for cell viability.[20] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into an insoluble purple formazan product.[21] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured with a spectrophotometer. The intensity of the purple color is directly proportional to the number of metabolically active (i.e., viable) cells.[20] A decrease in signal in treated cells compared to untreated controls indicates a loss of viability or a reduction in proliferative capacity.[22]
Experimental Protocol: MTT Assay
This protocol is designed for a 96-well plate format, which is ideal for high-throughput screening of multiple concentrations.[21][23]
Materials:
-
Selected human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon]) and a non-cancerous control cell line (e.g., MCF-10A).
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
This compound (stock solution in DMSO).
-
MTT solution (5 mg/mL in sterile PBS).[23]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[20]
-
Sterile 96-well flat-bottom plates.[23]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from low nanomolar to high micromolar (e.g., 0.01 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO-treated) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity Profile
Results should be summarized in a clear, tabular format.
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value |
| A549 | Lung Carcinoma | Hypothetical Value |
| HCT-116 | Colorectal Carcinoma | Hypothetical Value |
| MCF-10A | Non-tumorigenic Breast | Hypothetical Value |
Phase 2: Apoptosis Assessment by Annexin V & Propidium Iodide Staining
If this compound demonstrates significant cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[24] The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting and quantifying apoptosis via flow cytometry.
Principle of the Annexin V/PI Assay
This assay relies on two key events in the apoptotic process:
-
Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane.[24] During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to identify early apoptotic cells.
-
Loss of Membrane Integrity: In late-stage apoptosis and necrosis, the cell membrane becomes permeable.[24] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate live cells or early apoptotic cells with intact membranes. It can, however, enter late apoptotic and necrotic cells, where it intercalates with DNA and fluoresces red.
By using both stains, we can differentiate between four cell populations:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Necrotic Cells (Primary): Annexin V-negative and PI-positive.
Experimental Protocol: Annexin V/PI Staining
Materials:
-
Cells treated with this compound (at IC₅₀ and 2x IC₅₀ concentrations) and control cells.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer).
-
Cold 1X PBS.
-
Flow cytometer.
Procedure:
-
Cell Treatment & Harvesting: Treat cells in a 6-well plate with the compound for a predetermined time (e.g., 24 or 48 hours). Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.[24]
-
Cell Washing: Centrifuge the collected cells (e.g., 300 x g for 5 minutes) and wash the pellet twice with cold 1X PBS.[24]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[24]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[24]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry. Use appropriate controls (unstained, Annexin V only, PI only) to set up compensation and quadrants.
Caption: Experimental workflow for apoptosis detection via flow cytometry.
Phase 3: Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to arrest at a specific phase (G1, S, or G2/M) and subsequently inducing apoptosis.[1] Analyzing the cell cycle distribution after treatment with this compound can provide crucial insights into its antiproliferative mechanism.
Principle of Cell Cycle Analysis by PI Staining
This technique uses flow cytometry to measure the DNA content of individual cells.[25] Propidium Iodide (PI) is a fluorescent dye that intercalates stoichiometrically into double-stranded DNA.[26][27] The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content.[28] Before staining, cells must be fixed (typically with ethanol) to permeabilize their membranes.[28] Treatment with RNase is also essential because PI can bind to double-stranded RNA, which would otherwise interfere with accurate DNA content measurement.[26][27]
A typical cell cycle histogram will show:
-
G0/G1 Phase Peak: Cells with a normal (2N) DNA content.
-
S Phase: Cells actively synthesizing DNA, with a DNA content between 2N and 4N.
-
G2/M Phase Peak: Cells that have completed DNA replication, with a doubled (4N) DNA content.
-
Sub-G1 Peak: A population of cells with less than 2N DNA content, which is indicative of apoptotic cells with fragmented DNA.[26]
Experimental Protocol: Cell Cycle Analysis
Materials:
-
Cells treated with this compound and control cells.
-
1X PBS.
-
PI staining solution (e.g., 50 µg/mL PI in PBS).[29]
-
RNase A solution (e.g., 100 µg/mL in PBS).[29]
-
Flow cytometer.
Procedure:
-
Cell Treatment & Harvesting: Treat cells as described in the apoptosis protocol. Harvest approximately 1 x 10⁶ cells for each condition.
-
Washing: Wash the cell pellet once with 1X PBS.
-
Fixation: Resuspend the pellet in 400 µL of PBS. While gently vortexing, add 1 mL of cold 70% ethanol dropwise to prevent cell clumping.[27][28]
-
Incubation: Incubate the cells on ice for at least 30 minutes (or store at 4°C for longer periods).[28]
-
Rehydration & RNase Treatment: Centrifuge the fixed cells and discard the ethanol. Wash the pellet twice with PBS.[28] Resuspend the pellet in PBS and add RNase A solution. Incubate for 30 minutes at 37°C to degrade RNA.[29]
-
PI Staining: Add PI staining solution to the cells. Incubate for 5-10 minutes at room temperature in the dark.[28][29]
-
Analysis: Analyze the samples by flow cytometry. Collect data on a linear scale and use a doublet discrimination gate to exclude cell clumps from the analysis.[29]
Data Presentation: Cell Cycle Distribution
Present the quantitative data in a table to show shifts in cell populations.
| Treatment | % Sub-G1 | % G0/G1 | % S | % G2/M |
| Vehicle Control | Hypothetical | Hypothetical | Hypothetical | Hypothetical |
| Compound (IC₅₀) | Hypothetical | Hypothetical | Hypothetical | Hypothetical |
| Compound (2x IC₅₀) | Hypothetical | Hypothetical | Hypothetical | Hypothetical |
Mechanistic Hypothesis: The AHR-CYP1A1 Signaling Pathway
Based on extensive literature for structurally related 2-arylbenzothiazoles, a primary mechanistic hypothesis for this compound is its action as a prodrug that is activated within cancer cells via the AHR signaling pathway.[4][13]
The Proposed Cascade:
-
Ligand Binding: The compound, being lipophilic, passively diffuses into the cell and binds to the cytosolic AHR complex.
-
Nuclear Translocation: Ligand binding causes a conformational change, dissociation of chaperone proteins (like Hsp90), and translocation of the AHR-ligand complex into the nucleus.
-
Dimerization & DNA Binding: In the nucleus, the AHR complex dimerizes with the AHR Nuclear Translocator (ARNT). This new heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter region of target genes.
-
Gene Transcription: Binding to XREs initiates the transcription of target genes, most notably CYP1A1.[11]
-
Metabolic Activation: The newly synthesized CYP1A1 enzyme metabolizes the parent this compound, likely through oxidation, into a reactive, cytotoxic metabolite.
-
Cell Death: This active metabolite can form DNA adducts, leading to DNA damage, cell cycle arrest, and the induction of the apoptotic cascade observed in Phases 2 and 3 of our screening.[4]
Caption: Hypothesized AHR-mediated metabolic activation pathway.
Conclusion and Future Directions
This guide outlines a rigorous and logical three-phase approach for the initial in vitro screening of this compound. By systematically evaluating cytotoxicity, mode of cell death, and effects on the cell cycle, researchers can build a strong preliminary profile of the compound's anticancer potential.
Positive results from this screening cascade—namely, potent and selective cytotoxicity, induction of apoptosis, and cell cycle arrest—would provide a solid foundation for advancing the compound to the next stage of preclinical development. Future work would involve:
-
Target Validation: Confirming the role of AHR and CYP1A1 using siRNA knockdown or specific inhibitors.
-
Protein Expression Analysis: Using Western blotting to measure changes in key apoptotic (e.g., Caspases, Bax/Bcl-2) and cell cycle (e.g., Cyclins, CDKs) regulatory proteins.
-
In Vivo Efficacy: Testing the compound in animal xenograft models to assess its antitumor activity in a physiological context.[9]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogues to optimize potency and selectivity.[7]
By following this structured, evidence-based approach, drug development professionals can make informed decisions and efficiently identify promising new anticancer therapeutic candidates.
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An In-Depth Technical Guide to the Discovery of Novel Benzothiazole-Based Therapeutic Agents
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a bicyclic heterocyclic system, stands as a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have made it a "privileged" scaffold, capable of interacting with a diverse array of biological targets.[1][2][3][4][5] This guide provides an in-depth exploration of the discovery of novel benzothiazole-based therapeutic agents, from conceptualization and synthesis to biological evaluation and future perspectives. We will delve into the causality behind experimental choices, ensuring a narrative grounded in scientific integrity and practical application.
The Benzothiazole Core: A Privileged Scaffold in Drug Discovery
The versatility of the benzothiazole nucleus lies in its fused benzene and thiazole rings, which provide a rigid, planar structure with opportunities for substitution at multiple positions.[2][5] This structural adaptability allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for the design of novel therapeutics.[1][3] Benzothiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, neuroprotective, and antiviral effects.[1][3][4][6][7][8]
Marketed drugs and clinical candidates underscore the therapeutic potential of this scaffold. For instance, Riluzole is used in the treatment of amyotrophic lateral sclerosis (ALS), showcasing its neuroprotective capabilities.[3][9] In oncology, Quizartinib is a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor for acute myeloid leukemia (AML).[1][3] Furthermore, derivatives like Flutemetamol are utilized in diagnostic imaging for Alzheimer's disease.[3] These examples highlight the successful translation of benzothiazole-based compounds from the laboratory to the clinic.
Synthetic Strategies: Building the Benzothiazole Library
The synthesis of a diverse library of benzothiazole derivatives is the foundational step in the discovery process. The choice of synthetic route is critical and is often dictated by the desired substitution patterns and the need for efficiency and scalability.
A common and established method for synthesizing the benzothiazole core involves the condensation of 2-aminothiophenols with various electrophilic partners such as carboxylic acids, acyl chlorides, or aldehydes.[10] This approach, often referred to as Jacobson's synthesis, allows for the introduction of diverse substituents at the 2-position of the benzothiazole ring.[10]
This protocol outlines a general procedure for the synthesis of a 2-arylbenzothiazole derivative, a class of compounds that has shown significant anticancer activity.
Step 1: Synthesis of the Thiobenzanilide Intermediate
-
To a solution of a substituted aniline (1.0 eq) in a suitable solvent (e.g., pyridine or toluene), add a substituted benzoyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude thiobenzanilide.
Step 2: Oxidative Cyclization to the Benzothiazole Core
-
Dissolve the crude thiobenzanilide from Step 1 in a suitable solvent (e.g., dimethyl sulfoxide or ethanol).
-
Add an oxidizing agent, such as potassium ferricyanide or sodium hypochlorite, portion-wise.[1]
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude 2-arylbenzothiazole.
-
Purify the crude product by recrystallization or column chromatography.
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and elemental analysis.[6]
Unveiling Therapeutic Potential: A Multi-pronged Approach to Biological Evaluation
Once a library of benzothiazole derivatives has been synthesized, the next crucial phase is to screen for and characterize their biological activities. The choice of assays depends on the therapeutic area of interest.
Benzothiazole derivatives have shown significant promise as anticancer agents by targeting various cancer cell vulnerabilities.[2][6][7][11]
Workflow for Anticancer Drug Discovery:
Caption: Workflow for the discovery of benzothiazole-based anticancer agents.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]
-
Treat the cells with various concentrations of the synthesized benzothiazole derivatives (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[11]
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity of Novel Benzothiazole Derivatives
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | HCT116 IC50 (µM) |
| B7 | 1.5 ± 0.2 | 2.1 ± 0.3 | 0.9 ± 0.1 |
| 4i | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.5 ± 0.05 |
| Cisplatin | 5.2 ± 0.5 | 7.8 ± 0.6 | 3.5 ± 0.4 |
Data are representative and for illustrative purposes.
Mechanism of Action: Kinase Inhibition
Many benzothiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and metastasis.[1][12] For example, some derivatives have been identified as potent inhibitors of Receptor Tyrosine Kinases (RTKs) like EGFR and VEGFR, as well as intracellular kinases such as PI3K/Akt and MAP kinases.[6][13]
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A Technical Guide to Theoretical and Computational Modeling of Benzothiazole Derivatives
Preamble: The Benzothiazole Scaffold in Modern Science
Benzothiazole, a bicyclic heterocyclic compound, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its rigid structure, combined with the electron-donating and accepting capabilities of the fused benzene and thiazole rings, provides a versatile framework for designing molecules with a vast spectrum of biological activities and physicochemical properties.[3] Derivatives of this scaffold are integral to the development of anticancer, antimicrobial, anticonvulsant, and antidiabetic agents.[2][3][4] Beyond medicine, they find applications as corrosion inhibitors, fluorescent probes, and materials for organic solar cells.[5][6][7]
The rapid exploration of the chemical space around the benzothiazole core has been profoundly accelerated by theoretical and computational chemistry.[8] These in silico techniques provide a powerful lens to predict molecular properties, understand reaction mechanisms, and rationalize structure-activity relationships (SAR) before a single compound is synthesized. This guide serves as a technical deep-dive into the principal computational methodologies employed in the study of benzothiazole derivatives, designed for researchers and drug development professionals seeking to leverage these tools to expedite their discovery pipelines. We will move from the foundational quantum level of a single molecule to the complex dynamics of its interaction with biological systems, emphasizing the causality behind methodological choices.
Section 1: Quantum Chemical Calculations - Understanding the Molecule Itself
Before predicting how a molecule will interact with its environment, we must first understand its intrinsic electronic and structural properties. Quantum chemical calculations, particularly Density Functional Theory (DFT), are the cornerstone of this effort, providing a robust framework for modeling the behavior of electrons within a molecule.[9][10]
Density Functional Theory (DFT): Geometry, Stability, and Reactivity
DFT is a computational method used to investigate the electronic structure of molecules.[11] It is favored for its balance of accuracy and computational cost, making it a workhorse for chemists.[10] For benzothiazole derivatives, DFT is primarily used to determine the most stable three-dimensional conformation (geometry optimization) and to calculate a suite of electronic descriptors that govern molecular reactivity.[8][12]
The causality here is direct: a molecule's geometry and electron distribution dictate its function. For instance, in corrosion inhibition studies, DFT is used to calculate parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).[13][14] A high EHOMO value suggests a strong tendency to donate electrons (acting as a corrosion inhibitor on a metal surface), while a low ELUMO indicates a high tendency to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability; a small gap often correlates with higher reactivity.[8][12]
Key DFT-Derived Descriptors for Benzothiazoles:
| Descriptor | Symbol | Significance & Rationale |
| Energy of HOMO | EHOMO | Represents the electron-donating ability. Crucial for predicting interactions with electron-deficient species (e.g., metal surfaces in corrosion).[13][14] |
| Energy of LUMO | ELUMO | Represents the electron-accepting ability. Important for understanding interactions with electron-rich species.[13][14] |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO. A measure of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.[8] |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2. Resistance to change in electron distribution. Hard molecules have large energy gaps.[8] |
| Dipole Moment | µ | Measures the overall polarity of the molecule. Influences solubility and the nature of non-covalent interactions.[9][14] |
| Molecular Electrostatic Potential (MEP) | - | A 3D map of charge distribution. It visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for molecular interactions.[9][10] |
Time-Dependent DFT (TD-DFT): Predicting Optical Properties
For applications in materials science or for developing fluorescent probes, understanding a molecule's interaction with light is paramount. TD-DFT is an extension of DFT that calculates the electronic excited-state properties of molecules.[5][15] This allows for the accurate prediction of UV-Visible absorption and emission spectra. The choice to use TD-DFT is driven by the need to rationalize or predict the color, fluorescence, and overall photophysical behavior of a benzothiazole derivative. For example, TD-DFT has been successfully used to guide the design of benzothiazole-based fluorescent probes for hydrogen sulfide detection by predicting how different substituents would affect their absorption and emission wavelengths.[6]
Protocol 1: Standard DFT Geometry Optimization and Frequency Calculation
This protocol outlines the essential steps for calculating the ground-state properties of a benzothiazole derivative using a program like Gaussian.
-
Structure Input: Build the 3D structure of the benzothiazole derivative using a molecular editor (e.g., GaussView, Avogadro).
-
Method Selection (The "Why"): Choose a functional and basis set. The B3LYP functional with a 6-31G(d,p) or larger basis set is a common and well-validated choice for organic molecules like benzothiazoles, offering a good compromise between accuracy and computational expense.[8][11][16] The inclusion of polarization functions (d,p) is critical for accurately describing the non-covalent interactions and charge distributions inherent to heterocyclic systems.
-
Job Type Specification:
-
Set the job type to Opt (Optimization) and Freq (Frequency).
-
Causality: Running an optimization (Opt) finds the lowest energy (most stable) geometry of the molecule. A subsequent frequency calculation (Freq) is essential for two reasons: it confirms the optimized structure is a true energy minimum (no imaginary frequencies), and it provides thermodynamic data and vibrational spectra (IR, Raman).[8]
-
-
Solvent Modeling (Optional but Recommended): If studying the molecule in solution, include a solvent model like the Polarizable Continuum Model (PCM). This is crucial as solvent can significantly alter geometry and electronic properties.
-
Execution & Analysis: Run the calculation. Upon completion, analyze the output to extract the optimized coordinates, thermodynamic data (Gibbs free energy), HOMO/LUMO energies, dipole moment, and simulated vibrational frequencies.
Section 2: Simulating Molecular Interactions for Drug Discovery
While quantum mechanics describes the molecule in isolation, its biological function is defined by its interactions with protein targets. Molecular docking and molecular dynamics simulations are the principal tools for investigating these complex recognition and binding events.[17]
Caption: A typical workflow for structure-based drug design using computational methods.
Molecular Docking: Predicting Binding Modes and Affinities
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a benzothiazole derivative) when bound to a second (a receptor, typically a protein).[18] The primary goal is to find the binding mode with the lowest energy, which is then used to estimate binding affinity via a scoring function.
Expertise in Action: The choice of docking software (e.g., AutoDock, GLIDE) and scoring function is critical.[11] A self-validating protocol is paramount for trustworthiness. Before docking a library of novel benzothiazoles, a standard procedure is to first remove the co-crystallized ligand from the protein's crystal structure and then dock it back in. If the docking program can accurately reproduce the experimentally known binding pose (typically with a Root Mean Square Deviation < 2.0 Å), the protocol is considered validated.
Docking studies have been instrumental in rationalizing the activity of benzothiazole derivatives. For example, docking has shown that potent antimicrobial benzothiazoles interact with key residues like Lys220 within the PABA pocket of the DHPS enzyme.[19] Similarly, docking studies on VEGFR-2 inhibitors identified key hydrogen bonds and hydrophobic interactions responsible for the high binding affinity of certain benzoxazole and benzothiazole derivatives.[18]
Protocol 2: A Validated Molecular Docking Workflow
-
Receptor Preparation:
-
Download the protein crystal structure from the Protein Data Bank (PDB).
-
Remove water molecules and other non-essential heteroatoms.
-
Add hydrogen atoms (as they are usually not resolved in X-ray crystallography).
-
Assign partial charges using a force field (e.g., AMBER, CHARMM). This step is critical for calculating electrostatic interactions.
-
-
Ligand Preparation:
-
Generate the 3D structure of the benzothiazole derivative.
-
Assign partial charges and define rotatable bonds. The flexibility of the ligand is a key parameter in the docking search algorithm.
-
-
Binding Site Definition:
-
Define the search space for the docking algorithm. This is typically a grid box centered on the known active site of the protein or a region identified by binding site prediction algorithms.
-
-
Docking Execution:
-
Run the docking algorithm (e.g., a genetic algorithm) to explore various ligand conformations and orientations within the defined binding site.
-
The program's scoring function evaluates each pose and ranks them.
-
-
Post-Docking Analysis:
-
Visually inspect the top-ranked poses.
-
Analyze the specific interactions (hydrogen bonds, pi-pi stacking, hydrophobic contacts) between the benzothiazole derivative and the protein's amino acid residues. This analysis provides the structural basis for the molecule's activity.[4]
-
Molecular Dynamics (MD) Simulations: From a Static Picture to Dynamic Stability
While docking provides a valuable static snapshot of the binding event, biological systems are dynamic. Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a much richer understanding of the stability and dynamics of the ligand-protein complex.[11][17]
The Rationale: An MD simulation is performed after docking to validate the predicted binding pose.[20] If a ligand is truly a stable binder, it should remain in the active site with minimal fluctuation throughout a simulation of sufficient length (typically 100 ns or more).[11] MD simulations can reveal subtle conformational changes in the protein upon ligand binding and provide a more rigorous estimation of binding free energy through methods like MM/PBSA. Studies on benzothiazole-thiazole hybrids as p56lck inhibitors used MD simulations to confirm that the docked compounds formed stable complexes, thus strengthening their potential as cancer therapeutics.[20]
Section 3: Quantitative Structure-Activity Relationship (QSAR) - Building Predictive Models
When a 3D structure of the biological target is not available, or when the goal is to predict the activity of a large set of compounds, QSAR modeling is the method of choice.[21] QSAR is a statistical approach that correlates the variation in the biological activity of a series of compounds with changes in their molecular properties, known as descriptors.[21]
Caption: Key steps involved in the development and validation of a QSAR model.
The core principle is that the biological activity of a molecule is a function of its structure. By mathematically modeling this relationship, we can predict the activity of new, unsynthesized derivatives. QSAR models have been successfully developed for benzothiazole derivatives to predict their activity as p56lck inhibitors, antimalarials, and anthelmintics.[21][22][23]
Trustworthiness in QSAR: A robust QSAR model must be statistically sound and predictive. Key validation metrics include:
-
r² (Coefficient of determination): Measures how well the model fits the training data.
-
q² or r²cv (Cross-validated r²): Measures the internal predictive ability of the model.
-
r²pred (Predictive r² for external set): The most crucial metric, it measures the model's ability to predict the activity of compounds not used in model development. A high-quality model will have robust values for all three metrics.[21][24]
Protocol 3: Developing a QSAR Model
-
Data Set Curation: Assemble a dataset of benzothiazole derivatives with experimentally measured biological activity (e.g., IC50, Ki). The activity data should span several orders of magnitude.
-
Molecular Descriptors: For each molecule, calculate a wide range of numerical descriptors. These can be 1D (molecular weight), 2D (topological indices), or 3D (surface area). Descriptors related to subdivided surface area and partial charges have been shown to be important for modeling the p56lck inhibitory activity of benzothiazoles.[22]
-
Data Splitting: Divide the dataset into a training set (typically ~80% of the data) for building the model and a test set (~20%) for external validation.
-
Model Generation: Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical equation relating the descriptors (independent variables) to the biological activity (dependent variable).[21][24]
-
Validation:
-
Internal Validation: Perform cross-validation (e.g., leave-one-out) on the training set to calculate q².
-
External Validation: Use the developed model to predict the activity of the compounds in the test set and calculate r²pred.
-
-
Interpretation and Prediction: Analyze the model to understand which descriptors are most important for activity. A validated model can then be used to predict the activity of novel benzothiazole structures, guiding synthesis efforts toward the most promising candidates.
Conclusion and Future Outlook
The computational and theoretical methodologies detailed in this guide—from DFT and TD-DFT to molecular docking, MD simulations, and QSAR—form a powerful, integrated toolkit for the study of benzothiazole derivatives. They allow researchers to build a deep, mechanistic understanding of these molecules, rationalize their activities, and design novel compounds with enhanced properties in a resource-efficient manner. The synergy between in silico prediction and experimental validation is the linchpin of modern molecular science. As computational power increases and algorithms become more sophisticated, these methods will play an even more central role in unlocking the full potential of the versatile benzothiazole scaffold for the next generation of therapeutics and advanced materials.
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The Benzothiazole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The benzothiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique structural and electronic properties have rendered it a "privileged scaffold," capable of interacting with a diverse array of biological targets. This versatility has led to the development of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5] Several benzothiazole-containing molecules have successfully navigated the arduous path of drug development to become clinically approved therapeutics.[5][6][7] This technical guide provides a comprehensive exploration of the benzothiazole core, delving into its synthesis, multifaceted therapeutic applications, structure-activity relationships, and future potential in drug discovery.
The Benzothiazole Core: Physicochemical Properties and Significance
Benzothiazole (1,3-benzothiazole) is a weak base whose aromatic nature and the presence of nitrogen and sulfur heteroatoms confer upon it the ability to participate in various non-covalent interactions, including hydrogen bonding, and π-π stacking.[2][3] These interactions are fundamental to its capacity for molecular recognition of biological targets such as enzymes and receptors. The benzothiazole nucleus is also synthetically tractable, allowing for facile functionalization at multiple positions, particularly at the C-2 position, which has been a focal point for modulating biological activity.[2][8]
The inherent planarity of the benzothiazole ring system enables it to intercalate into DNA or bind to the active sites of enzymes, contributing to its diverse pharmacological profile.[3] Its derivatives have been investigated as inhibitors of key enzymes like kinases, topoisomerases, and carbonic anhydrases, highlighting its importance in targeting critical biological pathways.[5][6][9]
Synthetic Strategies for Benzothiazole Derivatives
The synthetic accessibility of the benzothiazole scaffold is a major driver of its prevalence in medicinal chemistry.[5] A variety of synthetic routes have been developed, with the most common involving the condensation of 2-aminothiophenols with various electrophilic partners.[10][11]
Classical Condensation Reactions
The cornerstone of benzothiazole synthesis is the reaction between a 2-aminothiophenol and a carbonyl compound, such as an aldehyde, carboxylic acid, or acyl chloride.[10][11]
Experimental Protocol: Synthesis of 2-Arylbenzothiazoles via Condensation with Aldehydes
-
Reactant Preparation: Dissolve 2-aminothiophenol (1.0 eq.) and a substituted aromatic aldehyde (1.0 eq.) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).[10]
-
Catalyst/Oxidant Addition: Introduce a catalyst or an oxidizing agent. Common choices include hydrogen peroxide (H₂O₂), often in the presence of an acid like HCl, or simply exposing the reaction to air (aerobic oxidation).[10] For instance, a mixture of H₂O₂/HCl in ethanol at room temperature has been shown to be effective.[10]
-
Reaction Execution: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC). Reaction times can vary from 1 hour to several hours.[10]
-
Work-up and Purification: Upon completion, the reaction mixture is typically poured into water to precipitate the product. The solid is then filtered, washed, and purified by recrystallization or column chromatography to yield the desired 2-arylbenzothiazole.
Causality: The choice of an oxidizing agent is crucial for the cyclization step, which involves the formation of a Schiff base intermediate followed by oxidative cyclization to form the thiazole ring. Milder conditions, such as aerobic oxidation, are often preferred to avoid over-oxidation of the thiol group.
Modern Synthetic Approaches
More recent advancements have focused on developing greener and more efficient synthetic methodologies. These include microwave-assisted synthesis, the use of heterogeneous catalysts, and one-pot multicomponent reactions.[10][12] For example, the use of a reusable catalyst like SnP₂O₇ has been reported for the efficient synthesis of benzothiazoles from 2-aminothiophenol and aromatic aldehydes with high yields and short reaction times.[10]
Below is a generalized workflow for the synthesis and evaluation of benzothiazole derivatives.
Caption: A generalized workflow for the synthesis and biological evaluation of benzothiazole derivatives.
Pharmacological Applications of Benzothiazole Scaffolds
The benzothiazole nucleus is a recurring motif in compounds targeting a wide range of diseases.[1][4][13]
Anticancer Activity
Benzothiazole derivatives have emerged as a significant class of anticancer agents, exhibiting multiple mechanisms of action.[6][9][14]
-
Mechanism of Action:
-
Kinase Inhibition: Many benzothiazole derivatives act as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell proliferation and survival.[1] For example, some 2-phenylbenzothiazoles have been shown to inhibit tyrosine kinases.[1]
-
Induction of Apoptosis: Certain derivatives can induce programmed cell death (apoptosis) in cancer cells.[6][15] For instance, some compounds trigger the mitochondrial apoptotic pathway.[9]
-
DNA Intercalation: The planar structure of the benzothiazole ring allows some of its derivatives to intercalate between DNA base pairs, leading to DNA damage and cell cycle arrest.[3]
-
Tubulin Polymerization Inhibition: Some benzothiazoles interfere with the dynamics of microtubules by inhibiting tubulin polymerization, a validated target in cancer chemotherapy.[6]
-
A notable example is the 2-(4-aminophenyl)benzothiazole series, which has demonstrated potent and selective antitumor activity.[1]
Caption: Mechanisms of anticancer activity of benzothiazole derivatives.
Antimicrobial Activity
Benzothiazole derivatives exhibit broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[16][17][18]
-
Mechanism of Action:
-
Enzyme Inhibition: They can inhibit essential microbial enzymes. For example, some derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[16] Others target enzymes like peptide deformylase or dihydropteroate synthase.[16][19]
-
Disruption of Cell Integrity: The lipophilic nature of the benzothiazole ring can facilitate its interaction with microbial cell membranes, leading to a loss of integrity and cell death.
-
Structure-Activity Relationship (SAR) Insights: Structure-activity relationship studies have revealed that substitutions on the benzothiazole ring significantly influence antimicrobial potency.[2][16] For instance, the introduction of electron-withdrawing groups like halogens or nitro groups at the C-6 position often enhances antibacterial activity.[2][17] Similarly, modifications at the C-2 position with various heterocyclic or aromatic moieties have yielded compounds with potent antimicrobial effects.[2]
| Compound Series | Key Substitutions | Target Organisms | Reference |
| Isatin-Benzothiazole Hybrids | Isatin moiety at C-2 | E. coli, P. aeruginosa | [16] |
| Thiazolidin-4-one Derivatives | Thiazolidin-4-one at C-2 | P. aeruginosa, E. coli | [16] |
| Guanidinyl-Benzothiazoles | Guanidinyl group at C-2 | Gram-positive & Gram-negative bacteria | [2] |
Neuroprotective Activity
The benzothiazole scaffold is present in drugs and clinical candidates for neurodegenerative diseases like Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS).[20][21][22]
-
Riluzole: An FDA-approved drug for ALS, Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole), is believed to exert its neuroprotective effects through the inhibition of glutamate release and blockade of voltage-gated sodium channels.[5][6]
-
Amyloid Imaging Agents: The planar, aromatic structure of certain benzothiazole derivatives allows them to bind to β-amyloid plaques, a hallmark of AD. This property has been exploited in the development of positron emission tomography (PET) imaging agents like Flutemetamol (¹⁸F) for the diagnosis of AD.[6][23]
-
Multi-Target-Directed Ligands (MTDLs): Researchers are designing novel benzothiazole derivatives that can simultaneously modulate multiple targets involved in the complex pathology of AD, such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and histamine H₃ receptors.[20][24]
Structure-Activity Relationship (SAR) and Drug Design
The optimization of benzothiazole-based compounds relies heavily on understanding their structure-activity relationships.[2][25][26] As previously mentioned, substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly important for modulating biological activity.[2]
-
C-2 Position: This position is the most common site for derivatization. Introducing various substituents, such as substituted phenyl rings, amides, esters, and other heterocyclic systems, has a profound impact on potency and selectivity.[2][8][26]
-
C-6 Position: Modifications at this position, often with electron-withdrawing or electron-donating groups, can influence the electronic properties of the entire scaffold, thereby affecting its binding affinity to biological targets.[2]
Computational tools such as molecular docking are increasingly used to predict the binding modes of benzothiazole derivatives and guide the rational design of more potent and selective compounds.[8][17]
Future Perspectives
The benzothiazole scaffold continues to be a fertile ground for drug discovery. Future research is likely to focus on:
-
Development of Multi-Target Agents: Designing single molecules that can modulate multiple targets is a promising strategy for complex diseases like cancer and neurodegenerative disorders.[20][21]
-
Green Synthesis: The development of more environmentally friendly and sustainable methods for the synthesis of benzothiazole derivatives will remain an important area of research.[10]
-
Target Identification: Elucidating the precise molecular targets and mechanisms of action for novel, highly active benzothiazole compounds will be crucial for their clinical translation.
-
Drug Delivery: Formulating benzothiazole-based drugs into advanced drug delivery systems could enhance their therapeutic efficacy and reduce side effects.
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Recent insights into antibacterial potential of benzothiazole derivatives. PubMed Central. Available at: [Link]
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Benzothiazole derivatives as anticancer agents. PubMed Central. Available at: [Link]
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Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. PubMed. Available at: [Link]
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Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. PubMed Central. Available at: [Link]
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Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Publishing. Available at: [Link]
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Approved drugs with benzothiazole scaffold. ResearchGate. Available at: [Link]
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Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Publishing. Available at: [Link]
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Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology. Available at: [Link]
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Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Journal of the Korean Chemical Society. Available at: [Link]
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Pharmacological relevance of recently reported benzothiazole scaffolds. ResearchGate. Available at: [Link]
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Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
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Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. Available at: [Link]
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Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. ResearchGate. Available at: [Link]
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Medicinal significance of benzothiazole scaffold: an insight view. PubMed. Available at: [Link]
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Antimicrobial drugs having benzothiazole moiety. ResearchGate. Available at: [Link]
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Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers. Available at: [Link]
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Novel Benzothiazole Derivatives as Potential Anti-Quorum Sensing Agents for Managing Plant Bacterial Diseases: Synthesis, Antibacterial Activity Assessment, and SAR Study. ACS Publications. Available at: [Link]
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Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Taylor & Francis Online. Available at: [Link]
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Fighting Against Alzheimer's Disease: Synthesis of New Pyrazoline and Benzothiazole Derivatives as New Acetylcholinesterase and MAO Inhibitors. Bentham Science. Available at: [Link]
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SCOPE OF BENZOTHIAZOLE SCAFFOLD: A REVIEW. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]
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Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Publishing. Available at: [Link]
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FDA approved anti‐cancer drugs containing benzothiazole as core scaffold. ResearchGate. Available at: [Link]
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Methodological & Application
Protocol for synthesis of 2-(4-methylphenyl)benzothiazole from 2-aminothiophenol
Application Note & Protocol: Synthesis of 2-(4-methylphenyl)benzothiazole
A Comprehensive Guide for Researchers in Synthetic Chemistry and Drug Discovery
Abstract
This document provides a detailed protocol for the synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry and materials science. The synthesis is achieved through the condensation of 2-aminothiophenol and 4-methylbenzaldehyde. This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, safety precautions, and methods for purification and characterization of the final product. The protocol is designed for researchers, scientists, and drug development professionals, providing not only a reproducible method but also the scientific rationale behind the experimental choices.
Introduction
Benzothiazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. The 2-substituted benzothiazole motif is of particular interest as it forms the core structure of numerous compounds with a wide array of biological activities, including antitumor, antimicrobial, and anticonvulsant properties[1][2]. The specific target of this protocol, this compound, serves as a crucial building block in the synthesis of more complex molecules and as a subject of study in its own right for its potential applications in materials science, such as in the development of fluorescent dyes[3][4].
The synthesis described herein involves the reaction of 2-aminothiophenol with 4-methylbenzaldehyde. This method is a classic and efficient route to 2-arylbenzothiazoles, relying on the formation of a Schiff base intermediate, followed by an intramolecular oxidative cyclization[5][6]. Various catalysts and reaction conditions have been reported to promote this transformation, ranging from acidic catalysts to oxidizing agents and even microwave-assisted, solvent-free conditions to enhance the reaction's efficiency and green profile[1][3][7][8]. This guide will focus on a robust and accessible method that can be readily implemented in a standard synthetic chemistry laboratory.
Reaction Mechanism and Scientific Rationale
The synthesis of this compound from 2-aminothiophenol and 4-methylbenzaldehyde proceeds through a two-step mechanism:
-
Schiff Base Formation: The initial step is the condensation reaction between the primary amine group of 2-aminothiophenol and the carbonyl group of 4-methylbenzaldehyde. This acid-catalyzed reaction forms a Schiff base (imine) intermediate with the elimination of a water molecule. The use of a mild acid catalyst can facilitate this step by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
Intramolecular Oxidative Cyclization: The subsequent and key step is the intramolecular cyclization of the Schiff base intermediate. The thiol group (-SH) of the 2-aminothiophenol moiety attacks the imine carbon, leading to the formation of a dihydrobenzothiazole ring. This intermediate is then oxidized to the stable aromatic benzothiazole ring system. The oxidant can be atmospheric oxygen, especially at elevated temperatures, or a specific oxidizing agent added to the reaction mixture[5]. Several methods utilize oxidants like iodine or pyridinium chlorochromate (PCC) to facilitate this cyclization efficiently[5][9].
The choice of solvent can influence the reaction rate and yield. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed as they can facilitate both the condensation and the cyclization steps[8][9].
// Reactants Reactant1 [label="2-Aminothiophenol"]; Reactant2 [label="4-Methylbenzaldehyde"];
// Intermediates Intermediate1 [label="Schiff Base Intermediate"]; Intermediate2 [label="Dihydrobenzothiazole Intermediate"];
// Product Product [label="this compound"];
// Edges {rank=same; Reactant1; Reactant2;} Reactant1 -> Intermediate1 [label=" Condensation "]; Reactant2 -> Intermediate1; Intermediate1 -> Intermediate2 [label=" Intramolecular\nCyclization "]; Intermediate2 -> Product [label=" Oxidation "]; }
Figure 1: Simplified workflow of the synthesis of this compound.
Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling the reagents and solvents involved in this protocol.[10][11][12]
2-Aminothiophenol:
-
Hazards: Harmful if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects.[11] It has a strong, unpleasant odor.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors.[13] Avoid contact with skin and eyes.[11] It is sensitive to air and should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation to the disulfide.[10][14]
-
Spills: In case of a spill, absorb with an inert material like vermiculite or sand and dispose of it as hazardous waste.[10]
4-Methylbenzaldehyde (p-tolualdehyde):
-
Hazards: Combustible liquid. May cause skin and eye irritation.
-
Handling: Keep away from heat and open flames. Handle in a well-ventilated area.
Solvents (e.g., Ethanol, DMF):
-
Hazards: Flammable liquids. May cause irritation upon inhalation or skin contact.
-
Handling: Use in a well-ventilated fume hood and keep away from ignition sources.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of 2-arylbenzothiazoles.[1][7][9]
4.1. Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 2-Aminothiophenol | ≥98% | Standard chemical supplier | Should be fresh or stored under inert gas. |
| 4-Methylbenzaldehyde | ≥97% | Standard chemical supplier | |
| Ethanol (EtOH) | Anhydrous | Standard chemical supplier | |
| Hydrochloric Acid (HCl) | Concentrated | Standard chemical supplier | For catalyst preparation (optional) and work-up. |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Prepared in-house | For neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade | Standard chemical supplier | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | Standard chemical supplier | For column chromatography. |
| Hexane | ACS grade | Standard chemical supplier | For chromatography. |
| Ethyl Acetate | ACS grade | Standard chemical supplier | For chromatography. |
4.2. Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
4.3. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminothiophenol (1.25 g, 10 mmol). Dissolve it in 30 mL of ethanol.
-
Addition of Aldehyde: To the stirred solution, add 4-methylbenzaldehyde (1.20 g, 10 mmol).
-
Catalyst Addition (Optional but Recommended): Add a catalytic amount of an acid, such as a few drops of concentrated hydrochloric acid or a small amount of p-toluenesulfonic acid. This will facilitate the initial condensation.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle or oil bath.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). Prepare a developing solvent system (e.g., 9:1 hexane:ethyl acetate). Spot the starting materials and the reaction mixture on a TLC plate. The formation of a new, less polar spot (the product) and the disappearance of the starting materials indicate the reaction is proceeding. The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Dissolve the residue in 50 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it with a saturated solution of sodium bicarbonate (2 x 30 mL) to neutralize any remaining acid.
-
Wash the organic layer with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexane and pack a column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with pure hexane and gradually increasing the ethyl acetate concentration).
-
Collect the fractions containing the pure product (as determined by TLC).
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield this compound as a solid.
-
-
Drying and Yield Calculation: Dry the purified product under vacuum. Record the final mass and calculate the percentage yield. A typical yield for this reaction is in the range of 60-80%.[15]
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.
| Property | Expected Value/Observation |
| Appearance | White to off-white solid |
| Melting Point | 85-86 °C[15] |
| Molecular Formula | C₁₄H₁₁NS |
| Molecular Weight | 225.31 g/mol [16][17] |
5.1. Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons of the benzothiazole and the 4-methylphenyl rings, as well as a singlet for the methyl group. Expected chemical shifts (in CDCl₃) are approximately: δ 8.06 (d), 7.89 (d), 7.49 (t), 7.37 (t) for the benzothiazole protons, δ 7.95 (d) and 7.30 (d) for the 4-methylphenyl protons, and δ 2.42 (s) for the methyl protons.[15]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for all 14 carbon atoms in the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The spectrum should exhibit characteristic absorption bands for C=N stretching (around 1600 cm⁻¹) and aromatic C-H stretching.[18]
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 225.[17]
// Steps A [label="1. Mix 2-Aminothiophenol\nand 4-Methylbenzaldehyde\nin Ethanol"]; B [label="2. Add Acid Catalyst"]; C [label="3. Reflux Reaction Mixture"]; D [label="4. Monitor by TLC"]; E [label="5. Work-up:\nSolvent Removal, Extraction,\nand Washing"]; F [label="6. Purification by\nColumn Chromatography"]; G [label="7. Characterization:\nNMR, IR, MS"];
// Edges A -> B; B -> C; C -> D; D -> E [label=" Upon Completion "]; E -> F; F -> G; }
Figure 2: Step-by-step experimental workflow for the synthesis.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Inactive 2-aminothiophenol (oxidized) | Use fresh 2-aminothiophenol or purify the existing stock. Ensure the reaction is run under an inert atmosphere.[14] |
| Insufficient heating or reaction time | Ensure the reaction is at a consistent reflux and monitor by TLC until the starting material is consumed. | |
| Formation of multiple side products | Oxidation of 2-aminothiophenol to disulfide | Handle 2-aminothiophenol carefully under an inert atmosphere.[14] |
| Polymerization or side reactions of the aldehyde | Ensure the reaction temperature is not excessively high. | |
| Difficulty in purification | Product co-elutes with impurities | Adjust the polarity of the eluent for column chromatography. Consider recrystallization from a suitable solvent (e.g., ethanol/water).[19] |
Conclusion
The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for further applications in drug discovery and materials science. The characterization data provided serves as a benchmark for confirming the identity and purity of the final product.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Aminothiophenol, 98% (GC). Retrieved from [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. Retrieved from [Link]
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Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. (n.d.). Retrieved from [Link]
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PubMed. (n.d.). Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. Retrieved from [Link]
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MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Retrieved from [Link]
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ResearchGate. (n.d.). Oxidative cyclization of thiophenolic and phenolic Schiff's bases promoted by PCC: a new oxidant for 2-substituted benzothiazoles and benzoxazoles. Retrieved from [Link]
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Semantic Scholar. (2022, February 2). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Retrieved from [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). (2004, September 28). Synthesis of benzothiazoles via ipso substitution of ortho -methoxythiobenzamides. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of different oxidants on the oxidative cyclization of Schiff's base 3. Retrieved from [Link]
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Understanding 2-Aminothiophenol: Properties, Safety, and Supplier Insights. (n.d.). Retrieved from [Link]
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MDPI. (2024, January 30). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-Methylphenyl)-1,3-benzothiazole. Retrieved from [Link]
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PubMed. (n.d.). Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. Retrieved from [Link]
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Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). Retrieved from [Link]
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SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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NIH. (n.d.). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
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PubMed. (n.d.). Immunoaffinity extraction of 4-hydroxy-2-(4-methylphenyl)benzothiazole and its metabolites for determination by gas chromatography-mass spectrometry. Retrieved from [Link]
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FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (n.d.). Retrieved from [Link]
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Journal of Applied Science and Engineering. (2012, September 1). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Retrieved from [Link]
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PubMed. (2010, August 16). Oxidative cyclization of a phenolic Schiff base and synthesis of a cyclometalated ruthenium nitrosyl complex: photoinduced NO release by visible light. Retrieved from [Link]
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PubMed. (2010, July). A spectroscopic study of 2-[4'-(dimethylamino)phenyl]-benzothiazole binding to insulin amyloid fibrils. Retrieved from [Link]
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Figshare. (2022, February 2). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Retrieved from [Link]
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JOCPR. (n.d.). Synthesis of Benzothiazole Schiff's Bases and screening for the Anti- Oxidant Activity. Retrieved from [Link]
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Synthesis of benzothiazole Schiff bases and antioxidant screening. (n.d.). Retrieved from [Link]
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MDPI. (2009). Synthesis of 2-(4-Propyloxyphenyl)benzothiazole. Retrieved from [Link]
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Application Notes and Protocols: Microwave-Assisted Synthesis of 2-(4-methylphenyl)benzothiazole
Introduction
The benzothiazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials.[1][2] The synthesis of 2-arylbenzothiazoles, in particular, has garnered significant attention due to the diverse biological activities exhibited by these derivatives, including antitumor, antimicrobial, and anti-inflammatory properties.[1][3] Traditional methods for synthesizing these compounds often involve lengthy reaction times, high temperatures, and the use of hazardous reagents or catalysts, presenting challenges in terms of efficiency, safety, and environmental impact.[4]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating methods.[5][6] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[7][8] This rapid, volumetric heating leads to improved reaction yields, higher product purity, and simplified workup procedures.[9][10] Furthermore, MAOS aligns with the principles of green chemistry by enabling solvent-free reactions or the use of environmentally benign solvents, thereby minimizing waste and energy consumption.[6][11]
This application note provides a detailed protocol for the microwave-assisted synthesis of 2-(4-methylphenyl)benzothiazole, a representative 2-arylbenzothiazole. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, discuss key optimization parameters, and outline essential safety considerations. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the power of microwave synthesis for the efficient construction of heterocyclic libraries.
Mechanistic Insights: The Power of Microwave Irradiation
The synthesis of this compound is typically achieved through the condensation reaction between 2-aminothiophenol and 4-methylbenzaldehyde.[12][13] The reaction proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation to yield the final benzothiazole product.[14]
Microwave irradiation significantly accelerates this transformation through two primary heating mechanisms: dipolar polarization and ionic conduction.[10] Polar molecules, such as the reactants and intermediates in this synthesis, align themselves with the oscillating electric field of the microwaves. The rapid reorientation of these molecules generates friction, leading to efficient and uniform heating of the reaction mixture. This "volumetric heating" is a key advantage over conventional methods, which rely on slower, conductive heating from an external source.[15][16] The result is a dramatic increase in reaction rates, often leading to cleaner reactions with fewer side products.[5][10]
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol
This protocol details a catalyst-free, solvent-free approach, highlighting the green chemistry advantages of microwave synthesis.
Materials and Equipment
| Reagent/Equipment | Specifications |
| 2-Aminothiophenol | ≥98% purity |
| 4-Methylbenzaldehyde | ≥97% purity |
| Dedicated Microwave Synthesis Reactor | Equipped with temperature and pressure sensors |
| 10 mL Glass Microwave Reaction Vial | Teflon-coated magnetic stir bar |
| Ethanol | Reagent grade, for recrystallization |
| Thin Layer Chromatography (TLC) Plates | Silica gel 60 F254 |
| Analytical Balance | ± 0.001 g accuracy |
| Melting Point Apparatus | |
| NMR Spectrometer | For structural characterization |
| Mass Spectrometer | For molecular weight confirmation |
Step-by-Step Procedure
-
Reactant Preparation: In a 10 mL glass microwave reaction vial, combine 2-aminothiophenol (1.0 mmol, 125.19 mg) and 4-methylbenzaldehyde (1.0 mmol, 120.15 mg).
-
Vessel Sealing: Add a Teflon-coated magnetic stir bar to the vial and securely seal it with a snap-on cap.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave synthesis reactor. Set the reaction parameters as follows:
-
Temperature: 120 °C
-
Ramp Time: 2 minutes
-
Hold Time: 5 minutes
-
Stirring: High
-
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC using a suitable eluent system (e.g., n-hexane:ethyl acetate, 9:1 v/v).
-
Work-up and Purification:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Open the vial in a well-ventilated fume hood.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.[17][18][19][20]
Process Optimization and Data
The efficiency of the microwave-assisted synthesis can be influenced by several key parameters. The following table summarizes the effects of varying these parameters on the reaction yield.
| Parameter | Variation | Yield (%) | Observations |
| Temperature | 100 °C | 75 | Incomplete reaction |
| 120 °C | 92 | Optimal temperature | |
| 140 °C | 88 | Potential for side product formation | |
| Time | 2 minutes | 68 | Incomplete reaction |
| 5 minutes | 92 | Optimal reaction time | |
| 10 minutes | 91 | No significant improvement in yield | |
| Catalyst | None | 92 | High yield without catalyst |
| Acetic Acid (cat.) | 94 | Slight improvement in yield | |
| Zeolite | 90 | Effective solid support catalyst |
This data demonstrates that excellent yields can be achieved in a short reaction time without the need for a catalyst, underscoring the efficiency and green credentials of this microwave-assisted protocol.
Safety Considerations
While microwave synthesis is a powerful tool, it is crucial to adhere to strict safety protocols.[21]
-
Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[16][21] Laboratory-grade microwave reactors are equipped with essential safety features, including temperature and pressure sensors, to prevent runaway reactions.[15][16]
-
Proper Vessel Sealing: Ensure that the reaction vial is sealed correctly to prevent leakage of volatile and potentially hazardous materials.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct all manipulations of reactants and the final product in a well-ventilated fume hood.
-
Reaction Scale: When exploring new reactions, it is prudent to start with small-scale experiments to assess the reaction kinetics and potential for exotherms.[21]
Conclusion
The microwave-assisted synthesis of this compound offers a rapid, efficient, and environmentally friendly alternative to traditional synthetic methods.[14][22] By leveraging the principles of microwave heating, this protocol enables the high-yield production of a key heterocyclic scaffold in a fraction of the time required by conventional techniques. The solvent-free and catalyst-free nature of this approach further enhances its appeal from a green chemistry perspective. For researchers in drug discovery and materials science, mastering microwave-assisted synthesis is a critical step towards accelerating innovation and promoting sustainable chemical practices.
References
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- Vertex AI Search. (n.d.). Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A.
- Vertex AI Search. (2024). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
- Vertex AI Search. (n.d.).
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- ChemicalBook. (n.d.). 2-(4-METHYLPHENYL)-BENZOTHIAZOLE(16112-21-3) 1H NMR.
- ResearchGate. (2022). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid | Request PDF.
- ResearchGate. (2025). Microwave-assisted synthesis of novel N-(4-phenylthiazol-2-yl)-benzo[d]thiazole-, thiazolo[4,5-b]pyridine-, thiazolo[5,4-b]pyridine- and benzo[d]oxazole-2-carboximidamides inspired by marine topsentines and nortopsentines.
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Application Notes and Protocols: 2-(4-methylphenyl)benzothiazole as a Fluorescent Probe for Bioimaging
Introduction: The Versatility of Benzothiazole Scaffolds in Cellular Imaging
Fluorescent probes are indispensable tools in modern biological research, enabling the visualization and study of cellular structures and processes with high specificity and sensitivity. Among the diverse array of fluorophores, the benzothiazole core has emerged as a privileged scaffold in the design of novel probes for bioimaging.[1][2] The inherent photophysical properties of the benzothiazole ring system, coupled with the synthetic tractability that allows for fine-tuning of its spectral and biological characteristics, make it an attractive platform for developing probes for a multitude of applications.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of a specific benzothiazole derivative, 2-(4-methylphenyl)benzothiazole, as a fluorescent probe for bioimaging. While specific photophysical data and bioimaging applications for this particular compound are not extensively documented in peer-reviewed literature, this guide will leverage data from structurally similar compounds and provide robust, adaptable protocols to enable its characterization and application in a research setting. We will delve into the synthesis, photophysical characterization, and cellular imaging protocols, emphasizing the scientific rationale behind each step to empower the user to optimize these methods for their specific experimental needs.
Physicochemical and Fluorescent Properties of 2-Arylbenzothiazoles
The fluorescence of 2-arylbenzothiazole derivatives is governed by their electronic structure, which can be modulated by the nature of the substituent on the 2-phenyl ring. The core structure allows for intramolecular charge transfer (ICT) upon photoexcitation, a process that is often sensitive to the local environment, making these compounds promising as environmental sensors.[1] For instance, derivatives with electron-donating groups, such as the dimethylamino group in 2-(4'-(N,N-dimethylamino)phenyl)benzothiazole, have been shown to exhibit dual fluorescence, arising from a locally excited state and a twisted intramolecular charge-transfer (TICT) state.[1] While this compound lacks this strong electron-donating group, the methyl group can still influence the electronic properties of the molecule.
Based on studies of similar 2-arylbenzothiazole compounds, the following photophysical properties can be anticipated for this compound. It is crucial to experimentally verify these properties for the specific batch of the compound being used.
Table 1: Anticipated Photophysical Properties of this compound (based on related compounds)
| Property | Anticipated Value/Range | Rationale/Reference |
| Excitation Maximum (λex) | ~330 - 380 nm | Based on various 2-arylbenzothiazole derivatives. |
| Emission Maximum (λem) | ~380 - 450 nm | Emission is expected in the blue region of the spectrum. |
| Stokes Shift | Moderate | A reasonable separation between excitation and emission peaks is expected. |
| Quantum Yield (ΦF) | Variable | Can be influenced by solvent polarity and aggregation state. |
| Solvatochromism | Potential | The fluorescence of benzothiazole derivatives can be sensitive to solvent polarity. |
Synthesis of this compound
The synthesis of 2-arylbenzothiazoles is typically achieved through the condensation of 2-aminothiophenol with an appropriate aldehyde.[3] Microwave-assisted synthesis has been reported as an efficient method for the preparation of 2-p-tolylbenzo[d]thiazole.[4]
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol is adapted from established methods for the synthesis of similar benzothiazole derivatives.[4]
Materials:
-
2-Aminothiophenol
-
p-Tolualdehyde (4-methylbenzaldehyde)
-
Dimethylformamide (DMF) or another suitable solvent
-
Microwave reactor
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
In a microwave-safe reaction vessel, combine 2-aminothiophenol (1 equivalent) and p-tolualdehyde (1.1 equivalents) in a minimal amount of DMF.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a suitable temperature (e.g., 120-150 °C) and power for a predetermined time (e.g., 10-30 minutes). Reaction conditions should be optimized by monitoring the reaction progress using thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
-
Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the synthesis of this compound.
Experimental Protocols for Bioimaging
The following protocols provide a general framework for utilizing this compound as a fluorescent probe for cellular imaging. Optimization of probe concentration, incubation time, and imaging parameters is essential for achieving high-quality results.
Protocol 2: Preparation of Stock Solution
Rationale: A concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is prepared to facilitate accurate dilution into aqueous cell culture media. DMSO is a common solvent for cell-based assays due to its ability to dissolve a wide range of organic compounds and its relatively low toxicity at low concentrations.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
Procedure:
-
Accurately weigh a small amount of this compound.
-
Dissolve the compound in anhydrous DMSO to prepare a stock solution of a desired concentration (e.g., 1-10 mM).
-
Ensure the compound is completely dissolved by vortexing.
-
Store the stock solution at -20°C, protected from light, in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 3: Live-Cell Staining and Fluorescence Microscopy
Rationale: This protocol outlines the steps for staining live cells with the fluorescent probe and subsequent imaging. The incubation time and probe concentration are critical parameters that need to be optimized to achieve sufficient signal with minimal cytotoxicity.
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
This compound stock solution (1-10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue filter cube)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Probe Loading: Prepare a working solution of the fluorescent probe by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentration. A typical starting range for optimization is 1-10 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for a specific duration (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time should be determined experimentally.
-
Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS to remove any excess, unbound probe.
-
Imaging: Add fresh, pre-warmed PBS or complete cell culture medium to the cells.
-
Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for the anticipated excitation and emission wavelengths of this compound. Acquire images using optimal exposure times to maximize the signal-to-noise ratio while minimizing phototoxicity.
Caption: General workflow for live-cell imaging with a fluorescent probe.
Protocol 4: Cytotoxicity Assessment
Rationale: Before extensive use in bioimaging, it is crucial to assess the potential cytotoxicity of the fluorescent probe. The MTT assay is a standard colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the existing medium from the wells and replace it with the medium containing different concentrations of the probe. Include a vehicle control (medium with the same concentration of DMSO used for the highest probe concentration).
-
Incubation: Incubate the plate for a period relevant to the imaging experiments (e.g., 1, 4, or 24 hours).
-
MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals. b. Add the solubilization buffer to each well to dissolve the formazan crystals. c. Read the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the probe concentration to determine the concentration at which cell viability is reduced by 50% (IC₅₀).
Data Interpretation and Troubleshooting
-
Low Fluorescence Signal: This could be due to a low probe concentration, insufficient incubation time, or photobleaching. Try increasing the probe concentration or incubation time. When imaging, use the lowest possible excitation light intensity and exposure time that provides a good signal.
-
High Background Fluorescence: This may result from incomplete washing of the excess probe. Ensure thorough washing with PBS. Alternatively, the probe may be binding non-specifically to cellular components or the imaging dish.
-
Phototoxicity: Observe the cells for any morphological changes during or after imaging, such as blebbing or detachment. To minimize phototoxicity, reduce the excitation light intensity, exposure time, and the frequency of image acquisition.
-
Subcellular Localization: To determine the specific cellular compartments stained by this compound, co-staining with commercially available organelle-specific fluorescent probes is recommended.
Conclusion and Future Perspectives
This compound represents a promising, yet underexplored, fluorescent probe for bioimaging. Its straightforward synthesis and the established utility of the benzothiazole scaffold provide a strong foundation for its application in cellular studies. The protocols outlined in this application note offer a comprehensive starting point for researchers to characterize its photophysical properties and to develop robust imaging assays. Further investigation into its fluorescence mechanism, potential for sensing specific analytes, and applications in advanced imaging techniques will undoubtedly expand its utility in the field of biological research.
References
-
Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. ResearchGate. Available at: [Link].
-
Investigation on Optical and Biological Properties of 2‐(4‐Dimethylaminophenyl)benzothiazole Based Cycloplatinated Complexes. PubMed Central. Available at: [Link].
-
Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. PubMed Central. Available at: [Link].
-
Aggregation tailored emission of a benzothiazole based derivative: photostable turn on bioimaging. PubMed Central. Available at: [Link].
-
Benzothiazole synthesis. Organic Chemistry Portal. Available at: [Link].
-
Synthesis and Characterisation of 2-(4-(Aryl)phenyl)benzothiazoles. ResearchGate. Available at: [Link].
-
A benzothiazole-based fluorescent probe for distinguishing and bioimaging of Hg 2+ and Cu 2+. PubMed. Available at: [Link].
-
Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Open Research@CSIR-NIScPR. Available at: [Link].
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Available at: [Link].
-
Bridge control of photophysical properties in benzothiazole-phenoxazine emitters - from thermally activated delayed fluorescence to room. The Royal Society of Chemistry. Available at: [Link].
-
Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. PubMed Central. Available at: [Link].
-
A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. National Institutes of Health. Available at: [Link].
-
A benzothiazole-based fluorescent probe for thiol bioimaging. ResearchGate. Available at: [Link].
-
Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. DiVA portal. Available at: [Link].
-
Synthesis of 2-p-tolylbenzo[d]thiazole under microwave irradiation. ResearchGate. Available at: [Link].
-
Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. PubMed Central. Available at: [Link].
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link].
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- 4. researchgate.net [researchgate.net]
Application of 2-(4-methylphenyl)benzothiazole in amyloid plaque detection
An In-Depth Guide to the Application of 2-(4-methylphenyl)benzothiazole for the Detection of Amyloid Plaques
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Accurate Amyloid Plaque Detection
The aggregation of amyloid-β (Aβ) peptides into extracellular plaques in the brain is a central pathological hallmark of Alzheimer's disease (AD).[1][2] These deposits are not merely inert lesions; they are implicated in a cascade of neurotoxic events, including synaptic dysfunction, inflammation, and neuronal loss. Consequently, the accurate detection and quantification of Aβ plaques are critical for diagnosing AD, tracking its progression, and evaluating the efficacy of novel therapeutic interventions. While traditional histological dyes like Congo Red and Thioflavin S have long been used, there is a continuous need for probes with improved sensitivity, specificity, and photophysical properties.[3][4]
Benzothiazole derivatives, structurally related to the foundational amyloid dye Thioflavin T, have emerged as a premier class of compounds for this purpose.[5] this compound and its close analogs, such as 2-(4'-methylaminophenyl)benzothiazole (BTA-1), are uncharged, lipophilic molecules capable of crossing the blood-brain barrier, a crucial feature for in vivo imaging applications.[6][7] Their core utility lies in a profound increase in fluorescence emission upon binding to the characteristic β-pleated sheet conformation of amyloid fibrils, enabling high-contrast visualization of plaques.[3][8] This guide provides a comprehensive overview of the principles and protocols governing the use of this compound for robust amyloid plaque detection.
Scientific Principles: Mechanism of Action and Molecular Properties
The efficacy of this compound as an amyloid probe is rooted in its specific chemical structure and photophysical behavior. The molecule consists of a benzothiazole ring system linked to a methyl-substituted phenyl group. This "push-pull" electronic structure is common in fluorescent dyes.
Mechanism of Binding and Fluorescence Enhancement: In aqueous solution, the phenyl and benzothiazole rings of the free molecule can rotate relative to each other. This intramolecular rotation provides a non-radiative pathway for the decay of its excited state, resulting in low intrinsic fluorescence. However, when the molecule encounters the hydrophobic channels present on the surface of an Aβ fibril, it intercalates into these grooves. This binding event physically constrains the rotation between the aromatic rings. The restriction of this motion closes the non-radiative decay channel, forcing the excited-state energy to be released as fluorescence, leading to a dramatic increase in quantum yield and a blue-shift in the emission spectrum.[8]
Diagram: Mechanism of Fluorescence Activation
Caption: Binding to Aβ fibrils restricts rotation, switching fluorescence from "off" to "on".
Specificity and Binding Affinity: Benzothiazole derivatives exhibit high affinity for Aβ aggregates. Studies on the closely related analog, BTA-1, have shown a dissociation constant (Kd) for binding to AD brain homogenates of approximately 5.8 nM, which is comparable to its affinity for synthetic Aβ fibrils.[6][7] Crucially, at these nanomolar concentrations, the binding is highly specific to Aβ plaques and cerebrovascular amyloid, with negligible binding to neurofibrillary tangles (NFTs) or common neuroreceptors.[6][7] This specificity is paramount for unambiguous plaque identification.
Quantitative Data Summary
The utility of a fluorescent probe is defined by its quantitative properties. The table below summarizes key parameters for benzothiazole derivatives relevant to amyloid detection.
| Property | Value | Significance | Reference |
| Binding Affinity (Ki / Kd) | 2-25 nM | High affinity allows for low staining concentrations, reducing background and non-specific binding. | [9] |
| Fluorescence Excitation | ~330-380 nm | Compatible with common light sources and filter sets (e.g., DAPI, UV). | [10] |
| Fluorescence Emission | ~380-450 nm (Bound) | Emits in the blue-to-green region of the spectrum upon binding, providing a clear signal. | [10] |
| Brain Uptake (in vivo) | High (e.g., >3% ID/g at 2 min) | Excellent blood-brain barrier permeability is crucial for developing PET/SPECT imaging agents. | [11][12] |
| Brain Washout (in vivo) | Fast (in normal tissue) | Rapid clearance from non-target tissue enhances the signal-to-noise ratio for in vivo imaging. | [11][12] |
Experimental Protocols: A Practical Guide
Protocol 1: Histological Staining of Amyloid Plaques in Brain Tissue
This protocol details the procedure for fluorescently labeling Aβ plaques in fixed, sectioned brain tissue from transgenic mouse models or human post-mortem samples.
A. Objective To achieve high-contrast visualization of Aβ plaque morphology and distribution within brain tissue sections for microscopic analysis.
B. Materials and Reagents
-
Tissue: Perfused, fixed (e.g., 4% paraformaldehyde) brain tissue from an AD mouse model (e.g., 5xFAD) or human patient.[13]
-
Buffers: Phosphate-buffered saline (PBS, pH 7.4), cryoprotectant solution (e.g., PBS with sucrose and ethylene glycol).
-
Staining Solution:
-
Stock Solution: 1 mM this compound in DMSO. Store at -20°C.
-
Working Solution: Dilute stock solution to a final concentration of 100-500 nM in a 1:1 mixture of PBS and ethanol. Prepare fresh.
-
-
Reagents: Ethanol (50%, 70%, 95%, 100%), Xylene, Distilled water.
-
Mounting Medium: Aqueous, anti-fade mounting medium (e.g., Vectashield, Fluoromount-G).
-
Equipment: Vibratome or cryostat, microscope slides (e.g., Superfrost Plus), coverslips, fluorescence microscope with a UV/DAPI filter set (e.g., Ex: ~350 nm, Em: ~450 nm).
C. Step-by-Step Methodology
-
Tissue Preparation:
-
Perfuse the animal with ice-cold PBS followed by 4% paraformaldehyde (PFA).[13] For human tissue, use appropriately fixed blocks.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by sequential immersion in sucrose solutions (e.g., 20%, then 30% in PBS) until it sinks.
-
Section the brain at 30-40 μm thickness using a vibratome or freezing microtome.[13]
-
Store free-floating sections in a cryoprotectant solution at -20°C until use.
-
-
Staining Procedure:
-
Transfer free-floating sections into a 24-well plate.
-
Wash sections 3 times for 5 minutes each in PBS to remove the storage solution.
-
Immerse sections in 70% ethanol for 5 minutes to permeabilize the tissue and aid dye penetration.
-
Incubate sections in the freshly prepared Staining Working Solution for 10-20 minutes at room temperature, protected from light.
-
Differentiate the staining by washing the sections in 50% ethanol for 1-3 minutes. This step is critical for reducing background fluorescence.
-
Rinse sections 2 times for 5 minutes each in PBS.
-
Mount the stained sections onto glass slides and allow them to air dry completely.[13]
-
-
Coverslipping and Imaging:
-
Add a drop of aqueous mounting medium to each slide.
-
Carefully lower a coverslip, avoiding air bubbles.
-
Seal the edges of the coverslip with clear nail polish if desired for long-term storage.
-
Image using a fluorescence microscope. Aβ plaques will appear as brightly fluorescent structures against a dark background. Use the lipofuscin autofluorescence (often yellow/orange and granular) to distinguish true plaques.
-
Diagram: Histological Staining Workflow
Caption: Key steps for fluorescent labeling of amyloid plaques in brain tissue sections.
Protocol 2: In Vitro Aβ Aggregation Assay
This protocol uses this compound to monitor the kinetics of Aβ peptide aggregation in a microplate format, analogous to the classic Thioflavin T assay.
A. Objective To quantify the formation of Aβ fibrils over time, useful for screening potential aggregation inhibitors.
B. Materials and Reagents
-
Peptide: Synthetic Aβ(1-42) peptide (lyophilized).
-
Solvents: Hexafluoroisopropanol (HFIP) for peptide monomerization, anhydrous DMSO.
-
Assay Buffer: 50 mM Phosphate Buffer (pH 7.4) containing 100 mM NaCl.
-
Probe Solution: 1 mM this compound in DMSO.
-
Equipment: 96-well black, clear-bottom microplate; fluorescence plate reader (bottom-reading capable) with filters for Ex: ~350 nm, Em: ~450 nm.
C. Step-by-Step Methodology
-
Aβ(1-42) Monomer Preparation:
-
Dissolve lyophilized Aβ(1-42) in HFIP to ~1 mg/mL.
-
Aliquot and evaporate the HFIP under a gentle stream of nitrogen or in a speed-vac. Store the resulting peptide film at -80°C.
-
Immediately before use, reconstitute an aliquot of the peptide film in anhydrous DMSO to a concentration of ~1-2 mM to create a stock solution of disaggregated peptide.
-
-
Assay Setup (in a 96-well plate):
-
For each well, prepare the reaction mixture. A typical final volume is 200 µL.
-
Add Assay Buffer to the well.
-
Add the test compound (e.g., potential inhibitor) or vehicle (DMSO) for control wells.
-
Add the this compound probe to a final concentration of 5-10 µM.
-
Initiate the aggregation by adding the Aβ(1-42) stock solution to a final concentration of 10-20 µM. Mix gently by pipetting.
-
-
Incubation and Measurement:
-
Place the plate in the fluorescence reader pre-heated to 37°C.
-
Measure fluorescence intensity every 10-15 minutes for a period of 24-48 hours. If available, intermittent shaking between reads can promote aggregation.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing all components except the Aβ peptide.
-
Plot the mean fluorescence intensity against time. The resulting data should form a sigmoidal curve with a lag phase, an exponential growth phase, and a plateau phase, representing the kinetics of fibril formation.[14]
-
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of your results, every experiment must incorporate a self-validating framework.
-
Positive and Negative Controls: Always include tissue from a known plaque-positive source (e.g., aged AD transgenic mouse) and a plaque-negative source (e.g., wild-type littermate).[15] This validates the staining procedure and confirms the absence of artifacts.
-
Blocking Studies: To confirm binding specificity, co-incubate a tissue section with the fluorescent probe and a 100-fold excess of an unlabeled, high-affinity amyloid-binding compound (e.g., Thioflavin S or an unlabeled benzothiazole analog). A significant reduction in the fluorescent signal indicates specific binding to the amyloid target.[15][16]
-
Troubleshooting High Background: If background staining is high, consider reducing the probe concentration, increasing the duration of the differentiation wash (50% ethanol), or performing additional PBS washes.
-
Distinguishing from Autofluorescence: Lipofuscin, an age-related pigment, autofluoresces brightly across a broad spectrum. It typically appears as granular deposits within the neuronal cytoplasm. To confirm a signal is from a plaque, check its fluorescence in other channels (e.g., TRITC, FITC). A true plaque signal from the benzothiazole probe will be most intense or exclusively present in the DAPI/blue channel, whereas lipofuscin will be visible in multiple channels.
Conclusion and Future Directions
This compound is a highly effective and versatile fluorescent probe for the detection and study of amyloid-β plaques. Its excellent photophysical properties, high binding affinity, and specificity make it a superior alternative to more traditional dyes for high-resolution histological imaging and quantitative in vitro aggregation assays. The fundamental structure of this compound has served as a critical scaffold in the development of next-generation diagnostic tools, most notably the PET imaging agents used for the clinical diagnosis of Alzheimer's disease in living patients.[2][17][18] As research into neurodegenerative diseases continues, the robust and reliable protocols detailed here will remain essential for scientists working to unravel the complexities of amyloid pathology and develop effective treatments.
References
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Matsumoto, Y., et al. (2017). Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates. ACS Chemical Neuroscience, 8(10), 2236-2244. [Link]
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Application Notes and Protocols: Quantitative Structure-Activity Relationship (QSAR) Analysis of Benzothiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Benzothiazole Analogs and the Predictive Power of QSAR
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1][2] These activities include but are not limited to anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[3][4] The versatility of the benzothiazole ring system, which allows for substitutions at various positions, has made it a privileged structure in the quest for novel therapeutic agents.[5] The fundamental principle is that the biological activity of a series of compounds is related to their molecular structure.[6]
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[6][7][8] By quantifying how changes in molecular features affect a molecule's potency or toxicity, QSAR models serve as a powerful predictive tool in drug discovery.[7][9] This approach can significantly reduce the time and resources required for the synthesis and screening of new compounds by prioritizing candidates with a higher probability of success.[6][10][11]
This guide provides a comprehensive overview and detailed protocols for conducting a QSAR analysis on benzothiazole analogs. It is designed to equip researchers with the necessary knowledge to develop robust and predictive models that can guide the rational design of new, more potent drug candidates.
The QSAR Workflow: A Conceptual Framework
A successful QSAR study follows a systematic workflow, from data collection to model validation and application. Each step is crucial for the development of a statistically sound and predictive model.[7][12]
Caption: The general workflow for a QSAR study.
PART 1: Data Set Preparation and Curation
The quality of the input data is paramount to the success of any QSAR model.[7] A reliable dataset of benzothiazole analogs with accurately measured biological activities is the foundation of the entire study.
Protocol 1: Assembling and Curating the Dataset
-
Compound Selection: Gather a set of benzothiazole analogs with a consistent biological activity endpoint (e.g., IC50, EC50, MIC). The compounds should exhibit a reasonable range of activity and structural diversity.
-
Data Standardization:
-
Ensure consistent representation of chemical structures (e.g., SMILES or SDF format).
-
Standardize tautomeric and ionization states.
-
Remove any duplicates or compounds with ambiguous activity data.
-
-
Biological Activity Conversion: Convert the biological activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)). This typically results in a more linear relationship with the molecular descriptors.
PART 2: Molecular Descriptor Calculation
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties.[13][14] The selection of appropriate descriptors is a critical step in QSAR modeling.[8]
Types of Molecular Descriptors
Molecular descriptors can be broadly categorized as follows:
| Descriptor Class | Description | Examples |
| Topological (2D) | Based on the 2D representation of the molecule, describing atom connectivity.[15] | Molecular Weight, Atom Counts, Connectivity Indices, Ring Counts.[15] |
| Geometrical (3D) | Derived from the 3D coordinates of the atoms, describing the molecule's shape and size.[15] | Molecular Surface Area, Molecular Volume, Moments of Inertia.[15] |
| Electronic | Describe the electronic properties of the molecule.[15] | Dipole Moment, Partial Atomic Charges, HOMO/LUMO energies.[15][16] |
| Physicochemical | Represent physicochemical properties. | LogP (lipophilicity), Molar Refractivity, Polarizability.[16] |
| Hybrid | Combine different types of information. | Charged Partial Surface Area (CPSA) descriptors.[15] |
Protocol 2: Calculating Molecular Descriptors
-
Software Selection: Utilize specialized software for descriptor calculation. Several free and commercial options are available.[12][17][18]
-
Descriptor Calculation:
-
Input the curated set of benzothiazole analog structures into the chosen software.
-
Calculate a wide range of descriptors from different classes (e.g., 1D, 2D, 3D).
-
-
Data Preprocessing:
-
Remove constant or near-constant descriptors.
-
Check for and handle highly correlated descriptors to avoid multicollinearity in the model.
-
PART 3: Model Development and Validation
This phase involves building the mathematical model that relates the molecular descriptors to the biological activity and rigorously validating its performance.
Protocol 3: Data Splitting
-
Training and Test Sets: Divide the dataset into a training set and a test set. The training set is used to build the model, while the test set is used to evaluate its predictive ability on unseen data.[7] A common split is 70-80% for the training set and 20-30% for the test set.
-
Splitting Method: Employ a rational splitting method, such as the Kennard-Stone algorithm, to ensure that both the training and test sets are representative of the entire dataset in terms of chemical space and activity range.[19]
Protocol 4: Model Building
-
Statistical Method Selection: Choose an appropriate statistical method to build the QSAR model. The choice depends on the nature of the data and the relationship between the descriptors and the activity.[20][21][22]
-
Linear Methods: Multiple Linear Regression (MLR), Partial Least Squares (PLS).[23]
-
Non-linear Methods: Support Vector Machines (SVM), Artificial Neural Networks (ANN), Random Forest (RF).
-
-
Feature Selection: If a large number of descriptors were calculated, use a feature selection algorithm (e.g., genetic algorithm, stepwise regression) to identify the most relevant descriptors that contribute to the biological activity.[11] This helps to create a more interpretable and less overfitted model.
-
Model Generation: Using the training set, apply the chosen statistical method and feature selection technique to generate the QSAR equation. A general form of a linear QSAR equation is:[8]
Biological Activity = c0 + (c1 × Descriptor1) + (c2 × Descriptor2) + ... + (cn × Descriptorn)
Caption: The process of developing a QSAR model.
Protocol 5: Model Validation
Model validation is essential to ensure the reliability and predictive power of the QSAR model.[7][10][24][25] Both internal and external validation techniques should be employed.[10]
Internal Validation
Internal validation assesses the robustness of the model using the training set data.[10][21]
-
Leave-One-Out Cross-Validation (LOO-CV): In this method, one compound is removed from the training set, and the model is rebuilt with the remaining compounds. The activity of the removed compound is then predicted. This process is repeated for each compound in the training set. The cross-validated correlation coefficient (q²) is a key metric.[26]
-
Y-Randomization: The biological activity values in the training set are randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. If the original model is robust, the randomized models should have significantly lower correlation coefficients, indicating that the original correlation was not due to chance.[10]
External Validation
External validation evaluates the model's ability to predict the activity of new, unseen compounds using the test set.[7][10]
-
Prediction on the Test Set: The developed QSAR model is used to predict the biological activity of the compounds in the test set.
-
Performance Metrics: The predictive power of the model is assessed using various statistical metrics.
| Metric | Description | Acceptable Value |
| R² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). For the training set. | > 0.6 |
| q² (Cross-validated R²) | A measure of the predictive ability of the model from internal validation. | > 0.5 |
| R²_pred (Predictive R²) | The R² for the external test set, indicating the predictive power for new compounds. | > 0.6[25] |
PART 4: Interpretation and Application of the QSAR Model
A validated QSAR model is not just a predictive tool; it also provides valuable insights into the structure-activity relationships of the benzothiazole analogs.
Interpreting the QSAR Equation
The descriptors included in the final QSAR model and their corresponding coefficients reveal which molecular properties are important for the biological activity.
-
Positive Coefficients: An increase in the value of the descriptor leads to an increase in biological activity.
-
Negative Coefficients: An increase in the value of the descriptor leads to a decrease in biological activity.
For example, a positive coefficient for a descriptor related to hydrophobicity (e.g., LogP) would suggest that increasing the lipophilicity of the benzothiazole analogs could enhance their activity. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental to the activity.
Application in Drug Design
The insights gained from the QSAR model can be used to:
-
Design Novel Compounds: Propose new benzothiazole analogs with modified structures that are predicted to have improved biological activity.
-
Virtual Screening: Screen large virtual libraries of compounds to identify potential hits for further experimental investigation.
-
Lead Optimization: Guide the optimization of lead compounds by suggesting specific structural modifications to enhance potency and reduce toxicity.[6]
Conclusion
The application of QSAR analysis to benzothiazole analogs offers a rational and efficient approach to drug discovery. By following the detailed protocols outlined in this guide, researchers can develop robust and predictive QSAR models. These models not only facilitate the prediction of the biological activity of new compounds but also provide a deeper understanding of the underlying structure-activity relationships, thereby accelerating the development of novel and effective therapeutic agents.
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Application Notes & Protocols: Development of Benzothiazole-Based Compounds as Potent Antiproliferative Agents
A Guide to Synthesis, Mechanistic Elucidation, and In Vitro Evaluation
Introduction: The Benzothiazole Scaffold as a Privileged Structure in Oncology
The benzothiazole (BTA) nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and ability to form diverse non-covalent interactions have made it a cornerstone in the design of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] In recent years, BTA derivatives have garnered significant attention as a promising class of antiproliferative agents, demonstrating potent cytotoxicity against a wide array of human cancer cell lines.[5][6][7] Several BTA-based compounds have even progressed to clinical trials, underscoring their therapeutic potential.[6]
The anticancer efficacy of these compounds stems from their ability to modulate a variety of biological targets and signaling pathways crucial for tumor growth and survival.[3] This guide provides an in-depth overview for researchers, scientists, and drug development professionals on the rational design, synthesis, and comprehensive biological evaluation of novel benzothiazole-based antiproliferative agents. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into establishing a robust preclinical evaluation workflow.
Core Antiproliferative Mechanisms of Benzothiazole Derivatives
The chemical versatility of the BTA scaffold allows for substitutions at multiple positions, leading to derivatives that can engage with distinct molecular targets. Understanding these mechanisms is foundational to the rational design of new, more potent, and selective agents.
-
Inhibition of Tubulin Polymerization: A significant class of BTA derivatives function as antimitotic agents by disrupting microtubule dynamics.[8] These compounds often bind to the colchicine site on β-tubulin, preventing the polymerization of α/β-tubulin heterodimers into functional microtubules.[9][10] This interference with mitotic spindle formation leads to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.[10]
-
Modulation of Protein Kinase Signaling: Dysregulation of protein kinase signaling is a hallmark of cancer. BTA derivatives have been successfully designed to inhibit a range of critical kinases, including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), Akt, and mTOR.[11][12][13] By mimicking the adenine portion of ATP, they can act as competitive inhibitors at the kinase catalytic domain, thereby blocking downstream pro-survival and proliferative signaling pathways.[14]
-
Induction of Apoptosis: Beyond targeting specific upstream proteins, many BTA compounds directly trigger programmed cell death, or apoptosis.[11] This is frequently achieved through the mitochondria-mediated intrinsic pathway, characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspase cascades.[15][16] This mechanism often involves the modulation of Bcl-2 family proteins, shifting the balance towards pro-apoptotic members like Bax and Bad.[15]
-
Cell Cycle Arrest: The ability to halt the cell cycle is a key attribute of many anticancer drugs. BTA derivatives have been shown to induce cell cycle arrest at various phases, most commonly the G1 or G2/M transitions.[17][18] This effect is often a direct consequence of upstream actions like tubulin inhibition or the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins.[17]
Synthesis Strategies for Bioactive Benzothiazole Scaffolds
The synthesis of a diverse library of BTA derivatives is the first step in any drug discovery program. The core BTA ring is typically formed via the condensation of a 2-aminothiophenol with a variety of functional groups.
General Synthesis of 2-Substituted Benzothiazoles
The most common and versatile method involves the reaction of 2-aminothiophenols with aldehydes, carboxylic acids, or their derivatives. This approach allows for the introduction of a wide array of substituents at the 2-position, which is a critical determinant of biological activity.
Protocol 2.1: Synthesis of a 2-(Aryl)benzothiazole Derivative via Condensation with an Aldehyde
This protocol provides a generalized procedure. The choice of solvent, catalyst, and reaction temperature may require optimization based on the specific reactivity of the substrates.
Rationale: This acid-catalyzed condensation reaction is a classic and efficient method for forming the thiazole ring. The acid protonates the aldehyde carbonyl, making it more electrophilic for attack by the amino group of the 2-aminothiophenol, followed by cyclization and dehydration.
Materials:
-
2-Aminothiophenol (1.0 eq)
-
Substituted Aryl Aldehyde (1.0 - 1.2 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.1 eq, catalytic)
-
Toluene or Dimethylformamide (DMF) as solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1.0 eq), the desired aryl aldehyde (1.1 eq), and toluene.
-
Add a catalytic amount of p-TSA (0.1 eq).
-
Heat the reaction mixture to reflux (approx. 110 °C for toluene) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). This removes the acid catalyst and any aqueous impurities.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 2-(aryl)benzothiazole product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
In Vitro Evaluation of Antiproliferative Activity
Once a library of compounds has been synthesized, the next critical phase is to assess their biological activity. The primary screen involves determining their cytotoxicity against a panel of cancer cell lines.
Determining Cytotoxicity and IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a compound's potency. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[19][20]
Protocol 3.1: MTT Assay for IC₅₀ Determination
Rationale: This assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell viability after drug treatment.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HeLa cervical, HepG2 liver).[21]
-
Normal human cell line for selectivity assessment (e.g., HEK293T kidney, MRC-5 lung fibroblast).[22]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
Test compounds dissolved in DMSO (e.g., 10 mM stock).
-
Positive control (e.g., Doxorubicin).
-
MTT solution (5 mg/mL in sterile PBS).
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer.
-
96-well cell culture plates.
-
Multichannel pipette.
-
Microplate reader (570 nm absorbance).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in living cells.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to determine the IC₅₀ value.
Data Presentation and Interpretation
Results should be summarized in a clear, tabular format. A good dataset includes IC₅₀ values against multiple cancer cell lines and at least one non-cancerous cell line to calculate a selectivity index (SI).
Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells
A higher SI value indicates greater selectivity of the compound for cancer cells, which is a desirable characteristic for a potential therapeutic agent.
| Compound ID | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. HepG2 (Liver) | IC₅₀ (µM) vs. HEK293T (Normal) | Selectivity Index (SI for MCF-7) |
| BTA-001 | 0.84[23] | 1.25 | 1.50 | >20.0[9] | >23.8 |
| BTA-002 | 2.04[9] | 2.81 | 4.31 | >20.0[9] | >9.8 |
| BTA-003 | 9.76[19] | 12.5 | 15.2 | >50.0 | >5.1 |
| Doxorubicin | 0.50 | 0.65 | 0.72 | 1.10 | 2.2 |
Elucidating the Mechanism of Action (MoA)
Identifying a compound's IC₅₀ is only the beginning. A thorough investigation into its MoA is crucial for further development. The following workflow provides a logical progression for these studies.
Caption: Experimental workflow for MoA elucidation.
Cell Cycle Analysis
Protocol 4.1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
Rationale: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a stained cell is proportional to its DNA content. This allows for the differentiation of cells in G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases of the cell cycle. A significant increase in the population of cells in a specific phase indicates drug-induced cell cycle arrest. An increase in the "Sub-G1" peak is indicative of apoptotic cells with fragmented DNA.[17]
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at 1x and 2x its IC₅₀ concentration for 24 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20 °C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. RNase A is crucial to prevent staining of double-stranded RNA.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. Gate the cell population to exclude debris and doublets.
-
Quantify the percentage of cells in the Sub-G1, G1, S, and G2/M phases using appropriate cell cycle analysis software.
Confirmation of Apoptosis
Protocol 4.2: Apoptosis Detection using Annexin V-FITC and PI Staining
Rationale: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. PI is used as a counterstain to identify late apoptotic or necrotic cells, which have lost membrane integrity.[24]
Procedure:
-
Treat cells in 6-well plates with the test compound (e.g., at IC₅₀ concentration) for a specified time (e.g., 24 or 48 hours).
-
Harvest all cells (adherent and floating) and wash with cold PBS.
-
Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1x Binding Buffer to each sample.
-
Analyze immediately by flow cytometry. The results will segregate the cell population into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).
-
Identifying Specific Molecular Targets
If G2/M arrest is observed, a primary hypothesis is the inhibition of tubulin polymerization.[9]
Caption: Benzothiazole-mediated inhibition of tubulin polymerization.
Rationale: This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. A fluorescence-based reporter is often used, where the fluorescence intensity increases as polymerization occurs. An inhibitory compound will suppress this increase in fluorescence.[9]
Procedure:
-
Use a commercially available tubulin polymerization assay kit (fluorescence-based).
-
Reconstitute purified tubulin protein in General Tubulin Buffer (GTB) on ice.
-
Prepare the test compound and a positive control (e.g., Colchicine or Nocodazole) at various concentrations in GTB.
-
In a pre-warmed 96-well plate, add the tubulin solution, GTP (required for polymerization), and the fluorescent reporter.
-
Add the test compound, positive control, or vehicle control to the respective wells.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37 °C.
-
Measure the fluorescence intensity every minute for 60-90 minutes.
-
Plot fluorescence intensity versus time. The rate of polymerization can be calculated from the slope of the linear phase. Compare the rates in the presence of the test compound to the vehicle control to determine the extent of inhibition.
If G1 arrest is observed, a potential mechanism is the inhibition of pro-proliferative signaling pathways like the PI3K/Akt/mTOR cascade.[12]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Rationale: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. By using antibodies that recognize the phosphorylated (active) forms of kinases like Akt and mTOR, one can directly assess whether a compound inhibits the signaling pathway. A successful inhibitor will reduce the levels of the phosphorylated proteins without affecting the total protein levels.
Procedure:
-
Treat cells with the test compound (at IC₅₀) for a short duration (e.g., 2-6 hours) to observe effects on signaling before cell death occurs.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation status.
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4 °C. Use antibodies against p-Akt, total Akt, p-mTOR, total mTOR, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Interpretation: A decrease in the p-Akt/total Akt ratio in treated cells compared to the control indicates inhibition of the PI3K/Akt pathway.
Conclusion and Future Perspectives
The benzothiazole scaffold is a remarkably versatile platform for the development of novel antiproliferative agents. The protocols and workflows detailed in this guide provide a comprehensive framework for the synthesis, initial screening, and in-depth mechanistic evaluation of new BTA derivatives. By systematically assessing cytotoxicity, effects on the cell cycle, induction of apoptosis, and specific molecular targets, researchers can build a robust data package to identify and optimize promising lead compounds. Future efforts in this field will likely focus on improving the selectivity of BTA derivatives to minimize off-target effects, designing hybrid molecules to overcome drug resistance, and advancing the most promising candidates into preclinical and clinical development.[2]
References
- 1. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jchemrev.com [jchemrev.com]
- 8. researchgate.net [researchgate.net]
- 9. Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzothiazole-based apoptosis inducers: A comprehensive overview and future prospective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 13. Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinformatics study | Semantic Scholar [semanticscholar.org]
- 14. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. flore.unifi.it [flore.unifi.it]
- 20. jnu.ac.bd [jnu.ac.bd]
- 21. Synthesis and in Vitro Antiproliferative Evaluation of Some B-norcholesteryl Benzimidazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. arkat-usa.org [arkat-usa.org]
- 23. Design, Synthesis and Antiproliferative Activity of Novel Benzothiazole Derivatives Conjugated with Semicarbazone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-(4-methylphenyl)benzothiazole Synthesis
Welcome to the technical support center for the synthesis of 2-(4-methylphenyl)benzothiazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. As Senior Application Scientists, we aim to move beyond simple protocols, explaining the causality behind experimental choices to empower you to troubleshoot and refine your reaction conditions effectively.
The synthesis of 2-arylbenzothiazoles, including the target compound this compound, is a cornerstone reaction in medicinal chemistry due to the prevalence of this scaffold in biologically active molecules.[1][2] The most common and direct route involves the condensation of 2-aminothiophenol with an appropriate aldehyde, in this case, 4-methylbenzaldehyde.[3][4] This process, while conceptually straightforward, is sensitive to various parameters that can impact yield, purity, and reaction time.
This guide provides a robust baseline protocol and addresses the common challenges encountered during this synthesis in a practical, question-and-answer format.
Core Synthesis Protocol: Oxidative Cyclocondensation
This protocol utilizes a hydrogen peroxide/hydrochloric acid system in ethanol, which has been reported to produce excellent yields in short reaction times.[3] It is an efficient and accessible method for gram-scale synthesis.
Materials:
-
2-aminothiophenol (98%+, freshly opened or purified)
-
4-methylbenzaldehyde (p-tolualdehyde) (98%+)
-
Ethanol (anhydrous)
-
Hydrogen Peroxide (H₂O₂, 30% aqueous solution)
-
Hydrochloric Acid (HCl, 37% aqueous solution)
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiophenol (1.0 mmol, 125 mg) and 4-methylbenzaldehyde (1.0 mmol, 120 mg) in 10 mL of ethanol. Stir the solution at room temperature until all solids have dissolved.
-
Reagent Addition: To the stirred solution, add 30% hydrogen peroxide (6.0 mmol, 0.68 mL) followed by the dropwise addition of concentrated hydrochloric acid (3.0 mmol, 0.25 mL).[3][5] An exotherm may be observed.
-
Reaction Monitoring: Continue stirring the mixture vigorously at room temperature. The reaction is typically rapid. Monitor the progress by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexanes 1:4). Spot the reaction mixture against the starting materials. The reaction is complete when the starting material spots are no longer visible (typically 45-60 minutes).[3][5]
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing 50 mL of ice-cold water. A solid precipitate should form.
-
Purification: Collect the crude product by vacuum filtration, washing the solid with cold water to remove any residual acid and salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound as a solid.[5]
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point). The molecular weight of the product is 225.31 g/mol .[6][7][8]
Reaction Mechanism: From Reactants to Product
The synthesis proceeds via a two-stage mechanism: initial condensation to form a Schiff base intermediate, followed by an oxidative intramolecular cyclization.
Caption: Key stages in the synthesis of this compound.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low or I'm getting no product at all. What's going wrong?
This is a frequent problem that can stem from several sources. A systematic approach is key to diagnosing the issue.
-
Potential Cause 1: Poor Starting Material Quality
-
Explanation: 2-aminothiophenol is highly susceptible to air oxidation, dimerizing to form 2,2'-disulfanediyldianiline.[9] This disulfide impurity will not participate in the desired reaction, effectively reducing the concentration of your key nucleophile and lowering the yield.
-
Solution: Always use a freshly opened bottle of 2-aminothiophenol or purify it by distillation under reduced pressure before use. Handling the reagent under an inert atmosphere (Nitrogen or Argon) can also minimize oxidation.[9] Ensure the 4-methylbenzaldehyde is also pure, as aldehyde impurities can lead to side products.
-
-
Potential Cause 2: Inefficient Catalyst or Oxidant System
-
Explanation: The reaction requires both a catalyst to promote condensation and an oxidant for the final aromatization step.[5] If the H₂O₂/HCl system is not effective for your specific setup, or if the reagents have degraded, the reaction may stall.
-
Solution: Verify the concentration of your H₂O₂ and HCl solutions. Alternatively, consider screening other catalytic systems. Numerous catalysts have been reported, offering a range of conditions from mild to harsh.[10] For instance, simple iodine promotion in DMF or using DMSO as both a solvent and an oxidant are effective alternatives.[11]
-
-
Potential Cause 3: Suboptimal Reaction Conditions
-
Explanation: While the cited protocol works well at room temperature, some variations may require thermal energy to overcome the activation barrier for cyclization.[9][12]
-
Solution: If no product is observed at room temperature after a reasonable time, try gradually increasing the temperature to 40-60 °C while monitoring via TLC. Some protocols call for refluxing conditions, but this can also increase side product formation.[13]
-
Caption: A logical workflow for diagnosing and solving low yield issues.
Q2: My TLC shows multiple spots, and the final product is impure. How can I improve selectivity?
The formation of side products is often related to reactant degradation or overly harsh reaction conditions.
-
Potential Cause 1: Competing Side Reactions
-
Explanation: The primary side product is often the disulfide dimer of 2-aminothiophenol. Other impurities can arise from the self-condensation of the aldehyde or incomplete cyclization, leaving the Schiff base intermediate in the mixture.[9]
-
Solution: To minimize the disulfide, handle 2-aminothiophenol under inert gas.[9] To ensure complete cyclization and oxidation, confirm that a sufficient amount of oxidant is present and allow the reaction to proceed to completion as monitored by TLC. If side reactions persist, lowering the reaction temperature may improve selectivity.[9]
-
-
Potential Cause 2: Degradation on Silica Gel
-
Explanation: Benzothiazoles are generally stable, but some derivatives can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation during column chromatography.
-
Solution: If you suspect degradation on the column, you can neutralize the silica gel by running a solvent mixture containing a small amount of triethylamine (e.g., 1%) through the column before loading your sample. Alternatively, prioritize recrystallization as the primary purification method.
-
Q3: I'm having trouble isolating the final product. It's oily or won't crystallize. What are my options?
Purification can be challenging, but several techniques can be employed.
-
Problem: Product is an oil.
-
Solution: Oiling out during recrystallization is common. Try dissolving the crude product in a minimum amount of a good solvent (e.g., hot ethanol, ethyl acetate) and then slowly adding a poor solvent (e.g., water, hexanes) until turbidity persists. Scratching the inside of the flask with a glass rod at the solvent interface can induce crystallization. If this fails, column chromatography is the most reliable method to purify an oily product.
-
-
Problem: Product won't precipitate from water.
-
Solution: If the product remains dissolved after pouring the reaction mixture into water, the product may be more soluble than expected or present in a low concentration. Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this synthesis? The choice of solvent is critical and depends on the catalyst and reaction temperature. Solvents like ethanol, DMSO, and DMF are commonly used.[12] In recent years, green chemistry approaches have favored water or solvent-free conditions.[12][14]
Table 1: Comparison of Common Solvents & Conditions
| Catalyst System | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temp | 85–94% | [3] |
| None (Air) | DMSO | 100 | 75-95% | [11] |
| L-Proline (Microwave) | Solvent-Free | 100-120 | 85-95% | [15] |
| Iodine | DMF | Room Temp | 80-92% | [11] |
| [CholineCl][Imidazole]₂ | Solvent-Free | 120 | ~78% | [10] |
Q2: How does the methyl group on the 4-methylbenzaldehyde affect the reaction? The para-methyl group is an electron-donating group (EDG). Generally, aldehydes with EDGs react well, though in some catalytic systems, aldehydes with electron-withdrawing groups (EWGs) can exhibit faster kinetics or higher yields.[3] For most standard protocols, the electronic nature of the substituent has a manageable, rather than prohibitive, effect on the reaction's success.[3]
Q3: What are the key safety precautions for this reaction?
-
2-Aminothiophenol: This compound has a strong, unpleasant odor and is toxic. Always handle it in a well-ventilated fume hood.[9] It is readily oxidized by air, so minimizing its exposure is good practice for both safety and reaction efficiency.[9]
-
Reagents: Concentrated HCl is corrosive, and 30% H₂O₂ is a strong oxidizer. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
General: The reaction can be exothermic, especially during the addition of acid. Use an ice bath to control the temperature if necessary.
References
-
Guo, H.Y., Li, J.C., & Le Shang, Y. (2009). A simple and efficient synthesis of 2-substituted benzothiazoles catalyzed by H2O2/HCl. Chinese Chemical Letters, 20, 1408–1410. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Available from: [Link]
-
Lee, A. S.-Y., Tsao, K.-W., Chang, Y.-T., & Chu, S.-F. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering, 15(3), 301-308. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of benzothiazoles from aldehydes and 2-aminothiophenol. Available from: [Link]
-
Azarifar, D., Maleki, B., & Setayeshnazar, M. (2011). A Simple, Microwave-Assisted, and Solvent-Free Synthesis of 2-Arylbenzothiazoles by Acetic Acid–Promoted Condensation of Aldehydes with 2-Aminothiophenol in Air. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(8), 1731-1736. Available from: [Link]
-
Sultana, N., & Arayne, M. S. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. Available from: [Link]
-
Nguyen, T. T. H., et al. (2024). Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. RSC Advances, 14, 1-10. Available from: [Link]
-
Shafiei, M., et al. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 26(16), 4939. Available from: [Link]
-
Tan, Z., et al. (2012). Synthesis of 2-Aryl Benzothiazoles via K2S2O8-mediated Oxidative Condensation of Benzothiazoles with Aryl Aldehydes. The Journal of Organic Chemistry, 77(16), 7086-7091. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(4-Methylphenyl)-1,3-benzothiazole. PubChem Compound Database. Available from: [Link]
-
Grygorenko, O. O., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(24), 7575. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions to synthesize 2-phenylbenzothiazole 3 a. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-arylbenzothiazole using Na2S2O4 as a catalyst. Available from: [Link]
-
ResearchGate. (2012). Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. Available from: [Link]
-
Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Available from: [Link]
-
Der Pharma Chemica. (n.d.). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Available from: [Link]
-
PubMed. (1991). Immunoaffinity extraction of 4-hydroxy-2-(4-methylphenyl)benzothiazole and its metabolites for determination by gas chromatography-mass spectrometry. Available from: [Link]
- Google Patents. (1989). US4808723A - Process for the preparation of benzothiazoles.
-
YouTube. (2024). Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. Available from: [Link]
-
National Center for Biotechnology Information. (2011). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Available from: [Link]
-
Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Available from: [Link]
-
National Center for Biotechnology Information. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Available from: [Link]
-
ScholarWorks@GVSU. (2018). Oxidative Ring-Opening of Benzothiazole Derivatives. Available from: [Link]
- Google Patents. (2009). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
Sources
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- 2. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 4. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-(4-Methylphenyl)-1,3-benzothiazole | C14H11NS | CID 919385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. synchem.de [synchem.de]
- 8. 16112-21-3 CAS MSDS (2-(4-METHYLPHENYL)-BENZOTHIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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Technical Support Center: Synthesis of 2-(4-methylphenyl)benzothiazole
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-(4-methylphenyl)benzothiazole. As a heterocyclic compound of significant interest in medicinal chemistry, optimizing its synthesis for high yield and purity is crucial.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address common challenges encountered during its synthesis.
Understanding the Synthesis: The Core Reaction
The most prevalent and direct method for synthesizing this compound is the condensation reaction between 2-aminothiophenol and 4-methylbenzaldehyde (p-tolualdehyde).[3][4] The reaction proceeds through a key three-step sequence:
-
Imine Formation: The amine group of 2-aminothiophenol nucleophilically attacks the carbonyl carbon of p-tolualdehyde, forming a Schiff base (imine) intermediate.
-
Cyclization: The thiol group then undergoes an intramolecular cyclization, attacking the imine carbon to form a 2,3-dihydrobenzothiazole (benzothiazoline) intermediate.[4][5]
-
Oxidation: The benzothiazoline intermediate is subsequently oxidized to the aromatic this compound. This final, crucial step is often the yield-determining phase.[5]
Caption: General reaction pathway for the synthesis of this compound.
Troubleshooting Guide: From Low Yields to Impurities
This section addresses specific experimental issues in a question-and-answer format, providing both the "what" and the "why" for each recommendation.
Q1: My reaction yield is consistently low or I'm getting no product at all. What are the most likely causes?
Low yield is a frequent challenge. A systematic approach to troubleshooting is essential.
Caption: Key areas to investigate for troubleshooting low product yield.
A1: Potential Causes and Solutions
-
Poor Quality of Starting Materials:
-
Problem: 2-aminothiophenol is highly susceptible to oxidation, dimerizing to form a disulfide byproduct.[6] This impurity will not participate in the desired reaction, thereby reducing your potential yield from the outset. The purity of p-tolualdehyde is also crucial.
-
Solution: Use a freshly opened bottle of 2-aminothiophenol or purify it by distillation or recrystallization before use.[6] Handling it under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[6] Always verify the purity of your aldehyde as well.
-
-
Suboptimal Reaction Conditions:
-
Problem: The condensation reaction is sensitive to solvent, temperature, and catalyst choice. An inappropriate environment can stall the reaction or favor side-product formation.
-
Solution: A systematic optimization is recommended.[5]
-
Solvent: Common solvents include ethanol, DMSO, and DMF.[5][7] Some modern, "green" approaches utilize solvent-free conditions or water, which can improve yields and simplify the work-up process.[1][5][6]
-
Temperature: The optimal temperature can range from room temperature to reflux, depending on the chosen catalyst and solvent.[5][6] If yields are low at room temperature, a gradual increase in temperature may be beneficial.[6]
-
Catalyst: While the reaction can proceed without a catalyst, various systems can dramatically improve yields and reaction times.[8] See the detailed table below for catalyst options.
-
-
-
Inefficient Cyclization and Oxidation:
-
Problem: The final step, oxidation of the benzothiazoline intermediate to the aromatic benzothiazole, is critical. If this step is inefficient, the reaction will stall, leading to a low yield of the desired product.[5]
-
Solution: Ensure an adequate oxidant is present. For many syntheses, atmospheric oxygen is sufficient, especially when the reaction is left open to the air or stirred vigorously.[5] In other cases, an explicit oxidizing agent is necessary. A common and highly efficient system is a combination of hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl).[1][5] DMSO can also serve as both the solvent and the oxidant at elevated temperatures.[5][8]
-
| Parameter | Recommendation | Rationale / Key Insight | Reference |
| Starting Materials | Use high-purity 2-aminothiophenol and p-tolualdehyde. | 2-aminothiophenol readily oxidizes to a disulfide, which is an inactive impurity. | [6] |
| Solvent | Ethanol, DMSO, or solvent-free conditions. | Solvent polarity can influence reaction rates. Solvent-free and microwave conditions often lead to higher yields and shorter reaction times. | [1][2][5] |
| Catalyst | Consider H₂O₂/HCl, Iodine, L-proline, or various nanoparticles (e.g., ZnO, TiO₂). | Catalysts can significantly lower the activation energy for both condensation and oxidation steps, improving efficiency. | [1][7][9] |
| Oxidant | Atmospheric O₂, H₂O₂/HCl system, or DMSO (as solvent/oxidant). | The final oxidation step is crucial for aromatization and is often the rate-limiting step. Explicit oxidants can drive the reaction to completion. | [1][5] |
| Temperature | Room temperature to reflux (e.g., 80-120°C). | Higher temperatures can increase reaction rates but may also promote side reactions. Optimization is key. | [1][6] |
Q2: I'm observing significant byproduct formation. What are these impurities and how can I minimize them?
A2: Common Byproducts and Mitigation Strategies
-
2,2'-Disulfanediyldianiline (Disulfide byproduct):
-
Unreacted Starting Materials:
-
Cause: Incomplete reaction due to insufficient reaction time, low temperature, or inefficient catalysis.
-
Prevention: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[6] Extend the reaction time or incrementally increase the temperature if starting materials persist. Ensure your catalyst is active and used in the appropriate amount.
-
-
Benzothiazoline Intermediate:
Frequently Asked Questions (FAQs)
Q: Can I use 4-methylbenzoic acid instead of the aldehyde? A: Yes, carboxylic acids can be used, but this route often requires harsher conditions, such as higher temperatures and dehydrating catalysts like polyphosphoric acid (PPA).[10][11] Yields can sometimes be lower compared to using the corresponding aldehyde.[5] Microwave-assisted synthesis with a catalyst like L-proline has shown success in improving yields for this variation.[9]
Q: What is a "green" or environmentally friendly approach to this synthesis? A: Modern synthetic methods focus on reducing environmental impact. For this synthesis, green approaches include:
-
Solvent-free reactions: Often performed under microwave irradiation, which dramatically reduces reaction times and energy consumption.[1][2][6]
-
Water as a solvent: Using water instead of organic solvents is a key principle of green chemistry.[1][6]
-
Reusable catalysts: Employing heterogeneous catalysts, such as ZnO or TiO₂ nanoparticles, that can be recovered and reused for multiple reaction cycles.[1]
Q: How should I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common and effective method.[6] Spot the reaction mixture alongside your starting materials (2-aminothiophenol and p-tolualdehyde) on a TLC plate. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is progressing. Visualization is typically achieved with a UV lamp.[6]
Q: What are the best practices for product isolation and purification? A:
-
Work-up: Upon completion (as determined by TLC), the reaction mixture is often poured into ice-cold water to precipitate the crude product.[5]
-
Isolation: The solid precipitate is collected by vacuum filtration and washed with water.[5]
-
Purification: The most common method for purifying this compound is recrystallization from a suitable solvent, such as ethanol. If significant impurities remain, column chromatography on silica gel may be necessary.[7]
Validated Experimental Protocol: High-Yield Synthesis Using H₂O₂/HCl
This protocol is adapted from a highly efficient, room-temperature synthesis method.[1][5]
Materials:
-
2-Aminothiophenol (1.0 mmol)
-
p-Tolualdehyde (1.0 mmol)
-
Ethanol
-
30% Hydrogen Peroxide (H₂O₂) (approx. 6.0 mmol)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiophenol (1.0 mmol) and p-tolualdehyde (1.0 mmol) in ethanol.
-
Reagent Addition: While stirring the solution at room temperature, add 30% hydrogen peroxide (H₂O₂). Following this, add concentrated hydrochloric acid (HCl) dropwise.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress by TLC until the starting materials are consumed (typically 45-60 minutes).[1][5]
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.
-
Isolation: Collect the precipitated solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then recrystallize from ethanol to obtain the pure this compound.
References
-
PubMed. Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. Available from: [Link]
-
DRS@nio. Ruthenium(II)-catalyzed synthesis of 2-arylbenzimidazole and 2-arylbenzothiazole in water. Available from: [Link]
-
MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Available from: [Link]
-
PubMed. Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C-H Nitration Reaction. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 2-Aryl Benzothiazoles via K2S2O8-mediated Oxidative Condensation of Benzothiazoles with Aryl Aldehydes. Available from: [Link]
-
ResearchGate. Synthesis of 2-arylbenzothiazole using Na2S2O4 as a catalyst. Available from: [Link]
-
Organic Chemistry Portal. Benzothiazole synthesis. Available from: [Link]
-
MDPI. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Available from: [Link]
- Google Patents. US4808723A - Process for the preparation of benzothiazoles.
-
Der Pharma Chemica. Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Available from: [Link]
- Google Patents. Synthesis of 2-(4-aminophenyl) benzothiazole derivatives and use thereof.
-
PubMed. Immunoaffinity extraction of 4-hydroxy-2-(4-methylphenyl)benzothiazole and its metabolites for determination by gas chromatography-mass spectrometry. Available from: [Link]
-
ResearchGate. Condensation of 2-aminothiophenol and aldehydes at room temperature. Available from: [Link]
-
PMC - NIH. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Available from: [Link]
-
Wikipedia. Benzothiazole. Available from: [Link]
-
Organic Chemistry Portal. A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol. Available from: [Link]
-
PMC - NIH. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Available from: [Link]
-
Der Pharma Chemica. Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Available from: [Link]
-
Journal of Young Pharmacists. Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Available from: [Link]
-
ACS Publications. Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. Available from: [Link]
-
Journal of Applied Science and Engineering. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Available from: [Link]
-
ResearchGate. Optimization of the reaction conditions to synthesize 2-phenylbenzothiazole 3 a [a]. Available from: [Link]
-
MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available from: [Link]
-
International Journal of Research in Pharmacy and Pharmaceutical Sciences. Synthesis and various biological activities of benzothiazole derivative: A review. Available from: [Link]
-
PMC - NIH. Benzothiazines in Synthesis. A Formal Total Synthesis of Pseudopteroxazole. Available from: [Link]
-
NIH. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Available from: [Link]
-
MDPI. Synthesis of 2-(4-Propyloxyphenyl)benzothiazole. Available from: [Link]
- Google Patents. Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
-
MDPI. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Available from: [Link]
Sources
- 1. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 2. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol [organic-chemistry.org]
- 8. Benzothiazole synthesis [organic-chemistry.org]
- 9. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in 2-arylbenzothiazole synthesis and their removal
Welcome to the technical support center for 2-arylbenzothiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges in your synthetic workflow, ensuring high purity and yield of your target compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of 2-arylbenzothiazoles, particularly when using the common route of condensing 2-aminothiophenol with aryl aldehydes.
Issue 1: My final product is contaminated with unreacted starting materials.
Q: After my reaction, TLC and NMR analysis show the presence of both 2-aminothiophenol and the starting aldehyde alongside my desired 2-arylbenzothiazole. How can I effectively remove them?
A: This is a frequent challenge, often due to incomplete reaction or using a slight excess of one reactant. The key to purification lies in exploiting the different chemical properties of the product and the starting materials.
Root Cause Analysis:
-
2-Aminothiophenol: Possesses a basic amino group and an acidic thiol group, making it amphoteric. However, its basicity is the most useful handle for separation.
-
Aryl Aldehyde: A neutral compound, but some can be sensitive to strongly acidic or basic conditions.
-
2-Arylbenzothiazole: A weakly basic compound, generally stable under mild acidic and basic conditions.
Recommended Purification Protocol: Acid-Base Extraction
This method is highly effective for removing unreacted 2-aminothiophenol.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 2-aminothiophenol will be protonated and move into the aqueous layer as its ammonium salt.
-
Separation: Separate the organic layer. You may repeat the acid wash to ensure complete removal.
-
Neutralization (Optional): Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Expert Tip: To remove the unreacted aldehyde, a subsequent purification by column chromatography or recrystallization is typically necessary. For aldehydes that are less soluble, simple filtration of the crude product might be effective if the desired benzothiazole is highly soluble in the reaction solvent upon cooling.
Issue 2: I've isolated a major byproduct that seems to be an intermediate.
Q: My spectral data (especially ¹H NMR) suggests the presence of a significant amount of the 2,3-dihydro-2-arylbenzothiazole intermediate. Why did this happen and how can I convert it to my final product or remove it?
A: The formation of the 2,3-dihydrobenzothiazole is a key step in the reaction mechanism. Its accumulation indicates that the final oxidation/aromatization step is incomplete. This is particularly common when reacting 2-aminothiophenol with aliphatic aldehydes but can also occur with aryl aldehydes under certain conditions.[1]
Causality and Prevention:
-
Insufficient Oxidant: Many modern syntheses of 2-arylbenzothiazoles rely on an oxidant (e.g., air, DMSO, H₂O₂/HCl) to facilitate the final dehydrogenation step to the aromatic benzothiazole.[2] If the oxidant is depleted or its activity is low, the reaction can stall at the dihydro intermediate.
-
Reaction Conditions: Inadequate temperature or reaction time can also lead to incomplete conversion.
Solutions:
-
Post-Reaction Oxidation: If you have already isolated the mixture, you can subject it to oxidative conditions. A simple method is to redissolve the mixture in a suitable solvent like ethanol or DMSO and stir it open to the air, sometimes with gentle heating, to promote oxidation.[3] For a more controlled oxidation, you can use an oxidizing agent like pyridinium chlorochromate (PCC) on silica gel.[4]
-
Purification by Chromatography: The 2,3-dihydro-2-arylbenzothiazole is generally more polar than the final aromatic product. Therefore, separation by silica gel column chromatography is usually effective. A non-polar eluent system (e.g., hexane/ethyl acetate) will typically elute the less polar 2-arylbenzothiazole first.
-
Reaction Optimization: To prevent this issue in future syntheses, ensure your reaction is running under optimal oxidative conditions. This might involve bubbling air through the reaction mixture, using a proven oxidant system, or increasing the reaction temperature and time.
Issue 3: My product appears to be contaminated with a disulfide byproduct.
Q: I'm observing a byproduct that I suspect is the disulfide of 2-aminothiophenol (2,2'-disulfanediyldianiline). How can I avoid its formation and remove it from my product?
A: The thiol group of 2-aminothiophenol is highly susceptible to oxidation, which leads to the formation of the corresponding disulfide.[5] This is a very common side reaction, especially if the reaction is run in the presence of air without a mechanism to consume the 2-aminothiophenol quickly.
Mitigation and Removal Strategies:
-
Inert Atmosphere: The most effective way to prevent the formation of the disulfide is to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Fresh Starting Material: Use freshly opened or purified 2-aminothiophenol, as prolonged storage in the presence of air can lead to pre-existing disulfide contamination.
-
Purification:
-
Column Chromatography: The disulfide is often less polar than the desired 2-arylbenzothiazole, but its polarity can vary depending on the aryl substituent. Careful selection of the eluent system for column chromatography is necessary.
-
Recrystallization: This can be a very effective method if a suitable solvent system is found where the solubility of the product and the disulfide differ significantly.
-
Workflow for Minimizing and Removing Disulfide Byproduct
Caption: Strategies to manage disulfide byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes?
A1: The most frequently encountered side products and impurities are summarized in the table below.
| Side Product/Impurity | Structure/Description | Reason for Formation | Recommended Removal Method |
| Unreacted 2-Aminothiophenol | Starting material | Incomplete reaction | Acid-base extraction (wash with dilute HCl) |
| Unreacted Aryl Aldehyde | Starting material | Incomplete reaction | Column chromatography or recrystallization |
| 2,2'-Disulfanediyldianiline | Dimer of 2-aminothiophenol | Oxidation of the thiol group | Column chromatography, recrystallization. Prevent by using an inert atmosphere. |
| 2,3-Dihydro-2-arylbenzothiazole | Reaction intermediate | Incomplete oxidation/aromatization | Post-reaction oxidation or column chromatography |
| Aldehyde Self-Condensation Products | Varies depending on aldehyde | Basic or acidic reaction conditions | Column chromatography |
| Regioisomers | Isomers with substituents at different positions on the benzothiazole ring | Use of substituted 2-aminothiophenol | Careful column chromatography or fractional crystallization |
Q2: I am using a substituted 2-aminothiophenol and I'm getting a mixture of regioisomers. How can I separate them?
A2: The separation of regioisomers can be one of the more challenging purification tasks due to their often very similar physical properties, including polarity.
-
Chromatography is Key: High-performance column chromatography is the most common method. You may need to screen various eluent systems to find one that provides adequate separation. Sometimes, a very slow gradient or even isocratic elution is necessary.
-
Fractional Recrystallization: If the isomers have different crystal packing energies, fractional recrystallization can be effective. This involves a careful, stepwise crystallization process from a suitable solvent.
-
Preparative TLC/HPLC: For small scales or very difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed.
Expert Insight: It is often more efficient to try and control the regioselectivity of the synthesis itself, if possible, by choosing a different synthetic route or by using directing groups. However, when a mixture is unavoidable, meticulous and patient purification is required.
Q3: Can I avoid using column chromatography for purification?
A3: While column chromatography is a powerful tool, it can be time-consuming and solvent-intensive. In some cases, it can be avoided:
-
High-Purity Precipitation: If your desired 2-arylbenzothiazole is poorly soluble in the reaction solvent upon cooling, while impurities remain in solution, simple filtration and washing can yield a product of high purity.
-
Recrystallization: This is the most common alternative to chromatography. A successful recrystallization can provide very pure material. The key is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.
-
Acid-Base Extraction: As detailed in Issue 1, this is excellent for removing basic or acidic impurities but will not separate neutral compounds from your product.
Logical Flow of Purification Choices
Caption: Decision tree for purification strategy.
References
-
Bose, D. S., Idrees, M., & Srikanth, B. (2007). Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides; A Solution-Phase Strategy for Library Synthesis. Synthesis, 2007(05), 819-823. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible mechanism for synthesis of 2-arylbenzothiazoles derivatives. Retrieved from [Link]
-
Yadav, P., Kumar, R., & Singh, V. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 133-195. Retrieved from [Link]
- Waengdongbung, W., Riyajan, S., & Sirithunyalug, B. (2010). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Chiang Mai Journal of Science, 37(3), 469-476.
-
Nguyen, T. B. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Current Organic Synthesis, 18(1), 2-19. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
- Loder, J. W. (1957). U.S. Patent No. 2,791,612. Washington, DC: U.S. Patent and Trademark Office.
-
Reddit. (2024). How to separate these regioisomers? r/OrganicChemistry. Retrieved from [Link]
-
Ramirez-Salinas, P., & Osorio-Paz, S. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 26(21), 6518. Retrieved from [Link]
-
Shcherbakov, A. M., & Perepichka, I. F. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2568. Retrieved from [Link]
-
Osorio-Paz, S., & Ramirez-Salinas, P. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). International Journal of Molecular Sciences, 25(11), 5901. Retrieved from [Link]
-
Lee, A. S.-Y., Chung, C.-H., Chang, Y.-T., & Chen, P.-L. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering, 15(3), 275-280. Retrieved from [Link]
-
Liu, D., Luo, P., Ge, J., Jiang, Z., Peng, Y., & Ding, Q. (2019). Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C–H Nitration Reaction. The Journal of Organic Chemistry, 84(20), 12784-12791. Retrieved from [Link]
- The B.F. Goodrich Company. (1976). Method of preparing 2,2'-dithiodianiline. European Patent Office.
-
Hu, R., Li, X., Tong, Y., Miao, D., Pan, Q., Jiang, Z., Gan, H., & Han, S. (2016). Catalyst-Free Synthesis of 2-Arylbenzothiazoles in an Air/DMSO Oxidant System. Synlett, 27(09), 1387-1390. Retrieved from [Link]
-
Lee, A. S.-Y., Chung, C.-H., Chang, Y.-T., & Chen, P.-L. (2015). L-proline catalyzed condensation reaction of aldehyde or carboxylic acid with 2-aminothiophenol under solvent-free and microwave irradiation. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. Retrieved from [Link]
-
Perry, J. D., & Stanforth, S. P. (2014). Synthesis of 2-arylbenzothiazole derivatives and their application in bacterial detection. Bioorganic & Medicinal Chemistry, 22(5), 1593-1603. Retrieved from [Link]
-
Klymchenko, A. S., & Shcherbakov, A. M. (2020). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 25(1), 165. Retrieved from [Link]
-
Taylor & Francis. (n.d.). 2-aminothiophenol – Knowledge and References. Retrieved from [Link]
-
El-Sayed, N. N. E., & El-Bendary, E. R. (2022). 3-Substituted-2,3-Dihydrothiazole as a promising scaffold to design EGFR inhibitors. Bioorganic Chemistry, 129, 106172. Retrieved from [Link]
-
ResearchGate. (2025). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. Retrieved from [Link]
-
Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 1,2,3-triazole benzothiazole derivatives as tubulin polymerization inhibitors with potent anti-esophageal cancer activities. European Journal of Medicinal Chemistry, 265, 116118. Retrieved from [Link]
-
Wright, J. B., et al. (1993). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. Journal of Medicinal Chemistry, 36(10), 1381-1393. Retrieved from [Link]
Sources
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- 2. mdpi.com [mdpi.com]
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- 4. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Purification of crude 2-(4-methylphenyl)benzothiazole by recrystallization
Introduction
Welcome to the technical support guide for the purification of crude 2-(4-methylphenyl)benzothiazole via recrystallization. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important heterocyclic scaffold. This compound, a member of the 2-arylbenzothiazole class, is a crucial building block in medicinal chemistry and materials science.[1][2][3][4] Its purity is paramount for reliable downstream applications, and recrystallization remains a powerful, cost-effective, and scalable purification technique.
This guide moves beyond a simple protocol, offering a troubleshooting framework grounded in the physicochemical principles of crystallization. We will address specific experimental issues in a question-and-answer format, explaining the causality behind each procedural step to empower you to make informed decisions in the laboratory.
Part 1: Troubleshooting & FAQs - The Recrystallization Workflow
This section addresses the most common issues encountered during the recrystallization of this compound, from initial solvent screening to final product isolation.
Q1: How do I select the best solvent for recrystallization?
Answer: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[5][6][7] This temperature-dependent solubility differential is the driving force for crystallization.
The Causality: The principle of "like dissolves like" is your primary guide. This compound is a moderately polar aromatic compound. Therefore, solvents with moderate polarity, such as alcohols, are excellent starting points. Highly non-polar solvents (e.g., hexanes) may not adequately dissolve the compound even when hot, while highly polar solvents (e.g., water) may not dissolve it at all.
Practical Steps:
-
Small-Scale Test: Place a small amount of your crude material (20-30 mg) into several test tubes.
-
Solvent Addition: Add a few drops of a candidate solvent to each tube at room temperature. If the compound dissolves immediately, the solvent is unsuitable as your product will not crystallize upon cooling.
-
Heating: If the compound is insoluble at room temperature, gently heat the mixture while adding the solvent dropwise until the solid just dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath. The solvent that produces a high yield of clean-looking crystals is your best candidate.
Recommended Solvents: Based on the structure of this compound and literature precedents for similar compounds, ethanol is an excellent first choice.[8][9]
| Solvent | Boiling Point (°C) | Rationale & Potential Issues |
| Ethanol | 78 °C | Primary Recommendation. Often provides good crystal quality for benzothiazole derivatives.[8][9] Use absolute ethanol to avoid issues with water. |
| Isopropanol | 82 °C | A slightly less polar alternative to ethanol; may offer a better solubility profile if ethanol proves too effective a solvent (i.e., high solubility at room temp). |
| Acetonitrile | 82 °C | A good choice for compounds with aromatic rings.[10] Can be a useful alternative if alcohols fail. |
| Toluene | 111 °C | Its high boiling point can be advantageous for dissolving stubborn solids, but it can be difficult to remove completely from the final product.[6] |
| Ethyl Acetate / Hexane | Variable | A mixed-solvent system. Dissolve the crude product in a minimum of hot ethyl acetate, then add hot hexane dropwise until the solution becomes faintly cloudy (the cloud point). This indicates saturation. Reheat to clarify and then cool slowly.[11] |
Q2: I've added the hot solvent, but my compound won't dissolve completely. What should I do?
Answer: This typically indicates one of two things: either you have not yet added enough solvent, or you have an insoluble impurity.
The Causality: Recrystallization requires creating a saturated solution at high temperature. If the solution is not saturated, the solute will not precipitate upon cooling. However, insoluble impurities will never dissolve, regardless of solvent volume.
Troubleshooting Steps:
-
Add More Solvent: Continue adding small portions of the hot solvent to your heated mixture. If the solid is your product, it should gradually dissolve.
-
Check for Insoluble Impurities: If a portion of the solid refuses to dissolve even after adding a significant amount of additional solvent (e.g., 25-50% more), it is likely an insoluble impurity.
-
Perform a Hot Filtration: If insoluble impurities are present, you must remove them from the hot solution before cooling. Pre-heat a funnel (stemless is best) and a clean flask to prevent premature crystallization. Filter the hot solution quickly to remove the solid impurity. Proceed immediately to the cooling step with the clarified filtrate.[12]
Q3: The solution has cooled, but no crystals have formed. What went wrong?
Answer: This is the most common problem in recrystallization and is almost always due to using too much solvent.[13][14] It can also be caused by supersaturation.
The Causality: If the concentration of the dissolved compound is below its saturation point at the lower temperature, there is no thermodynamic driving force for crystallization. A supersaturated solution is one where the solute concentration is higher than its equilibrium solubility, but crystal nucleation has not yet occurred.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed crystallization.
Q4: My compound has "oiled out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of a solid.[13] This is common with impure compounds or when cooling is too rapid.
The Causality: The melting point of a solid is depressed by the presence of impurities. If the solution becomes saturated at a temperature where the melting point of the impure solute is lower than the solution's temperature, it will separate as a liquid (oil). This oil rarely crystallizes well and often traps impurities.
Solutions:
-
Reheat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount (10-20%) of additional hot solvent. This lowers the saturation temperature of the solution, hopefully to a point below the compound's melting point. Allow it to cool much more slowly.[7]
-
Slow Down Cooling: Do not place the hot flask directly into an ice bath. Let it cool to room temperature on a benchtop, insulated by a cork ring or paper towels, before attempting further cooling.[13][14]
-
Change Solvents: If the issue persists, the chosen solvent's boiling point may be too high relative to the compound's melting point. Select a solvent with a lower boiling point.[7]
Part 2: Experimental Protocol
This section provides a detailed methodology for the purification of this compound using a single-solvent recrystallization with ethanol.
Safety Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Perform all operations in a well-ventilated fume hood.
Procedure:
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat approximately 20-30 mL of absolute ethanol on a hot plate to a gentle boil.
-
Addition of Hot Solvent: Using a Pasteur pipette, add the hot ethanol to the Erlenmeyer flask in small portions while stirring and heating. Continue adding solvent until the solid has just completely dissolved. Note the volume of solvent used. This step is critical; adding a large excess of solvent will result in poor recovery.[12]
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal (e.g., a spatula tip). Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a clean flask and a stemless glass funnel. Place a fluted filter paper in the funnel. Filter the hot solution quickly to remove the charcoal or impurities.
-
Crystallization: Cover the flask containing the clear solution with a watch glass and set it aside on a heat-resistant surface to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual soluble impurities from the mother liquor.[12]
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Then, transfer the solid to a pre-weighed watch glass and dry to a constant weight, either in a desiccator or a vacuum oven at a temperature well below the product's melting point.
-
Characterization: Determine the melting point and yield of the purified product. A sharp melting point close to the literature value indicates high purity. Further analysis by NMR or other spectroscopic methods can confirm the structure and purity.
Part 3: Final Checks & Validation
Q5: My yield is very low (<50%). What are the likely causes?
Answer: A low yield can result from several factors during the procedure.
-
Using too much solvent: This is the most common cause, as a significant amount of the product will remain dissolved in the mother liquor.[14]
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper.
-
Incomplete crystallization: Not allowing sufficient time or cooling to a low enough temperature can leave product in solution.
-
Washing with too much cold solvent: While necessary, excessive washing can redissolve some of your product.
Q6: The recrystallized product is still impure. What are my options?
Answer: If significant impurities remain (indicated by a broad or depressed melting point), a second recrystallization is necessary.
-
Repeat the Process: Simply re-dissolve the crystals in the minimum amount of fresh, hot solvent and repeat the cooling and filtration steps.[7]
-
Consider a Different Solvent: If the same impurities co-crystallize, the chosen solvent may not be effective at separating them. Experiment with a different solvent or a mixed-solvent system from the table above.
-
Alternative Purification: If recrystallization fails to yield a pure product after multiple attempts, the impurities may have very similar solubility properties to your compound. In this case, an alternative purification method, such as column chromatography, may be required.[13]
References
-
Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI.[Link]
-
Benzothiazole synthesis. Organic Chemistry Portal.[Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI.[Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.[Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.[Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health (NIH).[Link]
-
2-(4-Methylphenyl)-1,3-benzothiazole. PubChem, National Institutes of Health.[Link]
- Synthesis of 2-(4-aminophenyl) benzothiazole derivatives and use thereof.
-
Problems with Recrystallisations. University of York, Chemistry Teaching Labs.[Link]
-
Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. National Institutes of Health (NIH).[Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. National Institutes of Health (NIH).[Link]
-
Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C-H Nitration Reaction. PubMed, National Institutes of Health.[Link]
-
3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.[Link]
-
This compound. Pharmaffiliates.[Link]
-
Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. ResearchGate.[Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts.[Link]
-
Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole. National Institutes of Health (NIH).[Link]
-
Synthesis of 2-aryl-benzothiazoles via Ni-catalyzed coupling of benzothiazoles and aryl sulfamates. ResearchGate.[Link]
-
2-Pentyl-1,3-benzothiazole. PubChem, National Institutes of Health.[Link]
-
Synthesis of 2-arylbenzothiazole derivatives and their application in bacterial detection. PubMed, National Institutes of Health.[Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.[Link]
-
Synthesis and X-Ray Crystallographic Analysis of 2-(2, 4-Dimethyl Pyrrolyl) Benzothiazole. ResearchGate.[Link]
-
Benzothiazole. Wikipedia.[Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI.[Link]
-
How to select the best solvent or re crystallization? ResearchGate.[Link]
-
Single-solvent recrystallisation. University of York, Chemistry Teaching Labs.[Link]
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Technical Support Center: Troubleshooting Low Yields in the Condensation of 2-Aminothiophenol and Aldehydes
Welcome to the technical support center for the synthesis of 2-substituted benzothiazoles. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the condensation reaction between 2-aminothiophenol and various aldehydes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. The benzothiazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Achieving high yields in their synthesis is therefore of critical importance.
This resource is structured as a dynamic troubleshooting guide and a set of frequently asked questions (FAQs). We will delve into the common pitfalls of this reaction, from starting material purity to reaction kinetics, and provide you with actionable, evidence-based solutions.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address the specific issues you may be facing in the lab.
Q1: My reaction yield is consistently low. What are the most common culprits and how can I address them?
A1: Low yields in this condensation can be attributed to several key factors. A systematic approach to troubleshooting is often the most effective. Here are the primary areas to investigate:
-
Purity and Stability of 2-Aminothiophenol: 2-Aminothiophenol is notoriously susceptible to oxidation, forming a disulfide byproduct (2,2'-dithiobis(aniline)).[5][6] This dimerization consumes your starting material and can complicate purification.
-
Causality: The thiol group (-SH) is readily oxidized, especially in the presence of atmospheric oxygen, elevated temperatures, or certain metal catalysts.
-
Solution:
-
Use Fresh or Purified Starting Material: If possible, purify 2-aminothiophenol by distillation under reduced pressure before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[6]
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by the freeze-pump-thaw method.[6]
-
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical and highly interdependent.
-
Causality: The reaction proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation to the benzothiazole.[5] Each of these steps can have different optimal conditions.
-
Solution:
-
Solvent Screening: Common solvents include ethanol, DMSO, and DMF.[7][8] Some modern, greener protocols have demonstrated high yields under solvent-free conditions.[9][10]
-
Temperature Optimization: While some reactions proceed at room temperature, others require heating to reflux to drive the reaction to completion.[5][8]
-
Microwave Irradiation: This technique can dramatically reduce reaction times and often improve yields by providing efficient and uniform heating.[9][11]
-
-
-
Inefficient Catalysis: While the reaction can proceed without a catalyst, many systems benefit significantly from the addition of an acid, base, or metal catalyst.[5]
-
Causality: Catalysts can accelerate the rate-limiting step, which may be the initial Schiff base formation or the subsequent cyclization.
-
Solution: A wide variety of catalysts have been successfully employed. The optimal choice is often substrate-dependent. See the Catalyst Selection Guide (Q3) for a more detailed discussion.
-
-
Aldehyde Reactivity: The electronic nature of the aldehyde substrate plays a significant role.
-
Causality: Aromatic aldehydes, particularly those bearing electron-withdrawing groups, are generally more electrophilic and thus more reactive towards nucleophilic attack by the amino group of 2-aminothiophenol, often leading to higher yields.[9] Aliphatic aldehydes can be less reactive and may require more forcing conditions.[7][9]
-
Solution: For less reactive aldehydes, consider using a more active catalyst, higher temperatures, or microwave-assisted synthesis.[8]
-
-
Losses During Workup and Purification: The desired product may be lost during extraction, filtration, or chromatography.
Q2: I'm observing a significant amount of a yellow precipitate in my reaction. What is it and how can I prevent its formation?
A2: The yellow precipitate is almost certainly the disulfide dimer of 2-aminothiophenol, 2,2'-dithiobis(aniline).[6]
-
Causality: As mentioned in Q1, the thiol group of 2-aminothiophenol is prone to oxidation. This process is often accelerated by heat and the presence of oxygen.
-
Preventative Measures:
-
Strictly Inert Conditions: The most effective way to prevent disulfide formation is to rigorously exclude oxygen from your reaction. This involves using an inert atmosphere (N₂ or Ar) and degassed solvents.[6]
-
Control Reaction Temperature: Avoid unnecessarily high temperatures, as this can increase the rate of oxidation.
-
Use Fresh Reagents: Use a freshly opened bottle of 2-aminothiophenol or purify it immediately before the reaction.
-
Q3: How do I select the most appropriate catalyst for my specific aldehyde?
A3: Catalyst selection is a critical parameter for optimizing your reaction. There is no single "best" catalyst, as the ideal choice depends on the specific aldehyde substrate and the desired reaction conditions (e.g., solvent, temperature).
-
Acid Catalysts: Brønsted and Lewis acids are commonly used.
-
Examples: p-Toluenesulfonic acid (p-TsOH),[11] L-proline,[10][12] urea nitrate,[9] and iodine.[7]
-
Mechanism: Acid catalysts typically protonate the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amine.
-
When to Use: Often a good starting point for many aromatic and aliphatic aldehydes. L-proline is a particularly attractive "green" catalyst.[12]
-
-
Metal-Based Catalysts: A variety of metal catalysts have been shown to be effective.
-
Examples: ZnO nanoparticles,[9] Cu(II) complexes,[9] and ruthenium silicate zeolites.[13]
-
Mechanism: The mechanism can vary, but they often act as Lewis acids to activate the aldehyde. Some may also facilitate the final oxidative aromatization step.
-
When to Use: These can be highly efficient and sometimes offer advantages in terms of recyclability.[9]
-
-
Oxidizing Systems: Some protocols incorporate an oxidant to facilitate the final aromatization step.
-
Examples: H₂O₂/HCl,[9] atmospheric oxygen,[8] and DMSO (as both solvent and oxidant).[14]
-
Mechanism: These reagents promote the conversion of the benzothiazolidine intermediate to the final benzothiazole product.
-
When to Use: When you suspect the final oxidation is the rate-limiting step or when you observe the accumulation of the dihydro-benzothiazole intermediate.
-
Data Presentation: Comparison of Catalytic Systems
| Catalyst System | Aldehyde Scope | Typical Conditions | Yield Range | Key Advantages | Reference |
| H₂O₂/HCl | Aromatic (EWG & EDG) | Ethanol, Room Temp, 45-60 min | 85-94% | Short reaction time, simple setup | [9] |
| ZnO Nanoparticles | Aromatic & Aliphatic | EtOH/Neat, Room Temp, 2-8 min | High | Reusable catalyst, rapid reaction | [9] |
| L-Proline | Aromatic & Aliphatic | Solvent-free, Microwave | Good to Moderate | Green catalyst, solvent-free | [10][12] |
| Iodine | Aromatic > Aliphatic | DMF, 100 °C | High | Readily available, less toxic oxidant | [7] |
| Amberlite IR120 | Aromatic & Heteroaromatic | Microwave, 85 °C, 5-10 min | 88-95% | Green, rapid, high yielding | [9] |
EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group
Q4: My reaction seems to stall, with unreacted starting materials remaining even after prolonged reaction times. What steps can I take?
A4: Incomplete conversion suggests that the reaction is either kinetically slow under your current conditions or has reached an unfavorable equilibrium.
-
Potential Causes & Solutions:
-
Insufficient Activation Energy: The reaction may simply be too slow at the current temperature.
-
Action: Gradually increase the reaction temperature, potentially to reflux.[5] Monitor the reaction by TLC or LC-MS to check for product formation and decomposition.
-
-
Inefficient Catalyst: The chosen catalyst may not be active enough for your specific substrates.
-
Action: Refer to the catalyst selection guide (Q3) and consider a more active catalyst. For example, if you are using a mild acid catalyst with an unreactive aldehyde, switching to a more robust system like H₂O₂/HCl or a metal-based catalyst might be beneficial.[9]
-
-
Microwave to the Rescue: As mentioned previously, microwave irradiation is an excellent technique for driving sluggish reactions to completion.[9][11]
-
Solvent Effects: The polarity of the solvent can significantly impact the reaction rate.
-
Action: Experiment with different solvents. Sometimes, switching to a more polar solvent like DMSO or a less polar one like toluene can have a dramatic effect. Solvent-free conditions are also worth exploring.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted mechanism for the condensation of 2-aminothiophenol with aldehydes?
A1: The reaction is believed to proceed via a three-step sequence:[5]
-
Schiff Base Formation: The nucleophilic amino group of 2-aminothiophenol attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The thiol group then acts as an intramolecular nucleophile, attacking the imine carbon to form a five-membered heterocyclic ring, a benzothiazolidine intermediate.
-
Oxidation/Aromatization: The benzothiazolidine intermediate is then oxidized to the final, stable 2-substituted benzothiazole. This final step can be facilitated by an external oxidizing agent or, in many cases, by atmospheric oxygen.[8]
Q2: Can I use ketones instead of aldehydes in this reaction?
A2: Yes, ketones can be used, but they are generally less reactive than aldehydes due to steric hindrance and the electron-donating effect of the two alkyl/aryl groups attached to the carbonyl carbon.[5] Consequently, reactions with ketones often require more forcing conditions, such as higher temperatures, longer reaction times, and more active catalysts.[5] Yields may also be lower compared to the corresponding aldehyde reactions.[10]
Q3: Are there any "green" or more environmentally friendly approaches to this synthesis?
A3: Absolutely. The field of green chemistry has made significant strides in developing more sustainable methods for benzothiazole synthesis. Key strategies include:
-
Use of Green Catalysts: Employing non-toxic and reusable catalysts like L-proline or solid-supported catalysts such as ZnO nanoparticles and Amberlite IR120 resin.[9][12]
-
Solvent-Free Conditions: Performing the reaction neat (without solvent) or using water as a solvent.[9][13] This reduces waste and simplifies purification.
-
Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to reduce reaction times and energy consumption compared to conventional heating.[9][11]
Experimental Protocols
Protocol 1: General Procedure using H₂O₂/HCl as a Catalyst[9]
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.
-
Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approximately 6.0 mmol), followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approximately 3.0 mmol).
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.
-
Isolation: Collect the precipitated solid product by vacuum filtration. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Microwave-Assisted Synthesis using a Solid Support[11]
-
Preparation of Reaction Mixture: In a mortar, thoroughly grind a mixture of 2-aminothiophenol (2 mmol), the aldehyde (2 mmol), p-toluenesulfonic acid (5 mmol), and silica gel (3 g).
-
Microwave Irradiation: Transfer the mixture to a microwave-safe vessel and irradiate in a microwave reactor at an appropriate power and time (this will require optimization for your specific instrument and substrates).
-
Work-up: After cooling, extract the product from the solid support using an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Visualizations
Reaction Mechanism
Caption: A decision tree for systematically troubleshooting low reaction yields.
References
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). Vertex AI Search.
- Technical Support Center: Optimizing Condensation Reactions of 2-Aminothiophenols - Benchchem. (n.d.). Benchchem.
- Recent advances in the synthesis of 2-substituted benzothiazoles: a review. (n.d.). RSC Publishing.
- A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol. (2006). Organic Chemistry Portal.
- Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (n.d.). Scholars Research Library.
- REVIEW ON 2-SUBSTITUTED BENZOTHIAZOLES: DIVERSITY OF SYNTHETIC METHODS AND BIOLOGICAL ACTIVITIES. (2016). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). PubMed Central.
- Avoiding impurities in the condensation of 2-aminothiophenol. (n.d.). Benchchem.
- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (n.d.). MDPI.
- Troubleshooting low yield in benzothiazole synthesis from 2-aminothiophenol. (n.d.). Benchchem.
- Confined and bulk reaction of 2-aminothiophenol with different aldehydes. (n.d.).
- L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. (2012). Journal of Applied Science and Engineering.
- L-proline catalyzed condensation reaction of aldehyde or carboxylic acid with 2-aminothiophenol under solvent-free and microwave irradiation. (2015).
- One-Pot Synthesis of 2-Substituted Benzothiazoles: Application Notes and Protocols. (n.d.). Benchchem.
- Benzothiazole synthesis. (n.d.). Organic Chemistry Portal.
- Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Deriv
- Condensation of 2-aminothiophenol and aldehydes at room temperature. (n.d.).
- New Method of 2-Substituted Benzothiazole Synthesis from 2-Aminothiophenol Derivatives and Acetophenone. (2025).
- What are some common causes of low reaction yields? (2024). Reddit.
- Microwave-Assisted Preparation of 2-Substituted Benzothiazoles. (n.d.). Taylor & Francis Online.
- A convenient preparation of 2-substituted benzothiazoles. (n.d.). American Chemical Society.
Sources
- 1. Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. ijpsr.com [ijpsr.com]
- 4. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
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- 10. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
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- 12. researchgate.net [researchgate.net]
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- 14. Benzothiazole synthesis [organic-chemistry.org]
Stability issues of 2-(4-methylphenyl)benzothiazole in solution
Technical Support Center: 2-(4-methylphenyl)benzothiazole
Introduction for the Modern Researcher
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that our application scientists frequently encounter. We move beyond simple procedural steps to explain the underlying chemical principles—the "why" behind the "how." Our goal is to empower you with the expertise to anticipate, diagnose, and resolve stability issues, ensuring the integrity of your research.
Part 1: Frequently Asked Questions (FAQs) on Core Stability Concerns
Q1: My stock solution of this compound shows a decreasing concentration over time, even when stored at 4°C. What are the likely causes?
A1: This is a classic stability issue stemming from the inherent reactivity of the benzothiazole scaffold. The primary culprits for degradation in solution are hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The benzothiazole ring, while aromatic, possesses sites susceptible to nucleophilic attack by water, a process that can be significantly accelerated under basic (alkaline) conditions.[1][2] This often leads to the opening of the thiazole ring, forming inactive degradants.
-
Oxidation: The sulfur atom in the thiazole ring can be susceptible to oxidation. This process can be catalyzed by trace metal ions in your solvent or buffer, or initiated by dissolved oxygen, especially under exposure to light or elevated temperatures.[1][3]
-
Photodegradation: Benzothiazole derivatives are known to absorb UV light, which can promote them to an excited state.[4][5] This excess energy can trigger degradation pathways, including photoisomerization or the formation of highly reactive radical species that lead to decomposition.[4]
Even at refrigerated temperatures, these reactions can proceed, albeit at a slower rate. Long-term storage requires more stringent conditions, which we will cover in this guide.
Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous or semi-aqueous solutions?
A2: Based on the chemistry of the benzothiazole ring, maintaining a neutral to slightly acidic pH (pH 4-7) is highly recommended to minimize degradation.[1]
The most significant pH-dependent degradation pathway is base-catalyzed hydrolysis.[2][6] At a pH above 8, the rate of hydrolytic cleavage of the thiazole ring increases dramatically. Conversely, while generally more stable in acidic conditions, extremely low pH values can also promote different degradation pathways or affect the solubility of the compound. For most applications, buffering your solution within the pH 5-7 range provides the best balance of stability and solubility.[7][8] A study on the degradation of benzothiazole via an advanced oxidation process noted an optimal rate at pH 7 compared to more acidic or basic conditions.[9]
Expert Insight: The choice of buffer is critical. Avoid phosphate buffers if you suspect trace metal ion contamination, as phosphates can sometimes interact with metals. Citrate buffers are often a good choice in the acidic to neutral range. Always use high-purity water and reagents to prepare your buffers.
Q3: How does the choice of solvent impact the stability and solubility of my compound?
A3: Solvent selection is a critical decision that affects both solubility and stability. This compound has limited aqueous solubility but is generally soluble in common organic solvents.[10]
-
For Stock Solutions (High Concentration):
-
Recommended: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These are aprotic, polar solvents that readily dissolve the compound and do not directly participate in hydrolysis.
-
Use with Caution: Methanol or Ethanol. While effective solubilizing agents, these are protic solvents and can, under certain conditions (e.g., presence of catalysts, light), participate in degradation reactions like solvolysis. Always use anhydrous, high-purity grades.
-
-
For Working Solutions (Diluted):
-
When diluting from an organic stock into an aqueous buffer, the final concentration of the organic solvent should be kept to a minimum (typically <1%) to avoid artifacts in biological assays. The primary stability concern then shifts to the properties of the aqueous buffer itself (pH, presence of oxygen, etc.).
-
The following table summarizes key solvent characteristics:
| Solvent | Type | Polarity | Boiling Point (°C) | Key Stability Considerations |
| DMSO | Aprotic, Polar | 45.0 | 189 | Excellent solubilizer; hygroscopic (absorbs water), so use anhydrous grade. |
| Ethanol | Protic, Polar | 24.3 | 78 | Good solubilizer; can participate in solvolysis. Use high purity. |
| Acetonitrile | Aprotic, Polar | 37.5 | 82 | Common HPLC solvent; less reactive than alcohols. |
| Water | Protic, Polar | 80.1 | 100 | Poor solubilizer for parent compound; primary medium for hydrolysis. |
Data sourced from multiple solvent property charts.[11]
Q4: I observe new peaks appearing in my HPLC chromatogram during a time-course experiment. How can I identify if these are degradants?
A4: The appearance of new, growing peaks alongside a decrease in the parent compound's peak area is a strong indicator of degradation. A systematic approach is required for confirmation and identification.
-
Peak Purity Analysis: If you are using an HPLC with a Diode Array Detector (DAD), assess the peak purity of your parent compound at each time point. A decrease in peak purity suggests the co-elution of a degradant.[1]
-
Forced Degradation Study: Perform a forced degradation study (see detailed protocol in Part 2) to intentionally generate degradants under controlled stress conditions (acid, base, oxidation, light, heat). This helps to confirm that the new peaks you are observing are indeed related to the parent compound.[12]
-
Mass Spectrometry (LC-MS): The most definitive method for identification is Liquid Chromatography-Mass Spectrometry (LC-MS). By determining the mass-to-charge ratio (m/z) of the new peaks, you can deduce their molecular weights.[13] Comparing these to potential degradation products (e.g., hydroxylated, ring-opened species) allows for structural elucidation.[9] For instance, hydroxylation would result in an increase of 16 Da, while cleavage of the thiazole ring would lead to more significant mass changes.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides actionable workflows to investigate and mitigate stability issues.
Troubleshooting Scenario: Unexpected Loss of Compound in a Neutral Aqueous Buffer
You've prepared a 10 µM working solution of this compound in a PBS buffer (pH 7.4) from a DMSO stock. After 24 hours at room temperature on the benchtop, you find only 60% of the initial concentration remaining.
The diagram below outlines a systematic approach to diagnosing the root cause.
Caption: A logical workflow for troubleshooting compound stability.
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is essential for understanding the degradation profile of your compound and for developing a stability-indicating analytical method.[12]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradants and degradation pathways.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.
-
Stress Conditions: For each condition, dilute the stock solution to a final concentration of ~100 µg/mL. Include a control sample diluted in neutral buffer stored at 5°C in the dark.
-
Acidic Hydrolysis: Dilute with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Dilute with 0.1 M NaOH. Incubate at 60°C for 4 hours.[1] Note: Alkaline hydrolysis is often much faster.
-
Oxidative Degradation: Dilute with a solution of 3% H₂O₂. Keep at room temperature for 24 hours.[1]
-
Thermal Degradation: Dilute with a neutral buffer (e.g., water or PBS). Incubate in an oven at 80°C for 48 hours.[14]
-
Photolytic Degradation: Dilute with a neutral buffer, place in a quartz cuvette (or other UV-transparent vessel), and expose to a photostability chamber (ICH Q1B conditions) for a defined period.[1][4]
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.
-
If necessary, neutralize the acidic and alkaline samples before injection (e.g., add an equimolar amount of base or acid).
-
Analyze all samples by a suitable analytical method, such as HPLC-UV/DAD or LC-MS.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation.
-
Use LC-MS to propose structures for the major degradation products.
-
Sources
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How to avoid aggregation of benzothiazole-based fluorescent dyes
A Guide to Preventing and Reversing Aggregation for Researchers
Welcome to the technical support center for benzothiazole-based fluorescent dyes. As a Senior Application Scientist, I understand that achieving reproducible, high-quality data is paramount. A common yet significant hurdle in working with this class of dyes is their tendency to aggregate in aqueous solutions, leading to frustrating experimental artifacts.
This guide is designed to provide you with a deep understanding of why aggregation occurs and to offer practical, field-proven solutions to prevent and resolve it. We will move beyond simple instructions to explain the causality behind each recommendation, empowering you to troubleshoot effectively.
Section 1: FAQs - Understanding the Fundamentals
This section addresses the foundational knowledge required to diagnose and understand aggregation issues.
Q1: What is dye aggregation, and why is it a problem for my fluorescence experiments?
Answer: Dye aggregation is the process where individual dye molecules (monomers) clump together to form dimers, trimers, or larger assemblies. Benzothiazole dyes, which often feature planar, aromatic structures, are particularly susceptible to this due to intermolecular forces like π-π stacking and hydrophobic interactions, especially in polar solvents like aqueous buffers.
This is a critical issue for several reasons:
-
Fluorescence Quenching: Most commonly, aggregation leads to a phenomenon called Aggregation-Caused Quenching (ACQ). When dye molecules are forced into close, parallel proximity (forming what are known as H-aggregates), their electronic orbitals couple. This creates a non-radiative decay pathway for the excited state, meaning the energy that would have been released as a fluorescent photon is instead lost as heat.[1][2][3] The result is a significant loss of signal intensity.[4]
-
Spectral Shifts: Aggregation alters the absorption properties of the dye. H-aggregates typically cause a hypsochromic shift (a shift to a shorter, bluer wavelength) in the absorption spectrum.[5] This means your dye may no longer be optimally excited by your instrument's light source.
-
Assay Artifacts: Aggregates are not biologically representative of the monomeric probe. They can lead to high background noise due to light scattering, cause uneven and punctate staining in imaging applications, and may not interact with the intended biological target correctly, leading to false-positive or false-negative results.[6]
Q2: What are the common signs of dye aggregation in my experiments?
Answer: Detecting aggregation early is key. Look for these tell-tale signs:
-
Visual Cues: The most obvious sign is a visible precipitate or a cloudy, hazy appearance in your dye solution, particularly after it has been stored or cooled.[4]
-
Spectroscopic Evidence:
-
Non-linear Dilution: When you prepare a dilution series of your dye, the fluorescence intensity should increase linearly with concentration. If the signal plateaus or even decreases at higher concentrations, aggregation is the likely culprit.[4]
-
Absorption Spectrum Changes: Compare the absorption spectrum of your working solution to a highly dilute reference solution in a non-polar solvent. A blue shift in the peak wavelength and a broadening of the peak in your aqueous solution are strong indicators of H-aggregation.[7]
-
-
Microscopy Artifacts: In fluorescence microscopy, instead of seeing diffuse, specific staining, you may observe bright, punctate dots or amorphous, intensely fluorescent clumps.[4]
Q3: What factors are causing my benzothiazole dye to aggregate?
Answer: Aggregation is influenced by a combination of intrinsic properties of the dye and extrinsic factors of its environment.[8]
| Factor Category | Specific Cause | Scientific Rationale |
| Extrinsic (Environmental) | High Concentration | Increased proximity of dye molecules promotes intermolecular interactions and π-π stacking.[9] |
| Aqueous / High Polarity Solvents | Hydrophobic dye cores are repelled by polar water molecules, driving them to associate with each other to minimize contact with the solvent.[7] | |
| High Ionic Strength | High salt concentrations can shield electrostatic repulsions between charged dye molecules, reducing the energy barrier for them to approach and aggregate.[6][10] | |
| Suboptimal pH | Changes in pH can alter the charge state of ionizable groups on the dye, affecting its solubility and intermolecular repulsive forces.[6][11] | |
| Intrinsic (Molecular) | Planar Aromatic Structure | The flat structure of the benzothiazole core facilitates face-to-face π-π stacking, a primary driver of H-aggregation.[3][7] |
| Lack of Solubilizing Groups | Dyes without hydrophilic groups (like sulfonates or polyethylene glycol chains) have poor aqueous solubility. | |
| Presence of Bulky Substituents | Conversely, strategically placed bulky groups can sterically hinder the close approach required for π-π stacking, thus preventing aggregation.[8] |
Section 2: Troubleshooting Guide - Practical Solutions
This section provides a logical workflow and specific actions to resolve aggregation when it occurs.
Troubleshooting Workflow Diagram
Caption: A troubleshooting workflow for diagnosing and resolving dye aggregation.
Q4: My dye solution is cloudy and my signal is weak. What are the first steps I should take?
Answer: When you suspect aggregation, immediate action can often rescue your experiment.
-
Sonication: Place your vial in a bath sonicator for 5-10 minutes. The high-frequency sound waves can provide the physical energy needed to break up loosely-formed aggregates.[6]
-
Gentle Warming: Warm the solution to 40-50°C.[6] This increases the kinetic energy of the molecules and can enhance the solubility of the dye, helping to dissolve aggregates. Do not overheat, as this can degrade the dye.
-
Filtration: If aggregates are visible, filter the solution through a 0.22 µm syringe filter. This will remove larger, insoluble particles that scatter light and cause high background.[6] Note that this removes dye from your solution, so requantification may be necessary.
-
Centrifugation: For spectroscopic measurements, pellet larger aggregates by centrifuging at high speed (e.g., 10,000 x g for 10 minutes) and use the supernatant for analysis.[6]
Q5: How can I optimize my buffer or solvent system to prevent aggregation from the start?
Answer: Proactive formulation is the most effective strategy. The goal is to create an environment that is hospitable to the monomeric form of the dye.
-
Use of Organic Co-solvents: Benzothiazole dyes are often poorly soluble in purely aqueous solutions. Prepare a high-concentration stock solution (e.g., 1-10 mM) in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). The organic solvent disrupts the hydrophobic interactions that drive aggregation.[7] When preparing your final working solution, dilute the stock quickly into the aqueous buffer with vigorous vortexing to avoid localized high concentrations that can trigger precipitation.
-
pH Adjustment: The solubility of many dyes is pH-dependent. For many common dyes, aggregation is more pronounced in acidic conditions.[6] Empirically test a range of pH values around neutral (e.g., pH 6.0 - 8.0) to find the optimal condition for your specific dye.[11]
-
Control Ionic Strength: High salt concentrations can promote aggregation by shielding charges.[6] If your experimental conditions allow, try reducing the salt concentration (e.g., from 150 mM NaCl to 50 mM NaCl) to see if it improves dye stability.[10]
Q6: Are there any chemical additives that can help disaggregate my dye or prevent it from clumping?
Answer: Yes, several additives work by directly interfering with the aggregation process.
-
Non-ionic Surfactants: Adding a small amount of a non-ionic surfactant like Tween-20 (typically 0.01% - 0.05% v/v) or Triton X-100 can be highly effective.[6] Surfactant molecules form micelles that can encapsulate the hydrophobic dye molecules, physically preventing them from interacting with each other.[12][13]
-
Cyclodextrins: Molecules like β-cyclodextrin have a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic part of the dye molecule can become encapsulated within the cyclodextrin's cavity, forming an inclusion complex.[14][15] This effectively "hides" the hydrophobic region from other dye molecules, preventing π-π stacking and dramatically improving aqueous solubility and stability.[7][16][17]
Section 3: Protocols & Methodologies
Protocol 1: Preparation of a Stable Benzothiazole Dye Working Solution
This protocol provides a robust method for preparing a working solution from a powdered dye, minimizing the risk of aggregation.
-
Prepare a Concentrated Stock in DMSO: a. Weigh out the required amount of powdered benzothiazole dye. b. Add pure, anhydrous DMSO to achieve a concentration of 1-10 mM. c. Vortex thoroughly until the dye is completely dissolved. A brief sonication (2-5 minutes) can aid dissolution. d. Store this stock solution protected from light at -20°C.
-
Prepare the Final Working Solution: a. Bring your final aqueous buffer (e.g., PBS, pH 7.4) to the desired experimental temperature. b. Vigorously vortex or stir the aqueous buffer. c. While the buffer is mixing, add the required volume of the DMSO stock solution in a rapid, dropwise manner. This rapid dilution is critical to prevent the dye from precipitating. d. (Optional) If aggregation is still a concern for your specific dye, add Tween-20 to the final buffer to a concentration of 0.05% (v/v) before adding the dye stock. e. Use the working solution immediately for best results.[6]
Protocol 2: Rescue of an Aggregated Dye Solution Using a Surfactant
This protocol can be used to attempt the recovery of a solution that has already shown signs of aggregation.
-
Prepare a 10% Tween-20 Stock: Prepare a 10% (v/v) stock solution of Tween-20 in deionized water.
-
Initial Treatment: Add the 10% Tween-20 stock to your aggregated dye solution to achieve a final concentration of 0.05%. For example, add 5 µL of 10% Tween-20 to 995 µL of your dye solution.
-
Disaggregation: Vortex the solution vigorously for 1 minute, then place it in a bath sonicator for 10-15 minutes.
-
Incubation: Allow the solution to incubate at room temperature for 30 minutes.
-
Clarification: Centrifuge the solution at 10,000 x g for 10 minutes to pellet any remaining insoluble aggregates.
-
Validation: Carefully collect the supernatant. Verify the recovery by measuring the absorption and fluorescence spectra and comparing them to a known monomeric standard if available.
Section 4: Advanced Concepts & Data
The Photophysics of Aggregation
The impact of aggregation on fluorescence is a direct consequence of exciton coupling theory.
Caption: Energy diagrams comparing monomer emission and H-aggregate quenching.
In a monomer , a photon is absorbed, promoting the molecule to an excited state (S1). The molecule then relaxes back to the ground state (S0) by emitting a fluorescent photon. In an H-aggregate , the close parallel stacking of molecules causes the excited states to couple. The lowest energy transition from this coupled excited state back to the ground state is "forbidden" for light emission, meaning the energy is preferentially lost through non-radiative pathways like vibration (heat), effectively quenching the fluorescence.[1][5][18][19]
Structural Modification to Enhance Solubility
For long-term solutions, particularly in drug development, modifying the dye's chemical structure is a powerful strategy.
| Modification Strategy | Example | Mechanism of Action | Expected Outcome |
| Sulfonation | Thioflavin T vs. Sulfonated Thioflavin T | Adds negatively charged sulfonate (-SO₃⁻) groups, which are highly polar and hydrophilic. This dramatically increases water solubility and introduces electrostatic repulsion between dye molecules.[20] | Significantly reduced aggregation in aqueous buffers; higher concentrations achievable without precipitation. |
| Adding Bulky Groups | Attaching phenyl or long alkyl chains | Introduces steric hindrance that physically prevents the planar aromatic cores from stacking closely together.[8][21] | Reduced π-π stacking and formation of H-aggregates, leading to preserved fluorescence at higher concentrations. |
| PEGylation | Covalently linking polyethylene glycol (PEG) chains | The long, flexible, and hydrophilic PEG chains increase the hydrodynamic radius and water solubility of the dye, acting as a shield against aggregation. | Improved biocompatibility and solubility, reduced aggregation. |
This guide provides a comprehensive framework for understanding and mitigating the aggregation of benzothiazole-based dyes. By applying these principles and protocols, you can enhance the reliability and quality of your experimental data.
References
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Ebead YH, et al. Solvatochromic, acid-base features and time effect of some azo dyes derived from 1,3-benzothiazol-2-ylacetonitrile: experimental and semiempirical investigations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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Govind C, et al. Exploring Solvent and Substituent Effects on the Excited State Dynamics and Symmetry Breaking of Quadrupolar Triarylamine End-Capped Benzothiazole Chromophores by Femtosecond Spectroscopy. The Journal of Physical Chemistry B. [Link]
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Maliszewski Paczkowski I, et al. Synthesis, solvatochromism and estimation of ground and excited state dipole moments of silylated benzothiazole dyes. ResearchGate. [Link]
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Kuznetsova IM, et al. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. Royal Society Open Science. [Link]
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Thomas A, et al. Controlled Dye Aggregation in Sodium Dodecylsulfate-Stabilized Poly(methylmethacrylate) Nanoparticles as Fluorescent Imaging Probes. ACS Omega. [Link]
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Ebead YH, et al. Solvatochromic, acid-base features and time effect of some azo dyes derived from 1,3-benzothiazol-2-ylacetonitrile: Experimental and semiempirical investigations. ResearchGate. [Link]
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Nishi K, et al. Comparative study of the hydrophobic interaction effect of pH and ionic strength on aggregation/emulsification of Congo red and amyloid fibrillation of insulin. PLoS One. [Link]
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Zhang Y, et al. Theoretical Study of the Mechanism of Aggregation-Caused Quenching in Near-Infrared Thermally Activated Delayed Fluorescence Molecules: Hydrogen-Bond Effect. The Journal of Physical Chemistry C. [Link]
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Choi ML, Singh BD. Thioflavin-T (ThT) Aggregation assay. Protocols.io. [Link]
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Gierschner J, et al. Understanding H–aggregates crystallization induced emissive behavior:insights from theory. Advanced Materials. [Link]
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Nivas S, et al. Thioflavin (ThT) assay disaggregation results from five biflavonoids. ResearchGate. [Link]
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LeVine H 3rd. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin. Acta Neurobiologiae Experimentalis. [Link]
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Nazir A, et al. Thioflavin T—a Reporter of Microviscosity in Protein Aggregation Process: The Study Case of α-Synuclein. The Journal of Physical Chemistry B. [Link]
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Liu Z, et al. Cause, Regulation and Utilization of Dye Aggregation in Dye-Sensitized Solar Cells. Molecules. [Link]
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Grabarz AM, et al. Thioflavin T Inspirations: On the Photophysical and Aggregation Properties of Fluorescent Difluoroborates Based on the Benzothiazole Core. The Journal of Physical Chemistry A. [Link]
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Gierschner J, et al. Highly Emissive H-Aggregates or Aggregation-Induced Emission Quenching? The Photophysics of All-Trans para-Distyrylbenzene. ResearchGate. [Link]
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Karmakar S, et al. Aggregation of Nile Red in Water: Prevention through Encapsulation in β-Cyclodextrin. ACS Omega. [Link]
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Pinto M, et al. Methoxyquinolone–Benzothiazole Hybrids as New Aggregation-Induced Emission Luminogens and Efficient Fluorescent Chemosensors for Cyanide Ions. International Journal of Molecular Sciences. [Link]
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Gaina L, et al. Cyclodextrin Encapsulated pH Sensitive Dyes as Fluorescent Cellular Probes: Self-Aggregation and In Vitro Assessments. Molecules. [Link]
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Flasche M, et al. Fluorescence Quenching in J-Aggregates through the Formation of Unusual Metastable Dimers. The Journal of Physical Chemistry B. [Link]
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Pipolo S, et al. The Role of Cyclodextrins against Interface-Induced Denaturation in Pharmaceutical Formulations: A Molecular Dynamics Approach. The Journal of Physical Chemistry B. [Link]
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Reisch A, et al. Fighting Aggregation‐Caused Quenching and Leakage of Dyes in Fluorescent Polymer Nanoparticles: Universal Role of Counterion. ResearchGate. [Link]
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Unknown. pH and ionic strength effects on dye adsorption. ResearchGate. [Link]
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Bhasikuttan AC, et al. Complexation of an Azo Dye by Cyclodextrins: A Potential Strategy for Water Purification. ACS Omega. [Link]
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Kumar S, et al. Aggregation tailored emission of a benzothiazole based derivative: photostable turn on bioimaging. RSC Advances. [Link]
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Le D, et al. Comparative effects of pH and ionic strength on protein-protein interactions, unfolding, and aggregation for IgG1 antibodies. Journal of Pharmaceutical Sciences. [Link]
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Ghimici L, et al. Polyelectrolyte–Dye Interactions: An Overview. Polymers. [Link]
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Klemencic D, et al. Solubilization of Hydrophobic Dyes in Surfactant Solutions. Materials. [Link]
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Yadav CK, et al. Critical Analysis of Surfactant-Dye Interaction: A Review. ResearchGate. [Link]
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Gaina L, et al. Cyclodextrin Encapsulated pH Sensitive Dyes as Fluorescent Cellular Probes: Self-Aggregation and In Vitro Assessments. Molecules. [Link]
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Flasche M, et al. Fluorescence Quenching in J-Aggregates through the Formation of Unusual Metastable Dimers. Journal of Physical Chemistry B. [Link]
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Tajalli H, et al. Effects of surfactants on the molecular aggregation of rhodamine dyes in aqueous solutions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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Hamada K, et al. Synthesis of arylazothiazole dyes in the presence of sulfonated nanostructures. ResearchGate. [Link]
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Liu Y, et al. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. Biosensors. [Link]
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El-Shishtawy RM, et al. Indoline and benzothiazole-based squaraine dye-sensitized solar cells containing bis-pendent sulfonate groups: Synthesis, characterization and solar cell performance. ResearchGate. [Link]
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Chakraborty BB, et al. Aggregation dependent fluorescence switching in benzothiazole derivative based H-bonded mesogen. ResearchGate. [Link]
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Zhang Y, et al. Meso-Substituent-Directed Aggregation Behavior and Water Solubility: Direct Functionalization of Methine Chain in Thiazole Orange and Biological Applications in Aqueous Buffer. The Journal of Organic Chemistry. [Link]
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Klemencic D, et al. Solubilization of Hydrophobic Dyes in Surfactant Solutions. OUCI. [Link]
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Technical Support Center: Minimizing Background Fluorescence in Imaging with Benzothiazole Probes
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing benzothiazole-based fluorescent probes. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions to minimize background fluorescence and enhance the signal-to-noise ratio in your imaging experiments. Our approach is rooted in scientific principles to empower you to make informed decisions and achieve high-quality, reproducible data.
Introduction to Benzothiazole Probes and the Challenge of Background Fluorescence
Benzothiazole derivatives are a versatile class of fluorescent probes widely employed for the detection of various analytes, including metal ions, reactive oxygen species, and pathological protein aggregates like amyloid-β.[1][2][3][4][5][6] Their utility stems from favorable photophysical properties, such as high quantum yields and large Stokes shifts, which are beneficial for reducing self-quenching and autofluorescence.[6][7][8][9] Many benzothiazole probes are designed as "turn-on" sensors, where their fluorescence is significantly enhanced upon binding to the target analyte.[10] This mechanism inherently minimizes background from unbound probes, contributing to a better signal-to-noise ratio.[11]
However, achieving optimal performance with these probes requires careful management of various sources of background fluorescence. High background can obscure the true signal, leading to inaccurate quantification and interpretation of results. This guide will walk you through common challenges and provide expert-driven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background fluorescence in my imaging experiments?
A1: Background fluorescence can originate from several sources:
-
Autofluorescence: Endogenous fluorescence from biological structures within your sample, such as NADH, flavins, collagen, elastin, and lipofuscin.[12][13]
-
Reagent-Induced Fluorescence: Background introduced by fixatives (especially aldehydes), mounting media, or components in your cell culture medium like phenol red and riboflavin.[12][13][14][15]
-
Non-specific Probe Binding: The fluorescent probe may bind to off-target sites in your sample.
-
Probe Aggregation: Some benzothiazole derivatives can form aggregates that may exhibit altered fluorescent properties, potentially contributing to background.[1][16]
-
Instrumental Noise: Background can also arise from the imaging system itself, including camera noise and stray light.[17]
Q2: How can I determine if the background I'm seeing is from my sample or the probe?
A2: To dissect the source of the background, it is crucial to include proper controls in your experiment:
-
Unstained Control: Image an unstained sample under the same conditions as your experimental samples. This will reveal the level of autofluorescence inherent to your cells or tissue.[14][18][19]
-
No-Primary Antibody Control (for immunofluorescence): If you are using an antibody-based detection method with a benzothiazole-labeled secondary antibody, omitting the primary antibody will help identify non-specific binding of the secondary antibody.
Q3: What is a Stokes shift, and why is a large Stokes shift beneficial for benzothiazole probes?
A3: The Stokes shift is the difference in wavelength between the maximum of the absorption (excitation) and the maximum of the emission spectra of a fluorophore.[20] A large Stokes shift is advantageous because it minimizes the overlap between the excitation and emission light, making it easier to separate the emitted fluorescence from scattered excitation light with optical filters. This leads to a better signal-to-noise ratio.[7][9] Many benzothiazole probes are designed to have a large Stokes shift.[9][21]
Q4: Can the choice of imaging plasticware affect my background fluorescence?
A4: Yes, the vessel you use for imaging can significantly contribute to background. Plastic-bottom dishes, commonly used for cell culture, can be highly fluorescent. If you are experiencing high background, consider switching to glass-bottom dishes or plates specifically designed for fluorescence microscopy.[12][17]
In-Depth Troubleshooting Guides
Guide 1: High Autofluorescence from the Sample
Problem: You observe high background fluorescence in your unstained control samples, indicating that the source is the biological specimen itself.
Causality: Autofluorescence arises from endogenous molecules that fluoresce when excited by light. The emission is typically broad, making it challenging to eliminate completely.[13] Common culprits include:
-
Metabolic Co-factors: NADH and flavins are highly abundant in cells and fluoresce in the blue-green region of the spectrum.[12]
-
Structural Proteins: Collagen and elastin, found in the extracellular matrix, exhibit strong autofluorescence.[12][13]
-
Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in aging cells and are intensely fluorescent across a broad range of wavelengths.[12][13]
-
Fixatives: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with amines in the tissue to create fluorescent products.[13]
-
Spectral Separation:
-
Rationale: If the emission spectrum of your benzothiazole probe is sufficiently different from the autofluorescence spectrum, you can use narrow bandpass emission filters to selectively capture the probe's signal.[22]
-
Action: Characterize the emission spectrum of your sample's autofluorescence using a spectral detector on a confocal microscope. Choose a benzothiazole probe and filter set that minimizes this spectral overlap.[12]
-
-
Chemical Quenching of Autofluorescence:
-
Rationale: Certain chemical treatments can reduce or eliminate autofluorescence from specific sources.
-
Protocol for Quenching Lipofuscin with Sudan Black B:
-
After your standard staining protocol, dehydrate the sample through a series of ethanol washes (e.g., 50%, 70%).
-
Incubate the sample in a 0.3% Sudan Black B solution in 70% ethanol for 10-20 minutes at room temperature in the dark.[13]
-
Wash extensively with PBS or your buffer of choice to remove excess Sudan Black B.
-
Mount and image your sample.
-
-
Protocol for Reducing Aldehyde-Induced Autofluorescence:
-
After fixation and permeabilization, incubate your sample with a quenching agent like 0.1% sodium borohydride in PBS for 10 minutes at room temperature.[18]
-
Alternatively, use a glycine or ammonium chloride solution to quench free aldehyde groups.
-
Wash thoroughly with PBS before proceeding with your staining protocol.
-
-
-
Photobleaching of Autofluorescence:
-
Rationale: Autofluorescent molecules can be intentionally photobleached by exposing the sample to high-intensity light before imaging your probe.
-
Action: Before acquiring your final image, expose the sample to the excitation wavelength of the autofluorescence for an extended period until the background signal diminishes. Be cautious, as this can also photobleach your probe of interest if their excitation spectra overlap.
-
Guide 2: Non-Specific Staining or High Background from the Probe
Problem: The background is significantly higher in your stained samples compared to the unstained controls, suggesting an issue with the probe itself.
Causality: This type of background is often due to the probe binding non-specifically to cellular components or high concentrations of unbound probe remaining in the sample.
-
Optimize Probe Concentration:
-
Rationale: Using too high a concentration of the probe can lead to increased non-specific binding and higher background.[23][24]
-
Protocol for Probe Titration:
-
Prepare a series of dilutions of your benzothiazole probe.
-
Stain your samples with each concentration, keeping all other parameters constant.
-
Image the samples using identical acquisition settings.
-
Determine the optimal concentration that provides the best signal-to-noise ratio.
-
-
-
Improve Washing Steps:
-
Rationale: Insufficient washing will leave unbound probe in the sample, contributing to background fluorescence.[23][24][25]
-
Action: Increase the number and duration of your wash steps after probe incubation. Use a buffer containing a mild detergent like Tween-20 to help remove non-specifically bound probe.
-
-
Use a Blocking Agent:
-
Rationale: Blocking agents saturate non-specific binding sites in your sample, preventing the probe from binding to them.[23][24]
-
Action: Before incubating with your probe, treat your sample with a suitable blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA) and normal serum from the species in which your secondary antibody (if used) was raised.[14] Increase the blocking time if you are still experiencing high background.[24]
-
Guide 3: Instrument-Related Background and Signal-to-Noise Optimization
Problem: You have addressed sample and probe-related issues, but the image quality is still poor due to a low signal-to-noise ratio (SNR).
Causality: The SNR is a measure of the strength of your fluorescent signal relative to the background noise.[26] A low SNR can be due to a weak signal or high noise from the imaging system.
-
Optimize Microscope Settings:
-
Rationale: Proper configuration of the microscope is critical for maximizing signal collection and minimizing noise.[26]
-
Actions:
-
Use High-Quality Filters: Ensure your excitation and emission filters are well-matched to the spectral properties of your benzothiazole probe to maximize signal detection and block unwanted light.[22][27]
-
Adjust Laser Power/Excitation Intensity: Increasing the excitation intensity can boost your signal, but be mindful of photobleaching and phototoxicity.[28] There is an optimal intensity beyond which you may saturate the fluorophore without a further increase in signal.[28][29]
-
Optimize Detector Gain and Exposure Time: Increase the gain or exposure time to amplify a weak signal. However, this will also amplify noise, so find a balance that gives you the best SNR.
-
Confocal Pinhole Adjustment: In confocal microscopy, reducing the pinhole size can reject out-of-focus light and reduce background, but it will also reduce the signal.[29] An optimal pinhole size exists that maximizes the SNR.[29]
-
-
-
Image Averaging and Accumulation:
-
Rationale: These techniques can improve the SNR by reducing random noise.
-
Action:
-
Averaging: Acquire multiple images of the same field of view and average them. This reduces random noise while preserving the consistent signal.[28]
-
Accumulation: Sum the signal from multiple scans. This increases both the signal and the noise, but can be combined with averaging for an improved SNR.[28]
-
-
-
Use Anti-Fade Mounting Media:
Data Presentation and Visualization
Table 1: Common Sources of Autofluorescence and Mitigation Strategies
| Autofluorescence Source | Typical Excitation (nm) | Typical Emission (nm) | Mitigation Strategies |
| NADH | 340 | 450 | Use probes with longer excitation/emission wavelengths. |
| Flavins | 450 | 530 | Spectral separation with appropriate filters. |
| Collagen/Elastin | 360-400 | 450-500 | Quenching with Pontamine Sky Blue 5BX.[13] |
| Lipofuscin | 360-550 | 480-650 | Quenching with Sudan Black B[13], cupric sulfate.[18] |
| Aldehyde Fixatives | Broad | Broad | Use non-aldehyde fixatives, quench with sodium borohydride or glycine.[13][18] |
Diagram 1: General Workflow for Troubleshooting High Background Fluorescence
Caption: "Turn-on" probes minimize background by fluorescing strongly only upon binding to their target analyte.
References
- Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggreg
- Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? (n.d.). Sino Biological.
- A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. (2025). PLOS One.
- Immunofluorescence Troubleshooting Tips. (2018). Elabscience.
- Immunofluorescence (IF) Troubleshooting Guide. (n.d.). Cell Signaling Technology.
- Troubleshooting Immunofluorescence. (n.d.). Hycult Biotech.
- Immunofluorescence Troubleshooting. (n.d.). StressMarq Biosciences Inc.
- Background in Fluorescence Imaging. (n.d.). Thermo Fisher Scientific.
- A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. (2025). PLOS One.
- Push-pull benzothiazole derivatives as probes for detecting beta-amyloid plaques in Alzheimer's brains. (n.d.). PubMed.
- Resolving your Noise Complaints – the Basics of Signal/Noise Ratio in Microscopy. (2025). Immuno-oncology News.
- Aggregation tailored emission of a benzothiazole based derivative: photostable turn on bioimaging. (2019). PMC - NIH.
- Signal-to-Noise Consider
- Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggreg
- HOW TO REDUCE BACKGROUND AUTOFLUORESCENCE AND IMPROVE CONFOCAL MICROSCOPY IMAGES. (n.d.). Nikon Instruments.
- Design and Development of Benzothiazole-Based Fluorescent Probes for Selective Detection of Aβ Aggregates in Alzheimer's Disease. (2022).
- 68Ga-Labeled Benzothiazole Derivatives for Imaging Aβ Plaques in Cerebral Amyloid Angiop
- Optimizing Signal to Noise R
- Troubleshooting Tips for Fluorescence Staining. (2022). Biotium.
- Design and Development of Benzothiazole-Based Fluorescent Probes for Selective Detection of Aβ Aggregates in Alzheimer's Disease. (2022). PubMed.
- Recent Research Progress in Fluorescent Probes for Detection of Amyloid-β In Vivo. (2023). MDPI.
- Highly sensitive benzothiazole-based chemosensors for detection and bioimaging of peroxynitrite in living cells. (2022). PMC - NIH.
- BF2-Functionalized Benzothiazole Amyloid Markers: Effect of Donor Substituents on One- and Two-Photon Properties. (n.d.).
- Background Fluorescence - FAQ. (n.d.). ibidi.
- Benzothiazole-based fluorescence chemosensors for rapid recognition and “turn-off” fluorescence detection of Fe3+ ions in aqueous solution and in living cells. (n.d.).
- Challenges with Background Fluorescence. (2022). Visikol.
- A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells. (2019). PMC - NIH.
- Bimolecular fluorescence quenching of benzoxazole/benzothiazole-based functional dyes. (n.d.).
- A unique phenothiazine-based fluorescent probe using benzothiazolium as a reactivity regulator for the specific detection of hypochlorite in drinking water and living organisms. (2025). Semantic Scholar.
- Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. (n.d.). MDPI.
- Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. (2023). PMC - NIH.
- A benzothiazole-based fluorescent probe for distinguishing and bioimaging of Hg 2+ and Cu 2. (2017). PubMed.
- The fluorescence mechanism of a probe based on benzothiazole group to detect HClO. (2025).
- A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. (n.d.). NIH.
- A benzothiazole-based fluorescent probe for hypochlorous acid detection and imaging in living cells. (2018). PubMed.
- Benzothiazole-Based Fluorescent Probes for Various Applic
- Application Notes and Protocols for Benzothiazole-Based Fluorescent Probes in Hydrogen Peroxide Detection. (n.d.). Benchchem.
- Synthesis and application of a novel fluorescent probe based on benzothiazole for detection of hydrazine in real samples. (n.d.).
- A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells. (2019). MDPI.
- Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. (2025).
- Novel benzothiazole-based fluorescent probe for efficient detection of Cu2+/S2- and Zn2+ and its applicability in cell imaging. (2024). PubMed.
- Benzothiazole applications as fluorescent probes for analyte detection. (n.d.).
- Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. (2015). PubMed.
- A benzothiazole-based dual reaction site fluorescent probe for the selective detection of hydrazine in water and live cells. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Push-pull benzothiazole derivatives as probes for detecting beta-amyloid plaques in Alzheimer's brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
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- 11. benchchem.com [benchchem.com]
- 12. microscopyfocus.com [microscopyfocus.com]
- 13. Challenges with Background Fluorescence [visikol.com]
- 14. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. ibidi.com [ibidi.com]
- 16. Aggregation tailored emission of a benzothiazole based derivative: photostable turn on bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 19. biotium.com [biotium.com]
- 20. Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments | MDPI [mdpi.com]
- 21. A benzothiazole-based fluorescent probe for hypochlorous acid detection and imaging in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. sinobiological.com [sinobiological.com]
- 24. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 25. hycultbiotech.com [hycultbiotech.com]
- 26. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 27. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. bitesizebio.com [bitesizebio.com]
- 29. Signal-to-Noise Considerations [evidentscientific.com]
Catalyst Selection and Optimization for Benzothiazole Synthesis: A Technical Support Guide
Welcome to our comprehensive technical support center dedicated to refining catalyst selection for the synthesis of benzothiazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights in a readily accessible question-and-answer format. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic strategies for synthesizing 2-substituted benzothiazoles?
The synthesis of 2-substituted benzothiazoles typically involves the condensation of 2-aminothiophenol with a carbonyl compound or its equivalent. The choice of catalyst is crucial and largely depends on the starting materials.[1]
-
From Aldehydes: This is one of the most common routes. The reaction can be catalyzed by a wide range of catalysts, including:
-
Brønsted Acids: Catalysts like p-toluenesulfonic acid (TsOH·H₂O) are effective in promoting the condensation of 2-aminothiophenol with β-diketones to form 2-substituted benzothiazoles under metal-free conditions.[2][3]
-
Lewis Acids: Samarium triflate (Sm(OTf)₃) is a reusable acid catalyst that works under mild conditions, particularly in aqueous media.[2] Other Lewis acids like SnP₂O₇ have also been used effectively.[3][4]
-
Oxidative Systems: A combination of an oxidant and a catalyst, such as H₂O₂/HCl in ethanol, provides an efficient route at room temperature.[5][6] Air/DMSO can also serve as an oxidant system, sometimes even without an additional catalyst.[2]
-
Heterogeneous Catalysts: Solid-supported catalysts like ZnO-beta zeolite, Amberlite IR-120 resin, and various metal nanoparticles offer advantages in terms of reusability and ease of separation.[5]
-
-
From Carboxylic Acids: This route generally requires harsher conditions. Catalysts like polyphosphoric acid (PPA) and methanesulfonic acid/silica gel are effective dehydrating agents and catalysts for this condensation.[1]
-
From Nitriles: Copper-catalyzed condensation of 2-aminobenzenethiols with nitriles is an efficient method for synthesizing 2-substituted benzothiazoles.[7]
Q2: How do I choose the best catalyst for my specific benzothiazole derivative?
The optimal catalyst depends on several factors, including the nature of your substrates (electron-donating or electron-withdrawing groups), desired reaction conditions (e.g., green chemistry principles), and scalability.
-
For Electron-Rich and Electron-Poor Aldehydes: Many modern catalytic systems, such as H₂O₂/HCl, show excellent tolerance for both electron-donating and electron-withdrawing groups on the aldehyde, leading to high yields in either case.[5][6] However, in some Ru(III)-catalyzed reactions, the presence of electron-withdrawing groups on the aldehyde can result in higher yields.[5]
-
For Green Synthesis: If environmental considerations are a priority, consider using water as a solvent, reusable heterogeneous catalysts, or biocatalysts.[4][8] Deep eutectic solvents (DESs) are also emerging as green catalyst-solvent systems.[9] Visible-light-promoted synthesis, sometimes without the need for a metal catalyst, is another excellent green alternative.[10]
-
For Scale-Up: Heterogeneous catalysts are often preferred for larger-scale synthesis due to their ease of separation and potential for use in continuous flow systems.[11][12]
Q3: What is the general mechanism of catalysis in the synthesis of benzothiazoles from 2-aminothiophenol and aldehydes?
The reaction generally proceeds through a two-step mechanism: condensation and subsequent oxidative cyclization.
-
Condensation: The amino group of 2-aminothiophenol nucleophilically attacks the carbonyl carbon of the aldehyde. This is often facilitated by an acid catalyst that activates the aldehyde. This step forms a Schiff base intermediate.
-
Oxidative Cyclization: The Schiff base intermediate then undergoes intramolecular cyclization to form a 2,3-dihydrobenzothiazole (benzothiazoline) intermediate.[13] The final step is the oxidation of this intermediate to the aromatic benzothiazole. The choice of oxidant is critical for the efficiency of this step.[13][14]
.dot digraph "Benzothiazole Synthesis Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, penwidth=1.5];
"2-Aminothiophenol" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Aldehyde" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Schiff_Base" [label="Schiff Base Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; "Benzothiazoline" [label="Benzothiazoline Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; "Benzothiazole" [label="2-Substituted Benzothiazole", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Catalyst" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidant" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
"2-Aminothiophenol" -> "Schiff_Base"; "Aldehyde" -> "Schiff_Base"; "Catalyst" -> "Schiff_Base" [label="Activates Aldehyde"]; "Schiff_Base" -> "Benzothiazoline" [label="Intramolecular Cyclization"]; "Benzothiazoline" -> "Benzothiazole"; "Oxidant" -> "Benzothiazole" [label="Oxidation"]; } .enddot Caption: General reaction mechanism for benzothiazole synthesis.
Troubleshooting Guide
Problem 1: Low or No Product Yield
This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.[1]
| Potential Cause | Recommended Solution |
| Poor Quality of Starting Materials | 2-Aminothiophenol is prone to oxidation.[13] Use a freshly opened bottle or purify it before use. Ensure the aldehyde is pure and free from carboxylic acid impurities. |
| Inefficient Catalyst | The choice of catalyst is critical.[1] If one catalyst is not working, consider screening others. For example, if a Brønsted acid is giving low yields, a Lewis acid or an oxidative system might be more effective. |
| Suboptimal Reaction Temperature | Some reactions proceed well at room temperature, while others require heating.[1] If the yield is low at room temperature, try gradually increasing the temperature. Conversely, if side products are observed at elevated temperatures, lowering the temperature may be beneficial. |
| Incomplete Oxidation | The final oxidation step from the benzothiazoline intermediate to the benzothiazole is crucial.[13][14] If you suspect this is the issue, consider using a stronger oxidant or optimizing the oxidant concentration. |
.dot digraph "Troubleshooting_Low_Yield" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, penwidth=1.5];
"Low_Yield" [label="Low or No Product Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check_Purity" [label="Check Starting Material Purity", fillcolor="#F1F3F4", fontcolor="#202124"]; "Screen_Catalysts" [label="Screen Different Catalysts", fillcolor="#F1F3F4", fontcolor="#202124"]; "Optimize_Temp" [label="Optimize Reaction Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; "Optimize_Oxidant" [label="Optimize Oxidant", fillcolor="#F1F3F4", fontcolor="#202124"]; "TLC_Analysis" [label="Monitor by TLC", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; "Purify_Reactants" [label="Purify/Replace Reactants", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Select_New_Catalyst" [label="Select More Active Catalyst", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Adjust_Temp" [label="Adjust Temperature", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Change_Oxidant" [label="Change/Increase Oxidant", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Low_Yield" -> "Check_Purity"; "Low_Yield" -> "Screen_Catalysts"; "Low_Yield" -> "Optimize_Temp"; "Low_Yield" -> "Optimize_Oxidant"; "Check_Purity" -> "TLC_Analysis"; "TLC_Analysis" -> "Purify_Reactants"; "Screen_Catalysts" -> "Select_New_Catalyst"; "Optimize_Temp" -> "Adjust_Temp"; "Optimize_Oxidant" -> "Change_Oxidant"; } .enddot Caption: A logical workflow for troubleshooting low product yields.
Problem 2: Significant Byproduct Formation
The formation of byproducts can complicate purification and reduce the yield of the desired benzothiazole.
| Potential Cause | Recommended Solution |
| Formation of 2,3-Dihydrobenzothiazole (Benzothiazoline) | This indicates incomplete oxidation.[13] Increase the amount of oxidant or switch to a more potent one. Ensure adequate reaction time for the oxidation step to complete. |
| Dimerization of 2-Aminothiophenol | This can occur if the 2-aminothiophenol is of poor quality or if the reaction conditions are too harsh. Use purified 2-aminothiophenol and consider milder reaction conditions. |
| Product Instability on Silica Gel | Some benzothiazole derivatives may be sensitive to the acidic nature of silica gel during column chromatography.[1] Consider using neutral or basic alumina for purification, or an alternative method like recrystallization. |
Problem 3: Catalyst Deactivation or Low Reusability
For heterogeneous catalysts, maintaining activity over multiple cycles is crucial for cost-effectiveness and sustainability.
| Potential Cause | Recommended Solution |
| Leaching of Active Species | The active catalytic species may leach from the solid support into the reaction mixture. Ensure the catalyst is properly prepared and washed before use. Consider using a different support material or a stronger method of immobilization. |
| Fouling of Catalyst Surface | Byproducts or starting materials can adsorb onto the catalyst surface, blocking active sites. After each use, wash the catalyst thoroughly with an appropriate solvent to remove any adsorbed species. |
| Sintering of Metal Nanoparticles | For catalysts based on metal nanoparticles, high reaction temperatures can cause the particles to agglomerate, reducing the active surface area. Operate at the lowest effective temperature to minimize sintering. |
Experimental Protocols
Protocol 1: Catalyst Screening for the Synthesis of 2-Arylbenzothiazoles from Aldehydes
This protocol provides a general framework for screening different catalysts to identify the optimal conditions for your specific substrates.
-
Reaction Setup: In a series of parallel reaction vials, add the aromatic aldehyde (1.0 mmol) and a magnetic stir bar.
-
Solvent Addition: Add the chosen solvent (e.g., ethanol, DMF, or water; 5-10 mL) to each vial.
-
Reactant Addition: To each vial, add 2-aminothiophenol (1.0 mmol).
-
Catalyst Addition: To each vial, add a different catalyst (e.g., 5 mol% of a Lewis acid, a Brønsted acid, or a heterogeneous catalyst). Include a control reaction with no catalyst.
-
Reaction Conditions: Stir the reactions at a set temperature (e.g., room temperature or 80 °C) for a specified time (e.g., 1-24 hours).
-
Monitoring: Monitor the progress of each reaction by Thin-Layer Chromatography (TLC).[1]
-
Work-up and Analysis: Once the reactions are complete, quench the reactions, extract the product, and analyze the crude product mixture by techniques such as ¹H NMR or GC-MS to determine the conversion and yield for each catalyst.
Protocol 2: General Procedure for the Synthesis of a 2-Arylbenzothiazole using H₂O₂/HCl
This protocol is a reliable and high-yielding method for the synthesis of a wide range of 2-arylbenzothiazoles.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic aldehyde (1.0 mmol) and 2-aminothiophenol (1.0 mmol) in ethanol (10 mL).
-
Reagent Addition: To the stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approximately 6.0 mmol), followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approximately 3.0 mmol).
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 45-60 minutes).[14]
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water to precipitate the product.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Comparative Data of Catalytic Systems
The following table summarizes the performance of various catalytic systems for the synthesis of 2-arylbenzothiazoles, providing a basis for comparison and selection.
| Catalyst System | Reactant | Solvent | Temperature (°C) | Time (h) | Yield Range (%) | Reference |
| H₂O₂/HCl | Aldehyde | Ethanol | Room Temp | 0.75-1 | 85-94 | [5] |
| SnP₂O₇ | Aldehyde | - | - | 0.13-0.58 | 87-95 | [3][4] |
| Amberlite IR-120 | Aldehyde | - | 85 (MW) | 0.08-0.17 | 88-95 | [5] |
| Ionic Liquid | Aldehyde | - | 80 | 0.17-0.42 | 84-95 | [5] |
| VOSO₄ | Aldehyde | Ethanol | - | 3 | 55-89 | [1] |
| Iodine | Aldehyde | DMF | - | - | Good-Excellent | [1] |
| None (Air/DMSO) | Aldehyde | DMSO | - | - | Good-Excellent | [1] |
References
-
Li, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]
-
Zolfigol, M. A., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(15), 4634. [Link]
-
ResearchGate. (n.d.). Comparison of the activity of various catalysts for the synthesis of 2-arylbenzothiazole from the condensation of benzaldehyde and 2-aminothiophenol. [Link]
-
MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]
-
Guo, Y., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 1-45. [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]
-
Wang, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]
-
ResearchGate. (2021). Visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes. [Link]
-
Semantic Scholar. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]
-
International Journal of Scientific Research in Engineering and Management. (2024). GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS. [Link]
-
ResearchGate. (2020). Oxidative Coupling of 2‐Aminothiophenol with Ketones. [Link]
-
MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). [Link]
-
National Center for Biotechnology Information. (2024). Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. [Link]
-
UPCommons. (2024). Advancement in heterogeneous catalysts for the synthesis of benzothiazole derivatives. [Link]
-
IJCRT. (2023). A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions to synthesize 2-phenylbenzothiazole 3 a [a]. [Link]
-
ResearchGate. (2021). (PDF) Lewis acid / Base-free Strategy for the Synthesis of 2-Arylthio and Selenyl Benzothiazole / Thiazole and Imidazole. [Link]
-
Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. [Link]
-
National Center for Biotechnology Information. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole. [Link]
-
ResearchGate. (n.d.). Continuous flow/waste-minimized synthesis of benzoxazoles catalysed by heterogeneous manganese systems. [Link]
-
ResearchGate. (n.d.). Synthesis of benzothiazole products via the heterogeneous catalysis based on the dehydrogenation coupling strategy …. [Link]
-
Semantic Scholar. (2018). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole. [Link]
-
ResearchGate. (2013). (PDF) Synthesis of 2-Arylbenzothiazoles Catalyzed by Biomimetic Catalyst, ??-Cyclodextrin. [Link]
-
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Validation & Comparative
A Comparative Guide to Amyloid Detection: 2-(4-methylphenyl)benzothiazole vs. Thioflavin T
For Researchers, Scientists, and Drug Development Professionals
In the critical field of neurodegenerative disease research and drug development, the accurate detection and quantification of amyloid fibrils are paramount. For decades, Thioflavin T (ThT) has been the established "gold standard" for this purpose. However, the relentless pursuit of more sensitive and specific tools has led to the development of promising alternatives. This guide provides an in-depth, objective comparison of the performance of a key alternative, 2-(4-methylphenyl)benzothiazole, against the benchmark, Thioflavin T, supported by experimental data and field-proven insights.
The Bedrock of Amyloid Detection: Understanding the Probes
The utility of fluorescent probes in amyloid detection hinges on a remarkable photophysical phenomenon. These molecules are typically fluorescent rotors, meaning they can dissipate absorbed energy through internal rotation in solution, resulting in low intrinsic fluorescence. However, upon binding to the characteristic cross-β-sheet structures of amyloid fibrils, this rotation is restricted. This conformational constraint forces the molecule to release the absorbed energy as fluorescence, leading to a dramatic increase in quantum yield and a detectable signal that is proportional to the amount of aggregated protein.
Thioflavin T: The Established Standard
Thioflavin T is a cationic benzothiazole salt that has been the workhorse of in vitro amyloid detection since its popularization for this application. Its widespread use is a testament to its reliability and the wealth of historical data available.
Mechanism of Action
ThT is believed to bind to grooves on the surface of amyloid fibrils, running parallel to the long axis of the fibril. This binding event restricts the rotation between its benzothiazole and dimethylaminobenzene rings, causing a significant enhancement of its fluorescence.[1] Upon binding, ThT exhibits a characteristic red shift in its excitation and emission spectra.[2]
Performance Characteristics
Thioflavin T's performance, while robust, presents certain limitations that have driven the search for improved probes. Its binding affinity to amyloid fibrils can be moderate, and it may exhibit off-target binding to other biological molecules like DNA.[1][3]
This compound: A Superior Successor
This compound is a neutral analog of Thioflavin T. Its structural modifications address some of the key limitations of its predecessor, offering significant advantages for amyloid detection, particularly in complex biological environments. A closely related and well-studied analog, 2-(4′-methylaminophenyl)benzothiazole (BTA-1), provides a strong basis for understanding the performance of this class of compounds.[4]
Key Structural and Mechanistic Differences
The primary distinction of this compound and its analogs is the absence of the permanent positive charge found in ThT. This neutrality enhances its lipophilicity, which is thought to contribute to its improved binding characteristics and its ability to penetrate cell membranes and the blood-brain barrier, making it a valuable tool for in vivo imaging as well.[5] The fundamental mechanism of fluorescence enhancement upon binding to amyloid fibrils remains the same: restriction of intramolecular rotation.
Caption: Chemical structures of Thioflavin T and a representative 2-arylbenzothiazole analog.
Head-to-Head Performance Comparison
A direct comparison of key performance metrics reveals the advantages of this compound and its analogs over Thioflavin T for amyloid detection.
| Parameter | Thioflavin T (ThT) | This compound & Analogs | Advantage |
| Binding Affinity (Kd) | Micromolar range (e.g., ~0.5-2 µM for Aβ)[6] | Nanomolar range (e.g., BTA-1: ~2.8-5.8 nM for Aβ)[4] | This compound |
| Fluorescence Quantum Yield | ~0.43-0.44 upon binding to insulin and lysozyme fibrils[7][8] | Generally higher than ThT; specific values vary by derivative[9] | This compound |
| Lipophilicity | Lower (hydrophilic due to charge) | Higher (neutral molecule)[5] | This compound |
| Blood-Brain Barrier Permeability | Poor | Good[4] | This compound |
| Off-Target Binding | Can bind to DNA and other structures[1][3] | Reduced non-specific binding reported[4] | This compound |
Expert Insight: The significantly higher binding affinity of the neutral benzothiazole derivatives, as indicated by their lower dissociation constants (Kd), translates to a greater sensitivity in detecting amyloid fibrils. This allows for the use of lower probe concentrations, minimizing potential artifacts and improving the signal-to-noise ratio of the assay.
Experimental Protocols: A Guide to Best Practices
The following protocols provide a framework for conducting amyloid aggregation assays using both Thioflavin T and this compound. The principles are similar, with adjustments made for the specific properties of each probe.
Preparation of Amyloid-β (Aβ) Monomers
A critical, yet often overlooked, step for reproducible aggregation assays is the proper preparation of monomeric peptide stocks. This ensures that the aggregation process starts from a consistent baseline, free of pre-existing seeds.
Caption: Workflow for preparing monomeric amyloid-β peptide stocks.
Step-by-Step Protocol:
-
Dissolution in HFIP: Dissolve the lyophilized Aβ peptide (e.g., Aβ1-42) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/mL. HFIP is a strong disaggregating solvent that breaks down pre-existing oligomers and fibrils.
-
Incubation: Incubate the HFIP solution at room temperature for 1-2 hours with occasional vortexing to ensure complete monomerization.
-
Evaporation: Evaporate the HFIP under a gentle stream of nitrogen gas, followed by vacuum centrifugation for at least 1 hour to remove all residual solvent. This should result in a thin, clear peptide film.
-
Resuspension in DMSO: Resuspend the peptide film in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 5 mM. DMSO is a non-protic solvent that helps to maintain the monomeric state.
-
Aliquoting and Storage: Aliquot the DMSO stock solution into small, single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
Causality Explained: The use of HFIP is crucial for erasing the "structural memory" of the peptide, ensuring that the aggregation kinetics observed are not influenced by pre-existing aggregates. Subsequent dissolution in DMSO provides a stable, monomeric stock for initiating aggregation experiments.
In Vitro Amyloid Aggregation Assay
This protocol can be adapted for both ThT and this compound.
Materials:
-
Monomeric Aβ stock solution (in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T or this compound stock solution (e.g., 1 mM in water or DMSO, filtered through a 0.2 µm filter)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection capabilities (Excitation/Emission: ~450 nm/~485 nm for ThT; similar wavelengths are expected for this compound, but should be optimized)
Procedure:
-
Prepare Reaction Mixtures: In each well of the 96-well plate, prepare the reaction mixture. A typical reaction might consist of:
-
10-50 µM Aβ peptide (diluted from the DMSO stock)
-
10-20 µM Thioflavin T or this compound
-
PBS to the final volume (e.g., 100-200 µL)
-
Self-Validating Controls:
-
No Peptide Control: Aβ peptide is replaced with PBS to measure the background fluorescence of the dye.
-
No Dye Control: The fluorescent dye is replaced with PBS to check for any intrinsic fluorescence from the aggregating peptide.
-
Inhibitor/Modulator Controls: If testing compounds that affect aggregation, include controls with the compound alone (no peptide) and the compound with the peptide.
-
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in the plate reader at 37°C.
-
Take fluorescence readings at regular intervals (e.g., every 5-15 minutes) for the desired duration (e.g., 24-48 hours). Shaking between readings can be employed to accelerate aggregation.
-
Data Analysis:
-
Subtract the background fluorescence (from the no peptide control) from the fluorescence readings of the samples.
-
Plot the fluorescence intensity versus time to generate aggregation kinetics curves. These curves typically show a lag phase, an exponential growth phase, and a plateau phase.
Caption: Workflow for a typical in vitro amyloid aggregation assay.
Synthesis of this compound
For researchers interested in synthesizing this probe, a common method involves the condensation of 2-aminothiophenol with 4-methylbenzaldehyde.
General Reaction Scheme:
Caption: General synthesis scheme for this compound.
This reaction can be carried out under various conditions, including using an oxidizing agent in a suitable solvent. A simple and environmentally friendly method utilizes a self-neutralizing acidic CO2-alcohol system to promote the condensation and cyclization.[2]
Conclusion and Future Perspectives
While Thioflavin T remains a valuable tool for amyloid detection, the evidence strongly supports the adoption of this compound and its analogs for researchers seeking higher sensitivity and specificity. The superior binding affinity and likely higher fluorescence quantum yield of these neutral benzothiazole derivatives translate to more robust and reliable data, particularly when working with low concentrations of amyloid fibrils or in complex biological samples. As research into neurodegenerative diseases continues to advance, the use of these improved molecular probes will be instrumental in elucidating the mechanisms of amyloid aggregation and in the discovery of novel therapeutic interventions.
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A Comparative Guide to the Synthesis of 2-Arylbenzothiazoles: From Classical Condensations to Green Innovations
Introduction: The Enduring Significance of the Benzothiazole Scaffold
The benzothiazole moiety, a bicyclic system comprising fused benzene and thiazole rings, is a cornerstone in medicinal chemistry and materials science.[1] Specifically, 2-arylbenzothiazoles are recognized as "privileged scaffolds" due to their prevalence in a wide array of pharmacologically active compounds, including antitumor, antimicrobial, and antitubercular agents.[1][2] Their unique photophysical properties also make them valuable in the development of organic light-emitting diodes (OLEDs) and chemical sensors. The efficacy and utility of these compounds are profoundly dependent on the substituents at the 2-position, making the development of versatile and efficient synthetic methodologies a critical area of research.
This guide provides an in-depth comparative analysis of the primary synthetic routes to 2-arylbenzothiazoles. We will move beyond a simple recitation of protocols to dissect the underlying chemical principles, evaluate the practical advantages and limitations of each method, and provide field-tested experimental procedures. Our focus is on equipping researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic strategy, balancing classical robustness with the efficiency and sustainability of modern innovations.
Pillar 1: Classical Condensation Strategies
The most traditional and widely employed route to 2-arylbenzothiazoles involves the condensation of 2-aminothiophenol (or its disulfide precursor) with a suitable carbonyl-containing electrophile. While foundational, these methods often necessitate harsh conditions.
Condensation with Aromatic Aldehydes
This is arguably the most common entry point to the 2-arylbenzothiazole core. The reaction proceeds via a two-stage mechanism: initial formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation to the aromatic benzothiazole.
Mechanism Causality: The initial nucleophilic attack of the amino group on the aldehyde carbonyl is the first key step. The subsequent cyclization is driven by the nucleophilicity of the adjacent thiol group attacking the imine carbon. The final oxidation step is often the rate-limiting and requires an oxidant. In many classical procedures, air serves as a slow, spontaneous oxidant. However, various catalysts and reagents have been employed to accelerate this transformation.
-
Classical Conditions: Often involve refluxing the reactants in a high-boiling solvent like DMF or toluene, sometimes with an acid or base catalyst.[3] These methods can suffer from long reaction times and modest yields.
-
Oxidative Catalysis: To improve efficiency, various oxidants have been used, including H₂O₂/HCl[4][5], potassium persulfate (K₂S₂O₈)[6], and even manganese dioxide (MnO₂)[7]. The choice of oxidant is critical; it must be potent enough to facilitate the final aromatization step without causing unwanted side reactions or degradation of the starting materials.
Workflow: General Synthesis via Aldehyde Condensation
Caption: General mechanism for 2-arylbenzothiazole synthesis from 2-aminothiophenol and an aldehyde.
Condensation with Carboxylic Acids
Direct condensation with carboxylic acids offers high atom economy but traditionally requires forcing conditions to drive the dehydration.
-
Classical Conditions: The reaction typically requires a strong dehydrating agent and high temperatures. Polyphosphoric acid (PPA) at temperatures ranging from 150–220 °C is a common, albeit harsh, choice.[8] An alternative involves using a mixture of phosphorus pentoxide and methanesulfonic acid (P₂O₅–MeSO₃H).[8]
-
Causality of Harsh Conditions: The carboxylic acid carbonyl is less electrophilic than an aldehyde's. Furthermore, the formation of a stable amide intermediate requires significant energy input to undergo the subsequent dehydration and cyclization. These high-energy demands necessitate aggressive reagents and high temperatures, which can limit the functional group tolerance of the reaction.
Pillar 2: Modern Methodologies: The Pursuit of Efficiency and Sustainability
Driven by the principles of green chemistry, modern synthetic approaches aim to mitigate the shortcomings of classical methods by reducing reaction times, minimizing waste, and avoiding hazardous reagents.[3]
Microwave-Assisted Synthesis
Microwave irradiation has revolutionized the synthesis of 2-arylbenzothiazoles by dramatically accelerating reaction rates.[9] This is due to the efficient and rapid heating of polar molecules by the microwave energy.
-
Key Advantages:
-
Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[4][8][10]
-
Higher Yields: The rapid heating can minimize the formation of side products.
-
Solvent-Free Conditions: Many microwave-assisted protocols are performed neat (solvent-free), which significantly improves the green credentials of the synthesis.[5][8][11] For example, the direct condensation of 2-aminothiophenol and carboxylic acids can be achieved without any solvent under microwave irradiation, a stark contrast to the PPA method.[8][12]
-
Green Solvents and Catalyst-Free Approaches
The replacement of volatile organic compounds (VOCs) with environmentally benign solvents is a central tenet of green chemistry.
-
"On-Water" Synthesis: Performing the reaction in water at elevated temperatures can provide high yields of 2-substituted benzothiazoles from aromatic aldehydes and 2-aminothiophenol without any added catalyst.[13] The hydrophobic effect is believed to play a key role in bringing the reactants together and accelerating the reaction.
-
Glycerol as a Solvent: Glycerol is a non-toxic, biodegradable, and recyclable solvent with a high boiling point. It has been successfully used as a green reaction medium for the catalyst-free synthesis of 2-arylbenzothiazoles at ambient temperature.[7]
-
Ionic Liquids (ILs): Ionic liquids, such as 1-butylimidazole tetrafluoroborate, can serve as both the solvent and catalyst, promoting the condensation of 2-aminothiophenol with acyl chlorides under mild conditions.[4][14] Their non-volatile nature and potential for recyclability are attractive features.
Innovations in Catalysis
The development of novel catalytic systems offers enhanced efficiency, selectivity, and reusability.
-
Heterogeneous Catalysts: Solid-supported catalysts simplify product purification, as they can be easily removed by filtration and often reused. Examples include:
-
Biocatalysis: The use of natural, renewable catalysts aligns perfectly with green chemistry principles. Acacia concinna, a natural biocatalyst, has been effectively used in the microwave-assisted synthesis from aldehydes, offering an eco-friendly reaction pathway.[4][14]
-
Transition Metal Catalysis: While often avoided to reduce heavy metal waste, some transition metal catalysts offer unique reactivity. Ruthenium(II) complexes, for instance, have been used to catalyze the synthesis in water, and nickel catalysts can be employed for coupling reactions to form the C-C bond.[15][16]
Comparative Performance Data
The following table summarizes and compares the performance of various representative synthetic methods.
| Method | Starting Materials | Conditions | Time | Yield (%) | Green Chemistry Merits & Demerits |
| Classical PPA [8] | 2-Aminothiophenol + Carboxylic Acid | Polyphosphoric Acid (PPA), 150–220 °C | 2–4 hours | Moderate | Demerits: Harsh conditions, high energy, difficult workup, limited functional group tolerance. |
| Classical Aldehyde Condensation [3] | 2-Aminothiophenol + Aldehyde | Toluene, Reflux, 110 °C | Several hours | Moderate | Demerits: Use of volatile organic solvent, long reaction times. |
| Microwave (Solvent-Free) [8] | 2-Aminothiophenol + Carboxylic Acid | Microwave Irradiation, Neat | ~20 min | 75-92% | Merits: High energy efficiency, no solvent, rapid, simple workup.[12] |
| Microwave (Catalytic) [4] | 2-Aminothiophenol + Aldehyde | Acacia concinna, Microwave, Neat | 3-4 min | High | Merits: Biocatalyst, extremely fast, solvent-free, eco-friendly.[14] |
| Green Solvent (Glycerol) [7] | 2-Aminothiophenol + Aldehyde | Glycerol, Ambient Temperature, Catalyst-Free | 2-5 hours | 85-96% | Merits: Biodegradable solvent, ambient temperature, catalyst-free, simple. |
| "On Water" [13] | 2-Aminothiophenol + Aldehyde | Water, 110 °C, Catalyst-Free | 6-12 hours | 82-95% | Merits: Safest solvent, no catalyst, no waste generation. |
| Heterogeneous Catalyst [3][4] | 2-Aminothiophenol + Aldehyde | SnP₂O₇, 80 °C | 8–35 min | 87-95% | Merits: Reusable catalyst, high yields, very short reaction times. |
Detailed Experimental Protocols
To provide a practical context, here are two validated protocols representing a modern and a green approach.
Protocol 1: Microwave-Assisted Solvent-Free Synthesis from a Carboxylic Acid[8]
This protocol exemplifies the efficiency of microwave synthesis.
-
Reactant Preparation: In a 10 mL microwave process vial, add 2-aminothiophenol (1.0 mmol) and the desired aromatic carboxylic acid (1.2 mmol).
-
Vessel Sealing: Securely cap the vial. No solvent or catalyst is added.
-
Microwave Irradiation: Place the vial in a dedicated laboratory microwave reactor. Irradiate the mixture at full power (e.g., 300 W) for 15-20 minutes. The temperature will rise rapidly. Monitor the reaction progress by thin-layer chromatography (TLC) if necessary.
-
Workup and Purification: After cooling to room temperature, dissolve the resulting solid mixture in ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to remove unreacted acid, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is often of high purity but can be further purified by recrystallization from ethanol if required.
Self-Validation: The use of a stoichiometric excess of the carboxylic acid ensures the complete consumption of the more valuable 2-aminothiophenol. The basic wash during workup is a critical self-validating step that efficiently removes the excess starting acid, simplifying purification.
Protocol 2: Catalyst-Free Synthesis in Glycerol[7]
This protocol highlights a sustainable, catalyst-free approach.
-
Reactant Preparation: In a 25 mL round-bottom flask, add 2-aminothiophenol (1.0 mmol) and the aromatic aldehyde (1.0 mmol) to glycerol (3 mL).
-
Reaction: Stir the mixture vigorously at ambient temperature (25-30 °C). The reaction is typically complete within 2-5 hours. Monitor the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Workup and Purification: Upon completion, add water (10 mL) to the reaction mixture. The product, being insoluble in water, will precipitate out.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water to remove the glycerol.
-
Drying: Dry the purified product under vacuum to yield the 2-arylbenzothiazole. This method often produces a product of sufficient purity without the need for column chromatography.
Self-Validation: The simplicity of this protocol is its strength. The precipitation of the pure product upon addition of water serves as both the purification and validation step, as the starting materials and the glycerol solvent remain in the aqueous phase.
Workflow: Comparison of Classical vs. Green Synthesis
Caption: Comparative workflow of a classical high-temperature synthesis versus a modern green chemistry approach.
Conclusion and Future Outlook
While classical condensation reactions remain viable for the synthesis of 2-arylbenzothiazoles, the field has decisively shifted towards more efficient, sustainable, and safer methodologies. Microwave-assisted, solvent-free reactions offer unparalleled speed and efficiency, making them ideal for high-throughput synthesis and library generation in drug discovery. For large-scale production, methods employing green solvents like water or glycerol, coupled with reusable heterogeneous catalysts, represent the future. These approaches not only reduce the environmental impact but also often lead to simpler purification protocols and lower production costs.
The continued evolution of this field will likely focus on the development of even more active and selective catalysts, the expansion of substrate scope under mild conditions, and the application of flow chemistry for continuous and scalable manufacturing. By understanding the comparative strengths and weaknesses of the available synthetic toolbox, researchers can better navigate the path to novel and impactful benzothiazole-based molecules.
References
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Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. ([Link])
-
Synthesis of 2-Arylbenzothiazoles via Condensation of Disulfides with Aldehydes Catalyzed by Na2S under Microwave Irradiation. ([Link])
-
Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature. ([Link])
-
“On water” organic synthesis: a highly efficient and clean synthesis of 2-aryl/heteroaryl/styryl benzothiazoles and 2-alkyl/aryl alkyl benzothiazolines. ([Link])
-
Current advances in the synthetic strategies of 2-arylbenzothiazole. ([Link])
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Microwave Assisted Greener and Eco-Friendly Approach for Synthesis of Functionalized 2-Arylbenzoxazoles, 2-Arylbenzothiazoles, and 2-Arylbenzimidazoles Using Waste Curd Water. ([Link])
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Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C-H Nitration Reaction. ([Link])
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Ruthenium(II)-catalyzed synthesis of 2-arylbenzimidazole and 2-arylbenzothiazole in water. ([Link])
-
Biological evaluation of benzothiazoles obtained by microwave-green synthesis. ([Link])
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A Comprehensive Guide to Validating the Binding Affinity of 2-(4-methylphenyl)benzothiazole to Aβ Plaques
For Researchers, Scientists, and Drug Development Professionals
The accumulation of amyloid-beta (Aβ) plaques in the brain is a primary pathological hallmark of Alzheimer's disease (AD). Consequently, the development of imaging agents that can accurately and specifically bind to these plaques is of paramount importance for early diagnosis, disease progression monitoring, and the evaluation of therapeutic interventions. 2-(4-methylphenyl)benzothiazole, a derivative of the well-known amyloid-binding dye Thioflavin T, has emerged as a promising candidate for this purpose. This guide provides a detailed overview of the experimental methodologies required to rigorously validate its binding affinity to Aβ plaques, comparing its performance with established alternatives.
The Significance of Aβ Plaque Binding Validation
The journey of a potential Aβ plaque imaging agent from a candidate molecule to a clinically useful tool is paved with stringent validation steps. The primary goal is to ascertain its binding affinity and specificity, ensuring that the signal detected corresponds to Aβ plaque pathology and not to other cellular components or off-target binding sites. A thorough validation process provides the confidence needed to advance a compound through the expensive and time-consuming stages of drug development.
Mechanism of Action: How this compound Interacts with Aβ Plaques
This compound, like its parent compound Thioflavin T, is a hydrophobic molecule with a planar structure. This structural characteristic allows it to intercalate between the β-sheets of aggregated Aβ fibrils, the primary constituents of amyloid plaques. This binding event restricts the rotational freedom of the molecule, leading to a significant increase in its fluorescence quantum yield, a property that is harnessed for both in vitro and in vivo imaging. The interaction is primarily driven by hydrophobic forces and π-π stacking between the aromatic rings of the benzothiazole derivative and the amyloid fibrils.[1][2]
Caption: Binding mechanism of this compound to Aβ fibrils.
In Vitro Validation: The First Crucial Step
In vitro assays are the foundational experiments for quantifying the binding affinity and specificity of a candidate compound. These assays are relatively low-cost and high-throughput, allowing for the initial screening and characterization of multiple compounds.
Competitive Radioligand Binding Assays
This is the gold standard method for determining the binding affinity (Ki) of a test compound. It involves competing the unlabeled test compound against a radiolabeled ligand with known high affinity for Aβ plaques, such as [¹¹C]PiB (Pittsburgh Compound B).[3]
Experimental Protocol:
-
Preparation of Brain Homogenates: Obtain postmortem brain tissue from confirmed AD patients and healthy controls. Homogenize the gray matter in a suitable buffer.[4]
-
Incubation: In a multi-well plate, incubate the brain homogenates with a fixed concentration of the radioligand (e.g., [³H]BTA-1, a tritiated version of a benzothiazole derivative) and varying concentrations of the unlabeled test compound, this compound.[4]
-
Separation: After incubation, separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then derive the Ki value using the Cheng-Prusoff equation.
| Compound | Ki (nM) for Aβ Plaques | Source |
| This compound (Hypothetical) | 5.7 ± 1.8 | [5] |
| [¹¹C]PiB (Pittsburgh Compound B) | 2.8 ± 0.5 | [5] |
| Florbetapir ([¹⁸F]AV-45) | ~2.9 | FDA-approved tracer |
| Flutemetamol ([¹⁸F]GE067) | ~6.7 | FDA-approved tracer |
Table 1: Comparative In Vitro Binding Affinities for Aβ Plaques.
Autoradiography
Autoradiography provides a visual confirmation of the binding of a radiolabeled compound to Aβ plaques in brain tissue sections.
Experimental Protocol:
-
Tissue Preparation: Use cryo-sectioned postmortem brain tissue from AD patients and controls.
-
Incubation: Incubate the tissue sections with a radiolabeled version of this compound (e.g., ¹⁸F-labeled). To determine non-specific binding, incubate adjacent sections with the radioligand in the presence of a high concentration of an unlabeled competitor.[6][7]
-
Washing and Drying: Wash the sections to remove unbound radioligand and then dry them.
-
Imaging: Expose the sections to a phosphor imaging plate or autoradiography film.
-
Analysis: Compare the distribution of the radioactive signal with the known distribution of Aβ plaques, which can be confirmed by immunohistochemical staining of adjacent sections with an anti-Aβ antibody.[8][9]
Caption: Workflow for in vitro validation of Aβ plaque binding agents.
In Vivo Validation: Assessing Performance in a Living System
Successful in vitro binding is a prerequisite, but in vivo validation is essential to assess the compound's pharmacokinetic properties, including its ability to cross the blood-brain barrier (BBB) and its in-brain kinetics.
Preclinical PET Imaging in Animal Models
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the non-invasive quantification of radiotracer distribution. Transgenic mouse models of AD that develop Aβ plaques are commonly used for these studies.[10]
Experimental Protocol:
-
Radiolabeling: Synthesize a positron-emitting isotopically labeled version of this compound, most commonly with Fluorine-18 (¹⁸F) due to its suitable half-life.[11][12]
-
Animal Models: Use aged AβPP/PS1 or 5xFAD transgenic mice, which exhibit significant Aβ plaque pathology, and age-matched wild-type controls.[7][13]
-
PET Scan: Anesthetize the mice and inject the ¹⁸F-labeled tracer intravenously. Acquire dynamic PET scans over a period of 60-90 minutes.
-
Image Analysis: Reconstruct the PET images and co-register them with a magnetic resonance imaging (MRI) or computed tomography (CT) scan for anatomical reference.
-
Quantification: Calculate the Standardized Uptake Value Ratio (SUVR) by dividing the tracer uptake in a region of interest (e.g., cortex or hippocampus) by the uptake in a reference region with low Aβ plaque density (e.g., cerebellum).[14]
| Brain Region | Transgenic Mice SUVR | Wild-Type Mice SUVR |
| Cortex | 1.8 ± 0.2 | 1.1 ± 0.1 |
| Hippocampus | 1.6 ± 0.15 | 1.0 ± 0.1 |
| Cerebellum | 1.0 (Reference) | 1.0 (Reference) |
Table 2: Hypothetical In Vivo PET Imaging SUVR Data for ¹⁸F-labeled this compound.
Biodistribution Studies
Biodistribution studies provide quantitative information about the uptake and clearance of the radiotracer in various organs, including the brain.
Experimental Protocol:
-
Injection: Inject the radiolabeled compound into a cohort of healthy mice.[15]
-
Tissue Harvesting: At various time points post-injection (e.g., 2, 15, 30, and 60 minutes), euthanize groups of mice and dissect key organs, including the brain.
-
Measurement: Weigh the tissues and measure their radioactivity using a gamma counter.
-
Calculation: Express the data as the percentage of the injected dose per gram of tissue (%ID/g). A high initial brain uptake followed by rapid washout from non-target areas is desirable.[15][16]
Caption: Workflow for in vivo validation of Aβ plaque binding agents.
Comparative Analysis: Benchmarking Against the Gold Standard
A critical aspect of validating a new Aβ imaging agent is to compare its performance against established tracers. Pittsburgh Compound B ([¹¹C]PiB) is considered the gold standard, and several ¹⁸F-labeled tracers are FDA-approved.[3]
Key Comparison Points:
-
Binding Affinity and Specificity: The Ki value of the new compound should be in the low nanomolar range, comparable to or better than existing agents. Autoradiography and in vivo blocking studies should demonstrate high specificity for Aβ plaques.
-
Blood-Brain Barrier Penetration: The compound must readily cross the BBB to reach its target in the brain. High initial brain uptake (%ID/g at 2 minutes) is a key indicator.
-
Pharmacokinetics: A desirable pharmacokinetic profile includes rapid clearance from the blood and non-target tissues, leading to a high signal-to-noise ratio. The brain washout kinetics are also important for quantitative analysis.
-
Metabolism: The compound should be reasonably stable in vivo, with minimal formation of brain-penetrant radiometabolites that could interfere with imaging.
Conclusion
The validation of this compound's binding affinity to Aβ plaques is a multi-faceted process that requires a combination of rigorous in vitro and in vivo experimental approaches. By systematically quantifying its binding affinity, visualizing its interaction with plaques, and assessing its performance in living models, researchers can build a strong evidence base to support its potential as a next-generation imaging agent for Alzheimer's disease. This comprehensive validation is essential for ensuring the scientific integrity and translational potential of new diagnostic tools in the fight against this devastating neurodegenerative disorder.
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Bridging the Gap: A Guide to Cross-Validation of Computational and Experimental Data for Benzothiazole Derivatives
In the landscape of modern drug discovery, the synergy between computational modeling and experimental validation is not merely advantageous; it is paramount. This guide provides an in-depth technical comparison of computational and experimental methodologies for the study of benzothiazole derivatives, a class of heterocyclic compounds renowned for their broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3][4] For researchers, scientists, and drug development professionals, this document serves as a practical guide to leveraging the predictive power of in silico techniques while grounding these findings in robust experimental data, ensuring a scientifically rigorous and efficient path toward novel therapeutics.
The core principle underpinning this guide is the concept of cross-validation—a cyclical process where computational predictions guide experimental design, and experimental results, in turn, refine and validate computational models. This iterative feedback loop accelerates the identification of lead compounds, optimizes their properties, and elucidates their mechanisms of action.
The Strategic Workflow: An Integrated Approach
The journey from a conceptual molecule to a viable drug candidate is complex. An integrated workflow, as depicted below, illustrates the crucial interplay between computational and experimental domains. This process is not strictly linear; rather, it is a dynamic cycle where insights from one domain inform and guide the other.
Caption: Integrated workflow for cross-validation of computational and experimental data.
Part 1: The Experimental Foundation - Synthesizing and Characterizing Benzothiazole Derivatives
The synthesis and characterization of benzothiazole derivatives are the foundational steps that provide the tangible molecules for biological evaluation and the empirical data for validating computational models.
Chemical Synthesis
A common route for synthesizing the benzothiazole scaffold involves the condensation of 2-aminothiophenol with various carboxylic acids or their derivatives.[5] Microwave-assisted synthesis has also been employed to improve reaction times and yields.[6]
Experimental Protocol: Synthesis of a Benzothiazole Derivative
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) and a substituted benzoic acid (1 equivalent) in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a condensing agent, for example, polyphosphoric acid.
-
Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[7]
-
Work-up: After completion, cool the mixture and pour it into ice-cold water. Neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the crude product.
-
Purification: Filter the precipitate, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product.
Structural Elucidation: Spectroscopic Techniques
Unambiguous structural confirmation is critical. A combination of spectroscopic methods is employed for this purpose.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the number and types of protons and carbons, their chemical environments, and connectivity.[9][10][11][12][13]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[12][13][14]
-
Mass Spectrometry (MS): MS determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern, further confirming the structure.[9][14]
Table 1: Comparison of Spectroscopic Data for a Hypothetical Benzothiazole Derivative
| Technique | Expected Data | Purpose |
| ¹H NMR | Aromatic protons (δ 7-8.5 ppm), signals for substituents. | Confirms proton framework and substitution pattern.[10][13] |
| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), thiazole carbon (δ ~168 ppm).[10] | Confirms carbon skeleton. |
| IR (cm⁻¹) | C=N stretch (~1600-1650), C-S stretch (~600-800), aromatic C-H. | Identifies key functional groups.[13] |
| MS (ESI+) | [M+H]⁺ peak corresponding to the calculated molecular weight. | Confirms molecular formula.[10] |
Part 2: The Computational Arm - Predicting and Rationalizing Molecular Behavior
Computational chemistry offers powerful tools to predict the properties of benzothiazole derivatives, rationalize their biological activities, and guide the design of more potent analogues.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical method used to investigate the electronic structure of molecules. It is instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties.[14][15][16][17][18][19][20]
Computational Protocol: DFT Geometry Optimization and Frequency Calculation
-
Structure Input: Build the 3D structure of the synthesized benzothiazole derivative using molecular modeling software.
-
Method Selection: Choose a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).[18]
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.
-
Frequency Calculation: At the optimized geometry, perform a vibrational frequency calculation. The absence of imaginary frequencies confirms a true energy minimum.
-
Data Analysis: Compare the calculated bond lengths, bond angles, and vibrational frequencies with experimental data from X-ray crystallography and IR spectroscopy, respectively.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[1][14][15][16][17][21] It is a crucial tool for understanding structure-activity relationships (SAR) and proposing mechanisms of action.[22]
Computational Protocol: Molecular Docking Study
-
Target Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of the benzothiazole derivative and optimize its geometry.
-
Grid Generation: Define the binding site on the target protein, typically centered on the active site or a known ligand binding pocket.
-
Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina) to generate multiple binding poses of the ligand in the active site.
-
Pose Analysis: Analyze the predicted binding poses and their corresponding docking scores. The pose with the lowest binding energy is often considered the most favorable. Examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the biological system than static docking poses.[15][17][19][21]
Caption: Workflow for a typical molecular dynamics simulation.
Part 3: Cross-Validation in Action - A Comparative Analysis
The true power of this integrated approach lies in the direct comparison of computational and experimental data. Discrepancies can highlight limitations in the computational models, while correlations provide strong evidence for the predicted binding modes and mechanisms.
Structural Parameters: DFT vs. X-ray Crystallography
For benzothiazole derivatives where single crystals can be obtained, X-ray crystallography provides the gold standard for 3D molecular structure. Comparing these experimental bond lengths and angles with those predicted by DFT calculations is a primary validation step.
Table 2: Hypothetical Comparison of Geometric Parameters
| Parameter | Experimental (X-ray) | Computational (DFT) | % Difference |
| C-S Bond Length (Å) | 1.765 | 1.772 | 0.40% |
| C=N Bond Length (Å) | 1.372 | 1.379 | 0.51% |
| C-S-C Bond Angle (°) | 91.5 | 91.2 | -0.33% |
A small percentage difference, as shown in the hypothetical data above, indicates a high level of accuracy for the chosen DFT method.
Biological Activity: In Vitro Assays vs. Molecular Docking
The biological activity of synthesized benzothiazole derivatives is typically evaluated through in vitro assays, which determine metrics like the half-maximal inhibitory concentration (IC₅₀) for anticancer activity or the minimum inhibitory concentration (MIC) for antimicrobial activity.[6][23][24][25] These experimental values can then be correlated with computational docking scores.
Table 3: Hypothetical Correlation of Biological Activity and Docking Scores
| Compound | Anticancer Activity (IC₅₀, µM) | Antimicrobial Activity (MIC, µg/mL) | Docking Score (kcal/mol) |
| Derivative A | 5.2 | 16 | -8.5 |
| Derivative B | 12.8 | 64 | -7.2 |
| Derivative C | 1.5 | 8 | -9.8 |
| Standard Drug | 2.1 | 4 | -10.1 |
A strong correlation between lower IC₅₀/MIC values (higher potency) and more negative docking scores (stronger predicted binding) validates the docking protocol and suggests that the computational model can be used to predict the activity of new, unsynthesized derivatives.[1][15]
Conclusion and Future Directions
The cross-validation of computational and experimental data is an indispensable strategy in the development of benzothiazole derivatives as therapeutic agents. This guide has outlined the key methodologies in both domains, emphasizing the importance of their integration. By using computational tools to guide synthesis and experimental results to refine predictive models, researchers can navigate the complexities of drug discovery with greater precision and efficiency. Future advancements in machine learning and artificial intelligence are poised to further enhance this synergy, enabling the design of novel benzothiazole derivatives with improved efficacy and safety profiles.[26]
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A Comparative Guide to the Photophysical Properties of Substituted 2-Phenylbenzothiazoles
Introduction
Substituted 2-phenylbenzothiazoles (pbt) are a class of heterocyclic compounds that have garnered significant attention in various scientific and technological fields due to their unique and tunable photophysical properties.[1][2] These molecules form a versatile scaffold that is readily modified, allowing for the fine-tuning of their absorption and emission characteristics.[1][2] Their applications are widespread, ranging from coordination chemistry and sensing to light-emitting diodes (OLEDs) and medicinal chemistry.[1][2][3] A key feature of many 2-phenylbenzothiazole derivatives, particularly those with a hydroxyl group at the 2'-position of the phenyl ring, is their ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT).[4][5][6] This process leads to a large Stokes shift, which is highly desirable for applications in fluorescence imaging and as fluorescent probes.[5][7]
This guide provides a comprehensive comparison of the photophysical properties of various substituted 2-phenylbenzothiazoles. We will delve into the experimental methodologies used to characterize these properties, present a comparative analysis of experimental data, and discuss the structure-property relationships that govern their photophysical behavior. This document is intended for researchers, scientists, and drug development professionals who are interested in the design and application of novel fluorescent molecules.
Experimental Methodologies for Photophysical Characterization
The evaluation of the photophysical properties of substituted 2-phenylbenzothiazoles involves a suite of spectroscopic techniques. The primary parameters of interest include the absorption and emission spectra, molar absorptivity (ε), fluorescence quantum yield (ΦF), and fluorescence lifetime (τF).
UV-Visible Absorption and Fluorescence Spectroscopy
-
Absorption Spectra: These spectra are recorded using a UV-Visible spectrophotometer to determine the wavelength of maximum absorption (λabs) and the molar extinction coefficient. The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength and is determined using the Beer-Lambert law.
-
Emission Spectra: Fluorescence emission spectra are recorded using a spectrofluorometer. The sample is excited at its absorption maximum (or another suitable wavelength), and the emitted light is scanned over a range of wavelengths to determine the wavelength of maximum emission (λem). The difference between the absorption and emission maxima is known as the Stokes shift.
Fluorescence Quantum Yield (ΦF) Determination
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed.[8] While absolute methods exist, the most common approach is the relative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[8][9]
Step-by-Step Protocol for Relative Quantum Yield Determination:
-
Standard Selection: Choose a suitable fluorescence standard that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) and Rhodamine 6G in ethanol (ΦF = 0.95) are common standards.[9]
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the test compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[8]
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Visible spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring that the excitation wavelength and all instrument settings are identical for both the standard and the test compound.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test compound.
-
The slope of these plots (Grad) is determined.
-
The quantum yield of the test sample (ΦX) is then calculated using the following equation:[8]
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the plots for the test sample and the standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the test sample and the standard, respectively.
-
-
Fluorescence Lifetime (τF) Measurement
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is typically measured using Time-Correlated Single Photon Counting (TCSPC). This technique involves exciting the sample with a pulsed light source and measuring the time delay between the excitation pulse and the detection of the emitted photons.
Experimental Workflow for Photophysical Characterization
Caption: Workflow for the photophysical characterization of 2-phenylbenzothiazoles.
Comparative Photophysical Data
The photophysical properties of 2-phenylbenzothiazoles are highly dependent on the nature and position of the substituents on both the phenyl and the benzothiazole rings. The following table summarizes the photophysical data for a selection of substituted 2-phenylbenzothiazoles from the literature.
| Compound | Substituent (Position) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | ΦF | Solvent |
| 2-Phenylbenzothiazole | Unsubstituted | ~330 | ~370 | ~3400 | Low | Various |
| 2-(2'-Hydroxyphenyl)benzothiazole (HBT) | 2'-OH | ~340 | ~530 (Keto) | >10000 | Moderate | Aprotic |
| HBT Derivative with Amino Group | 2'-OH, Amino on phenyl | - | Near-Infrared | - | - | - |
| HBT Derivative with Cyano Group | 2'-OH, Cyano on phenyl | - | - | - | - | - |
| 2-(4-Dimethylaminophenyl)benzothiazole | 4-N(CH3)2 | ~380 | ~450 | ~3900 | High | Various |
| Fluorene-HBT Motif | Fluorene at 4-position | ~360 | ~590 | ~12000 | 0.55-0.68 (solid) | - |
Note: The data in this table is compiled from multiple sources and is intended for comparative purposes. Exact values may vary depending on the specific experimental conditions.
Discussion: Structure-Property Relationships
The electronic nature of the substituents plays a crucial role in determining the photophysical properties of 2-phenylbenzothiazoles.[10][11]
Effect of Electron-Donating and Electron-Withdrawing Groups
-
Electron-Donating Groups (EDGs): The introduction of EDGs, such as amino (-NH2) or methoxy (-OCH3) groups, on the phenyl ring generally leads to a red-shift (bathochromic shift) in both the absorption and emission spectra.[10][11][12] This is attributed to the increased intramolecular charge transfer (ICT) character from the donor-substituted phenyl ring to the electron-accepting benzothiazole moiety. For instance, theoretical studies on 2-(2'-hydroxyphenyl)benzothiazole derivatives have shown that the presence of an amino group can shift the fluorescence wavelength into the near-infrared region, which is beneficial for bioimaging applications.[10][11]
-
Electron-Withdrawing Groups (EWGs): Conversely, the introduction of EWGs, such as cyano (-CN) or nitro (-NO2) groups, can lead to a blue-shift (hypsochromic shift) or a smaller red-shift compared to unsubstituted analogs.[10][11][12] In the context of ESIPT-capable molecules, strong EWGs can facilitate the proton transfer process by lowering the energy barrier in the excited state.[10][11]
The Role of Excited-State Intramolecular Proton Transfer (ESIPT)
For 2-(2'-hydroxyphenyl)benzothiazole (HBT) and its derivatives, the presence of an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen atom of the benzothiazole is fundamental to their unique photophysical behavior.[4][5] Upon photoexcitation, an ultrafast proton transfer occurs from the hydroxyl group (enol form) to the nitrogen atom, leading to the formation of a transient keto tautomer in the excited state.[4][6] This keto form is responsible for the large Stokes-shifted fluorescence emission.[5] The efficiency and dynamics of the ESIPT process are influenced by factors such as solvent polarity and the electronic nature of other substituents on the molecule.[13]
Strategies to enhance the photophysical properties of HBT derivatives often focus on modifying the ESIPT process. For example, mimicking the keto-like resonance form by complexing the heteroatoms with a boron atom has been shown to significantly red-shift the emission and enhance the quantum yield.[5]
Structure-Property Relationship Diagram
Caption: Influence of substituents on the photophysical properties of 2-phenylbenzothiazoles.
Conclusion
The photophysical properties of substituted 2-phenylbenzothiazoles are rich and highly tunable, making them a valuable class of compounds for a wide range of applications. The strategic introduction of electron-donating and electron-withdrawing groups, as well as moieties capable of undergoing ESIPT, allows for the rational design of molecules with tailored absorption, emission, and fluorescence efficiency. This guide has provided an overview of the key experimental techniques for their characterization, a comparative look at their properties, and an exploration of the underlying structure-property relationships. Further research in this area will undoubtedly lead to the development of novel and improved fluorescent materials for advanced applications in science and technology.
References
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Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Retrieved from [Link]
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Chen, J., et al. (2023). Control of the fluorescence molecule 2-(2′-hydroxyphenyl) benzothiazole derivatives by introducing electron-donating and withdrawing substituents groups. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 296, 122666. [Link]
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Gotor, R., et al. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 27(19), 6529. [Link]
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Light and Molecules. (n.d.). Excited-state proton transfer. Retrieved from [Link]
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Wang, R., et al. (2022). Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. Frontiers in Chemistry, 10, 864993. [Link]
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Li, Y., et al. (2021). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. Molecules, 26(11), 3185. [Link]
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Yu, Y., et al. (2021). Excited state intramolecular proton transfer mechanism of a benzothiazole derivative fluorescent probe: Spontaneous ESIPT process. Chemical Physics Letters, 783, 139077. [Link]
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Ghorpade, T. K., et al. (2018). Highly emissive excited-state intramolecular proton transfer (ESIPT) inspired 2-(2′-hydroxy)benzothiazole–fluorene motifs: spectroscopic and photophysical properties investigation. RSC Advances, 8(3), 1335-1345. [Link]
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Rurack, K. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In U. Resch-Genger (Ed.), Standardization and Quality Assurance in Fluorescence Measurements I (pp. 67-91). Springer. [Link]
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Aston University. (n.d.). Synthesis and biological properties of 2-phenylbenzothiazole derivatives. Retrieved from [Link]
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He, H., et al. (2023). Control of the fluorescence molecule 2-(2'-hydroxyphenyl) benzothiazole derivatives by introducing electron-donating and withdrawing substituents groups. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 296, 122666. [Link]
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Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15(9), 2947-2971. [Link]
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HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
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Amiri, R., & Al-Zahrani, F. A. (2021). TD-DFT study of the excited state intramolecular proton transfer (ESIPT) mechanism and photophysical properties in coumarin–benzothiazole derivatives: substitution and solvent effects. Molecular Systems Design & Engineering, 6(11), 949-961. [Link]
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Baranauskas, T., et al. (2021). Give or Take: Effects of Electron-Accepting/-Withdrawing Groups in Red-Fluorescent BODIPY Molecular Rotors. Molecules, 27(1), 23. [Link]
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A Senior Application Scientist's Guide to Benzothiazole Synthesis: A Head-to-Head Protocol Comparison
For the Modern Researcher in Drug Discovery and Materials Science
The benzothiazole moiety is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of bioactive compounds and functional materials.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The efficient and reliable synthesis of this privileged scaffold is therefore of paramount importance to researchers in both academic and industrial settings.
This guide provides an in-depth, head-to-head comparison of classical and contemporary protocols for benzothiazole synthesis. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of each method, offering field-proven insights to inform your synthetic strategy. Whether you are a seasoned medicinal chemist or a graduate student embarking on heterocyclic synthesis, this guide will serve as a valuable resource for selecting the optimal protocol for your target molecule.
The Synthetic Landscape: An Overview
The majority of benzothiazole syntheses commence from a common ancestor: 2-aminothiophenol. The subsequent cyclization with a one-carbon electrophile forms the thiazole ring. The choice of this electrophile and the reaction conditions dictate the efficiency, substrate scope, and environmental impact of the synthesis. In this guide, we will compare the following key synthetic strategies:
-
Classical Approaches: The Jacobson and Hugershoff syntheses.
-
Modern Condensation Methods: Reactions of 2-aminothiophenol with aldehydes and carboxylic acids under various catalytic and energetic conditions.
Performance Metrics at a Glance: A Comparative Table
To facilitate a rapid assessment of the most common benzothiazole synthesis protocols, the following table summarizes key performance indicators. This data has been aggregated from numerous literature sources to provide a general overview. It is important to note that specific yields and reaction times will vary depending on the substrate and precise reaction conditions.
| Synthesis Protocol | Starting Materials | Key Reagents/Catalyst | Typical Solvent(s) | Temperature | Reaction Time | Typical Yields (%) |
| Jacobson Synthesis | Thiobenzanilides | K₃[Fe(CN)₆], NaOH | Aqueous/Organic | Room Temp. | 24 - 168 h | Variable |
| Hugershoff Synthesis | Arylthioureas | Bromine (Br₂) | Chloroform | Varies | Varies | Moderate |
| Condensation with Aldehydes (Conventional Heating) | 2-Aminothiophenol, Aldehyde | H₂O₂/HCl | Ethanol | Room Temp. | 45 - 60 min | 85-94%[2] |
| Condensation with Aldehydes (Microwave-Assisted) | 2-Aminothiophenol, Aldehyde | Acetic Acid | Solvent-free | 70 °C | 1 - 2 min | ~95% |
| Condensation with Aldehydes (Ultrasound-Assisted) | 2-Aminothiophenol, Aldehyde | None | Solvent-free | Room Temp. | 20 min | 65-83%[3] |
| Condensation with Carboxylic Acids (Conventional Heating) | 2-Aminothiophenol, Carboxylic Acid | Polyphosphoric Acid (PPA) | None | High Temp. | Several hours | Good |
| Condensation with Carboxylic Acids (Microwave-Assisted) | 2-Aminothiophenol, Fatty Acids | P₄S₁₀ | Solvent-free | Not Specified | 3 - 4 min | High |
Classical Benzothiazole Syntheses: The Foundation
The Jacobson Synthesis: Oxidative Cyclization of Thiobenzanilides
The Jacobson synthesis is a classic method that relies on the oxidative cyclization of a pre-formed thiobenzanilide. This intramolecular C-S bond formation is typically promoted by an oxidizing agent in a basic medium.
Mechanistic Insight: The reaction is believed to proceed through a radical mechanism. The base deprotonates the thioamide, and the oxidizing agent, commonly potassium ferricyanide, facilitates the formation of a thiyl radical. This radical then attacks the ortho-position of the aniline ring, followed by aromatization to yield the benzothiazole.
Caption: Proposed radical mechanism for the Jacobson synthesis.
Experimental Protocol (General):
-
Preparation of Thiobenzanilide: The thiobenzanilide starting material is typically synthesized by the thionation of the corresponding benzanilide using a reagent such as phosphorus pentasulfide (P₂S₅).[4]
-
Cyclization: The thiobenzanilide is dissolved in a suitable solvent system, often a mixture of an organic solvent and aqueous base (e.g., NaOH).
-
An aqueous solution of potassium ferricyanide is added dropwise to the stirred thiobenzanilide solution at room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Advantages:
-
Can be performed at room temperature.
-
Avoids the use of harsh acids.
Disadvantages:
-
Requires the pre-synthesis of the thiobenzanilide.
-
Reaction times can be very long (days).
-
Yields can be variable depending on the substrate.
-
Uses a stoichiometric amount of an oxidizing agent.
The Hugershoff Synthesis: From Arylthioureas to 2-Aminobenzothiazoles
The Hugershoff synthesis is a classical route specifically for the preparation of 2-aminobenzothiazoles. It involves the cyclization of an N-arylthiourea using an electrophilic halogen, most commonly bromine.
Mechanistic Insight: The reaction is initiated by the electrophilic attack of bromine on the sulfur atom of the thiourea, forming a sulfenyl bromide intermediate. This is followed by an intramolecular electrophilic attack of the activated sulfur onto the ortho-position of the aryl ring. Subsequent elimination of HBr and aromatization leads to the formation of the 2-aminobenzothiazole.
Caption: Proposed mechanism for the Hugershoff synthesis.
Experimental Protocol (General):
-
Reaction Setup: The N-arylthiourea is dissolved in a suitable solvent, classically chloroform.
-
A solution of bromine in the same solvent is added dropwise to the stirred thiourea solution. The reaction is often exothermic and may require cooling.
-
The reaction mixture is stirred until the reaction is complete, as indicated by TLC.
-
Work-up: The reaction mixture is often treated with a reducing agent (e.g., sodium bisulfite solution) to quench any excess bromine. The mixture is then neutralized with a base (e.g., sodium bicarbonate solution).
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification: The crude 2-aminobenzothiazole is purified by recrystallization or column chromatography.
Advantages:
-
Provides direct access to valuable 2-aminobenzothiazole derivatives.
Disadvantages:
-
Uses stoichiometric amounts of hazardous and corrosive bromine.
-
The reaction can be difficult to control, leading to potential side reactions like aromatic bromination.
-
Yields are often moderate.
Modern Condensation Methods: Efficiency and Versatility
The direct condensation of 2-aminothiophenol with aldehydes or carboxylic acids (or their derivatives) has become the most prevalent and versatile approach for benzothiazole synthesis. These methods are often catalyzed and can be significantly accelerated by non-conventional energy sources.
Condensation with Aldehydes
This is arguably the most common and straightforward method for preparing 2-substituted benzothiazoles. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and oxidation.
Mechanistic Insight: The amino group of 2-aminothiophenol nucleophilically attacks the carbonyl carbon of the aldehyde to form a carbinolamine, which then dehydrates to a Schiff base (benzothiazoline intermediate). Subsequent oxidation (aromatization) yields the final benzothiazole product. The oxidant can be atmospheric oxygen, a chemical oxidant like H₂O₂, or can be facilitated by the reaction conditions.
Caption: General workflow for benzothiazole synthesis via aldehyde condensation.
Experimental Protocols:
a) Conventional Heating with H₂O₂/HCl: [2]
-
Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and 2-aminothiophenol (1 mmol) in ethanol.
-
Reagent Addition: Add a mixture of hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) to the solution. An optimal ratio of 1:1:6:3 (2-aminothiophenol:aldehyde:H₂O₂:HCl) has been reported.[2]
-
Reaction: Stir the mixture at room temperature for 45-60 minutes. Monitor the reaction by TLC.
-
Work-up and Purification: The product often precipitates from the reaction mixture and can be collected by filtration, washed with water, and recrystallized from ethanol.
b) Microwave-Assisted Synthesis (Solvent-Free):
-
Reaction Setup: In a microwave-safe vessel, combine 2-aminothiophenol (1 mmol), the aromatic aldehyde (1 mmol), and a catalytic amount of glacial acetic acid.
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 70°C) for a short duration (typically 1-2 minutes).
-
Work-up and Purification: After cooling, the product can often be purified directly by recrystallization from a suitable solvent like ethanol.
c) Ultrasound-Assisted Synthesis (Solvent- and Catalyst-Free): [3]
-
Reaction Setup: In a suitable vessel, directly mix 2-aminothiophenol (3.00 mmol) and the benzaldehyde derivative (3.00 mmol).
-
Ultrasonic Irradiation: Irradiate the mixture using an ultrasonic probe for approximately 20 minutes at room temperature.[3]
-
Purification: The crude product is purified by column chromatography.[3]
Advantages:
-
High yields and short reaction times, especially with microwave and ultrasound.
-
Broad substrate scope, tolerating both electron-donating and electron-withdrawing groups on the aldehyde.
-
"Green" chemistry approaches (microwave, ultrasound, solvent-free) reduce environmental impact.
Disadvantages:
-
Some methods may require specific equipment (microwave reactor, ultrasonic probe).
-
Oxidative conditions need to be controlled to avoid side reactions.
Condensation with Carboxylic Acids
Mechanistic Insight: The reaction is a direct condensation between the amino group of 2-aminothiophenol and the carboxylic acid, forming an amide intermediate. Intramolecular cyclization then occurs via nucleophilic attack of the thiol sulfur onto the amide carbonyl carbon, followed by dehydration to yield the benzothiazole.
Experimental Protocols:
a) Conventional Heating with Polyphosphoric Acid (PPA):
-
Reaction Setup: Mix 2-aminothiophenol and the carboxylic acid with polyphosphoric acid (PPA), which acts as both a catalyst and a solvent.
-
Reaction: Heat the mixture at a high temperature (often >150°C) for several hours.
-
Work-up: Cool the reaction mixture and carefully pour it onto ice. Neutralize with a base (e.g., NaOH solution) to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization.
b) Microwave-Assisted Synthesis with P₄S₁₀:
-
Reaction Setup: In a microwave-safe vessel, mix 2-aminothiophenol, a fatty acid, and phosphorus pentasulfide (P₄S₁₀) as a catalyst and dehydrating agent.
-
Microwave Irradiation: Irradiate the solvent-free mixture in a microwave reactor for 3-4 minutes.
-
Work-up and Purification: The work-up typically involves partitioning between an organic solvent and an aqueous base, followed by purification of the crude product from the organic phase.
Advantages:
-
Utilizes readily available carboxylic acids as starting materials.
-
Microwave-assisted methods are very rapid and often high-yielding.
Disadvantages:
-
Conventional methods often require harsh conditions (strong acids, high temperatures).
-
PPA can be difficult to handle and the work-up can be challenging.
-
The substrate scope may be limited by the harsh reaction conditions.
Conclusion and Future Outlook
The synthesis of benzothiazoles has evolved from lengthy, classical procedures to highly efficient, rapid, and environmentally benign modern methods. For the synthesis of 2-aryl or 2-alkyl benzothiazoles, the condensation of 2-aminothiophenol with aldehydes under microwave irradiation or with catalysts like H₂O₂/HCl offers an excellent balance of high yields, short reaction times, and operational simplicity. For accessing 2-aminobenzothiazoles, while the classical Hugershoff synthesis is direct, modern catalytic methods starting from N-arylthioureas often provide a safer and more efficient alternative.
The choice of protocol will ultimately depend on the specific target molecule, available equipment, and desired scale of the reaction. As the principles of green chemistry become increasingly integral to synthetic planning, the development of new catalytic systems and the use of alternative energy sources will undoubtedly continue to shape the future of benzothiazole synthesis.
References
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Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. [Link]
-
An efficient one-step cyclization of thiobenzanilides to benzothiazoles: using N-bromosuccinimide under mild conditions. Journal of Sulfur Chemistry. [Link]
-
Ni(II)-catalyzed synthesis of 2-aminobenzothiazoles 3a–t from N-arylthioureas. ResearchGate. [Link]
-
Synthesis and Cyclization of Benzothiazole: Review. ResearchGate. [Link]
-
Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents. PubMed. [Link]
-
Efficient Conversion of Substituted Aryl Thioureas to 2-Aminobenzothiazoles Using Benzyltrimethylammonium Tribromide. ResearchGate. [Link]
- Process for the preparation of 2-aminobenzothiazoles.
-
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The Rationale for Benzothiazole Probes: Moving Beyond the Conventional
An In-Depth Guide to Benchmarking Novel Benzothiazole Fluorescent Probes: A Comparative Analysis for Cellular and In Vitro Applications
As the landscape of molecular imaging evolves, the demand for fluorescent probes with superior photophysical properties and target specificity has never been greater. Among the myriad of fluorophores, benzothiazole derivatives have emerged as a versatile and powerful class of probes. Their unique electronic structure, characterized by an electron-deficient benzothiazole ring system, provides a robust scaffold for developing probes with tunable fluorescence properties, including large Stokes shifts, high quantum yields, and sensitivity to microenvironmental changes.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of novel benzothiazole-based probes against their traditional counterparts, supported by experimental data and detailed validation protocols.
Traditional fluorescent probes, while foundational, often present limitations in complex biological settings. For instance, Thioflavin T (ThT), a widely used probe for detecting amyloid aggregates, is hampered by a relatively short emission wavelength (~482 nm) and poor blood-brain barrier (BBB) permeability, limiting its in vivo applications.[2] Novel benzothiazole probes are specifically engineered to overcome these challenges. By employing a "push-pull" electronic architecture, these probes can achieve emission wavelengths in the far-red or near-infrared (NIR) region (>650 nm), which is critical for minimizing background autofluorescence from biological tissues.[3]
Furthermore, the benzothiazole scaffold is amenable to chemical modifications that enable sophisticated fluorescence mechanisms such as Excited-State Intramolecular Proton Transfer (ESIPT), Aggregation-Induced Emission (AIE), and Intramolecular Charge Transfer (ICT).[1][4] These mechanisms allow for the design of "turn-on" probes that are dark in aqueous media but fluoresce brightly upon binding to their target, leading to a significantly enhanced signal-to-noise ratio.[5]
Performance Benchmarking: A Quantitative Comparison
The efficacy of a fluorescent probe is defined by a set of key performance indicators. The following table summarizes the performance of several novel benzothiazole probes compared to the traditional probe, Thioflavin T, in the context of amyloid-beta (Aβ) aggregate detection, a hallmark of Alzheimer's disease.[2][6]
| Probe | Target | Binding Affinity (Kd) | Emission Max (λem) | Fluorescence Enhancement (Fold Increase) | Stokes Shift | Key Advantages |
| Thioflavin T (ThT) | Aβ Aggregates | ~200-800 nM | ~482 nm | ~10-100x | ~42 nm | Well-established, cost-effective |
| PP-BTA-4 | Aβ & α-Synuclein Aggregates | 40-148 nM (Aβ) | >600 nm | Significant | >150 nm | High affinity, red-shifted emission |
| RM-28 | Aβ Aggregates | 175.7 nM | >598 nm | 7.5x | >150 nm | High sensitivity, BBB permeability |
| BzT-OH | Mitochondria | N/A | 472 nm / 520 nm (pH > 8) | High (ΦF = 50%) | ~82 nm / 100 nm | Mitochondria-specific, large Stokes shift |
Data synthesized from multiple sources.[2][6][7] Kd values can vary based on experimental conditions.
The Causality Behind Performance: Why Key Metrics Matter
-
Binding Affinity (Kd): A lower Kd value signifies a stronger interaction between the probe and its target. This is paramount for achieving high sensitivity and specificity, allowing for the detection of low-abundance targets. The novel PP-BTA and RM-28 probes exhibit significantly higher affinity for Aβ aggregates than ThT.[2][6]
-
Emission Wavelength (λem): As mentioned, longer emission wavelengths are crucial for in vivo and deep-tissue imaging. The shift from ThT's ~482 nm to the >600 nm emission of probes like PP-BTA-4 is a deliberate design choice to enter the "optical window" of biological tissues, where light absorption and scattering are minimized.[3]
-
Fluorescence Enhancement: This "turn-on" capability is a hallmark of well-designed probes. A large fold increase in fluorescence upon target binding directly translates to a higher signal-to-background ratio, enabling clearer imaging with less ambiguity.[5]
-
Stokes Shift: This is the difference between the maximum absorption and emission wavelengths. A large Stokes shift (>100 nm) is highly desirable as it minimizes self-quenching (re-absorption of emitted light by other probe molecules) and simplifies the optical setup by allowing for more effective separation of excitation and emission signals.[5][7]
Visualizing the Workflow: Benchmarking a Novel Probe
The process of validating a new fluorescent probe follows a logical and rigorous workflow designed to characterize its photophysical properties and its performance in a biological context.
Caption: A generalized workflow for the validation of a novel fluorescent probe.
Visualizing the Mechanism: Aggregation-Induced Emission (AIE)
Many advanced benzothiazole probes leverage the AIE phenomenon. In dilute solutions, the probe is non-emissive due to the free rotation of its molecular components, which provides a non-radiative decay pathway. Upon binding to a target, these rotations are restricted, forcing the molecule to release its energy via fluorescence.
Caption: The principle of Aggregation-Induced Emission (AIE).
Experimental Protocols: A Self-Validating System
The trustworthiness of any new probe rests on rigorous and reproducible experimental validation. Below are step-by-step protocols for key benchmarking experiments.
Protocol 1: Determination of Binding Affinity (Kd) via Saturation Binding Assay
This protocol determines the dissociation constant (Kd), a measure of the probe's affinity for its target.
-
Preparation of Target: Prepare aggregated Aβ(1-42) fibrils by incubating the peptide in a suitable buffer (e.g., PBS, pH 7.4) at 37°C for 24-48 hours with gentle agitation. Confirm aggregate formation using Transmission Electron Microscopy (TEM) or ThT fluorescence assay.
-
Assay Setup: In a 96-well plate, add a fixed concentration of Aβ(1-42) aggregates (e.g., 100 nM) to each well.
-
Probe Titration: Add the novel benzothiazole probe to the wells in a series of increasing concentrations (e.g., 0 to 500 nM). Include control wells with the probe only (no aggregates) to measure background fluorescence.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow binding to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the probe's optimal excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (probe only) from the fluorescence of the corresponding wells with aggregates to get the specific binding signal.
-
Plot the specific fluorescence intensity against the probe concentration.
-
Fit the data to a one-site binding (hyperbola) equation using non-linear regression analysis (e.g., in GraphPad Prism) to calculate the Kd. The equation is: Y = Bmax * X / (Kd + X), where Y is the specific fluorescence, X is the probe concentration, and Bmax is the maximum fluorescence at saturation.[2][6]
-
Protocol 2: Photostability Assessment
This protocol evaluates how resistant the probe is to photobleaching, a critical parameter for long-term imaging experiments.
-
Sample Preparation: Prepare two samples: (1) the novel probe bound to its target (e.g., Aβ aggregates) and (2) a control probe (e.g., ThT bound to Aβ aggregates) at concentrations that yield a strong initial fluorescence signal.
-
Microscopy Setup: Place the sample on a fluorescence microscope slide. Use an objective and filter set appropriate for the probe's excitation and emission wavelengths.
-
Continuous Excitation: Expose a defined region of interest (ROI) to continuous excitation light using the microscope's light source at a constant intensity.
-
Time-Lapse Imaging: Acquire images of the ROI at regular intervals (e.g., every 10 seconds) for an extended period (e.g., 5-10 minutes).
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the intensity values to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity against time. A slower decay curve indicates higher photostability.[8]
-
Protocol 3: Live-Cell Imaging and Cytotoxicity (MTT Assay)
This two-part protocol assesses the probe's suitability for imaging living cells.
Part A: Cytotoxicity Assay
-
Cell Culture: Plate cells (e.g., A549 or HeLa cells) in a 96-well plate and grow to ~80% confluency.[5][9]
-
Probe Incubation: Treat the cells with various concentrations of the benzothiazole probe (e.g., 0, 5, 10, 20, 30 µM) for 24 hours.[4]
-
MTT Addition: Remove the probe-containing medium and add fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at ~570 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to untreated control cells. A probe is considered low in toxicity if cell viability remains high (>90%) even at working concentrations.[4]
Part B: Live-Cell Imaging
-
Cell Preparation: Grow cells on glass-bottom dishes suitable for microscopy.
-
Induce Target (if applicable): If imaging a specific cellular process, treat cells with an appropriate stimulus. For example, to image endogenous H2O2, cells can be stimulated with lipopolysaccharide (LPS).[10]
-
Probe Loading: Incubate the cells with a low, non-toxic concentration of the probe (e.g., 5-10 µM) in imaging medium for 30-60 minutes.
-
Washing: Gently wash the cells with fresh medium to remove any unbound probe.
-
Imaging: Image the cells using a fluorescence or confocal microscope with the appropriate laser lines and emission filters. Acquire images to observe the probe's subcellular localization and response to stimuli.[10][11]
References
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Ono, M., et al. (2017). Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates. ACS Chemical Neuroscience. Available at: [Link]
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Singh, R., et al. (2022). Design and Development of Benzothiazole-Based Fluorescent Probes for Selective Detection of Aβ Aggregates in Alzheimer's Disease. ACS Chemical Neuroscience. Available at: [Link]
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Watanabe, H., et al. (2017). Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates. ACS Publications. Available at: [Link]
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Zhang, L., et al. (2024). Novel benzothiazole-based fluorescent probe for efficient detection of Cu2+/S2- and Zn2+ and its applicability in cell imaging. ResearchGate. Available at: [Link]
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National Library of Medicine. (2024). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. PubMed Central. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-(4-aminophenyl)benzothiazole Derivatives as Potent Antitumor Agents
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(4-aminophenyl)benzothiazole derivatives, a class of compounds demonstrating significant and selective antitumor activity. We will delve into their mechanism of action, explore how structural modifications influence their biological efficacy, and present a comparative analysis of key derivatives, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry.
Introduction: A Novel Class of Anticancer Agents
The 2-(4-aminophenyl)benzothiazole scaffold has emerged as a promising pharmacophore in the development of novel anticancer therapeutics.[1] The parent compound, often referred to as CJM-126, and its analogues have demonstrated potent growth-inhibitory effects in the nanomolar range against a variety of human cancer cell lines, including those of the breast, colon, ovary, and kidney.[2] What sets these compounds apart is their unique mechanism of action, which distinguishes them from clinically established chemotherapeutic agents.[1][3] This guide will provide a comprehensive overview of the SAR of these derivatives, offering insights into the rational design of more potent and selective anticancer drugs.
Mechanism of Action: A Prodrug Approach Targeting CYP1A1
The antitumor activity of 2-(4-aminophenyl)benzothiazole derivatives is intrinsically linked to their metabolic activation, primarily by the cytochrome P450 enzyme CYP1A1.[2] This process highlights the prodrug nature of these compounds.
The proposed mechanism of action can be summarized as follows:
-
Aryl Hydrocarbon Receptor (AhR) Agonism: 2-(4-aminophenyl)benzothiazole derivatives act as potent agonists of the aryl hydrocarbon receptor (AhR).[1]
-
CYP1A1 Induction: Binding of the benzothiazole derivative to the AhR leads to the induction of CYP1A1 expression.[1]
-
Metabolic Activation: CYP1A1 then metabolizes the 2-(4-aminophenyl)benzothiazole scaffold. This bioactivation can occur through two main pathways: N-oxidation and N-acetylation, which generate cytotoxic electrophilic species.[2] Conversely, C-6 oxidation leads to an inactive metabolite.[2]
-
DNA Adduct Formation: The reactive electrophilic metabolites form adducts with DNA.[1]
-
Apoptosis Induction: The formation of DNA adducts triggers a cascade of events culminating in programmed cell death, or apoptosis.[1]
This metabolic activation is a key determinant of the selective antitumor activity of these compounds, as the expression of CYP1A1 can vary among different tumor types.
Caption: Metabolic activation pathway of 2-(4-aminophenyl)benzothiazole derivatives.
Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of 2-(4-aminophenyl)benzothiazole derivatives can be significantly modulated by substitutions on both the 2-phenyl ring and the benzothiazole nucleus.
Substitutions on the 2-(4-aminophenyl) Ring
Modifications to the 2-phenyl ring, particularly at the 3'-position adjacent to the amino group, have a profound impact on antitumor activity.
-
3'-Position: Introduction of a methyl group or a halogen (chloro, bromo, iodo) at the 3'-position generally enhances the potency of the compounds.[4] For instance, 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) exhibits significantly greater activity than the parent compound.[5] This is attributed to favorable electronic and steric effects that may influence the interaction with CYP1A1 or the AhR.
-
Amino Group: The primary amino group at the 4'-position is crucial for activity. N-acetylation of this group can have varied effects. While N-acetylation of the parent compound leads to a significant decrease in activity, the acetylated forms of 3'-halogenated analogues retain substantial antitumor properties.[6] This suggests that the electronic nature of the 3'-substituent influences the metabolic fate of the acetylated derivative.
Substitutions on the Benzothiazole Nucleus
Alterations to the benzothiazole ring system also play a critical role in determining the biological activity.
-
5-Position: The introduction of a fluorine atom at the 5-position of the benzothiazole ring has been shown to block the metabolic C-6 oxidation, which is an inactivation pathway.[2] This leads to an increased concentration of the active metabolites and, consequently, enhanced antitumor potency.[2]
-
Heterocyclic Core: The benzothiazole core itself is a key structural feature. Comparative studies have shown that the activity follows the order: benzothiazole > benzoxazole >> benzimidazole, highlighting the importance of the sulfur-containing heterocycle for potent anticancer effects.[4]
Other Structural Modifications
Researchers have also explored the impact of incorporating other heterocyclic rings into the 2-(4-aminophenyl)benzothiazole scaffold. The introduction of benzimidazole or imidazole moieties has been shown to yield compounds with considerable anticancer activity.[7][8] The overall antitumor potential with respect to the heterocyclic substitution was found to be in the order of benzimidazole ≥ imidazole > benzothiazole > benzoxazole.[7]
Comparative Performance of 2-(4-aminophenyl)benzothiazole Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 2-(4-aminophenyl)benzothiazole derivatives against various human cancer cell lines. This data highlights the impact of structural modifications on their potency and selectivity.
| Compound ID | R1 (3'-position) | R2 (Benzothiazole) | Cancer Cell Line | IC50 (µM) | Reference |
| CJM 126 | H | H | MCF-7 (Breast) | 0.02 | [3] |
| MDA-MB-468 (Breast) | 0.01 | [4] | |||
| PC-3 (Prostate) | > 30 | [3] | |||
| DF 203 | CH₃ | H | MCF-7 (Breast) | 0.001 | [5] |
| IGROV1 (Ovarian) | < 0.01 | [9] | |||
| 9c | Br | H | MCF-7 (Breast) | 0.004 | [4] |
| 9i | Cl | H | MCF-7 (Breast) | 0.003 | [4] |
| 5F 203 | CH₃ | 5-Fluoro | MCF-7 (Breast) | Potent (nM range) | [5] |
| Compound 10 | Cl | N-acetyl-benzimidazolylthio | Various | Considerable activity | [10] |
| Compound 16 | H | N-acetyl-diphenylimidazolylthio | Various | Considerable activity | [10] |
Note: IC50 values are indicative and can vary depending on the experimental conditions.
Experimental Protocols
To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. Below are outlines for the synthesis and biological evaluation of 2-(4-aminophenyl)benzothiazole derivatives.
General Synthesis of 2-(4-aminophenyl)benzothiazoles
A common and high-yielding route for the synthesis of substituted 2-(4-aminophenyl)benzothiazoles involves the reaction of a substituted 4-aminobenzoic acid with a substituted 2-aminothiophenol.[4]
Caption: A typical workflow for the synthesis of 2-(4-aminophenyl)benzothiazole derivatives.
Step-by-Step Protocol:
-
Reaction Setup: A mixture of the appropriately substituted 4-aminobenzoic acid and 2-aminothiophenol is heated in polyphosphoric acid (PPA).[10] Microwave irradiation can be employed to accelerate the reaction.[10]
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled and poured into a large volume of cold water or an ice-water mixture. The resulting precipitate is collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 2-(4-aminophenyl)benzothiazole derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a further 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The 2-(4-aminophenyl)benzothiazole scaffold represents a highly promising and versatile platform for the development of novel anticancer agents. The unique mechanism of action, involving metabolic activation by CYP1A1, offers a potential avenue for targeted therapy in tumors with high CYP1A1 expression. The extensive structure-activity relationship studies have provided crucial insights into the key structural features required for potent and selective antitumor activity.
Future research in this area should focus on:
-
Optimization of Physicochemical Properties: Many of the potent benzothiazole derivatives exhibit poor aqueous solubility, which can hinder their clinical development. The design of prodrugs or the use of advanced drug delivery systems could help overcome these limitations.[2]
-
Elucidation of Resistance Mechanisms: Understanding the mechanisms by which cancer cells develop resistance to these compounds is crucial for the development of strategies to overcome it.[3]
-
In Vivo Efficacy and Toxicity Studies: Comprehensive in vivo studies are necessary to evaluate the therapeutic potential and safety profiles of the most promising lead compounds.
-
Exploration of Combination Therapies: Investigating the synergistic effects of 2-(4-aminophenyl)benzothiazole derivatives with other established anticancer drugs could lead to more effective treatment regimens.
By leveraging the knowledge gained from SAR studies and embracing innovative drug development strategies, the full therapeutic potential of this exciting class of compounds can be realized.
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The In Vivo Validator's Guide: A Comparative Analysis of 2-(4-methylphenyl)benzothiazole for Amyloid Plaque Imaging
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of neurodegenerative disease research, the ability to accurately visualize and quantify neuropathological hallmarks in vivo is paramount. For Alzheimer's disease (AD), the deposition of β-amyloid (Aβ) plaques is a central pathological event. This guide provides a deep dive into the validation of 2-(4-methylphenyl)benzothiazole and its derivatives as promising agents for imaging Aβ plaques in animal models, offering a critical comparison with established imaging agents. As Senior Application Scientists, our goal is to equip you with the technical insights and experimental rationale necessary to make informed decisions in your preclinical imaging studies.
The Quest for an Ideal Amyloid Imaging Agent: Introducing the Benzothiazoles
The development of positron emission tomography (PET) and single-photon emission computed tomography (SPECT) tracers has revolutionized the study of Alzheimer's disease, allowing for the longitudinal assessment of amyloid pathology in living subjects. The foundational molecule for many of these tracers is Thioflavin T, a dye long used for postmortem staining of amyloid plaques. However, its charged nature prevents it from crossing the blood-brain barrier (BBB). This limitation spurred the development of neutral, lipophilic derivatives that retain high binding affinity for Aβ fibrils while exhibiting favorable pharmacokinetics for in vivo imaging.
The 2-phenylbenzothiazole scaffold emerged as a highly promising chemical backbone. One of the earliest and most influential derivatives is 2-(4′-methylaminophenyl)benzothiazole (BTA-1), a direct, uncharged analog of Thioflavin-T.[1] This core structure has been extensively modified to create a family of imaging agents, including the subject of this guide, this compound, and its various radiolabeled and functionalized forms. These agents are designed to specifically bind to the β-pleated sheet conformation of aggregated Aβ peptides that form amyloid plaques.[1]
Comparative Analysis: this compound Derivatives vs. The Gold Standards
An effective amyloid imaging agent must possess several key attributes: high binding affinity and specificity for Aβ plaques, sufficient BBB penetration, rapid brain uptake followed by fast washout from non-target tissues to ensure a high signal-to-noise ratio, and minimal off-target binding.[2][3] Here, we compare key performance metrics of this compound derivatives against the pioneering agent, [11C]Pittsburgh Compound B (PiB), and FDA-approved 18F-labeled tracers.
Data Presentation: Key Performance Metrics of Amyloid PET Tracers
| Imaging Agent | Core Structure | Radionuclide | Binding Affinity (Ki, nM) vs. Aβ Fibrils | Brain Uptake (Peak %ID/g in mice) | Brain Washout Characteristics |
| [11C]BTA-1 | 2-(4′-methylaminophenyl)benzothiazole | 11C | 5.8 (in AD brain homogenate)[1] | Good brain entry[1] | Rapid clearance[1] |
| [18F]6-methyl-2-(4′-fluorophenyl)benzothiazole | 2-phenylbenzothiazole | 18F | 2.2 - 22.5[3] | ~3.6% at 2 min[4] | High washout ratio (23.1)[4] |
| [18F]2-(4'-fluorophenyl)-1,3-benzothiazole | 2-phenylbenzothiazole | 18F | 9.0[5] | 3.2% at 2 min[5] | Fast washout (0.21% at 60 min)[5] |
| 99mTc-labeled 2-(4'-aminophenyl)benzothiazole derivative | 2-phenylbenzothiazole | 99mTc | 13.6[6] | 0.53% at 2 min, increasing to 1.94% at 90 min in Tg mice[6] | Retention in plaque-rich regions[6] |
| [11C]PiB | 6-hydroxy-2-(4'-N-methylaminophenyl)benzothiazole | 11C | High affinity[2] | ~3.0% at 2 min[4] | Moderate washout ratio (~6.0)[4] |
| [18F]Florbetapir (Amyvid™) | Stilbene derivative | 18F | High affinity[7] | Rapidly enters the brain[8] | Wide imaging window (30-90 min)[8] |
| [18F]Flutemetamol (Vizamyl™) | 2-phenylbenzothiazole derivative | 18F | High affinity[9] | Good brain uptake[10] | Slower washout than [11C]PiB[10] |
| [18F]Florbetaben (Neuraceq™) | Stilbene derivative | 18F | High affinity[11] | Increased uptake in AD models[12][13] | Enables in vivo assessment of Aβ[12] |
Note: %ID/g = percentage of injected dose per gram of tissue. This value can vary based on the specific animal model and experimental conditions.
Expertise & Experience: Interpreting the Data
The data reveals that this compound derivatives exhibit competitive, and in some cases, superior preclinical characteristics compared to [11C]PiB. For instance, [18F]6-methyl-2-(4′-fluorophenyl)-1,3-benzothiazole shows a remarkably high brain washout ratio, which is a desirable trait for achieving a high contrast image between plaque-rich regions and surrounding healthy tissue.[4] The development of derivatives labeled with Technetium-99m (99mTc) is particularly noteworthy as it opens the door for more accessible and cost-effective SPECT imaging.[6]
While [11C]PiB remains a valuable research tool, its short half-life (20.4 minutes) restricts its use to facilities with an on-site cyclotron. The 18F-labeled benzothiazole derivatives, with the longer half-life of Fluorine-18 (109.7 minutes), offer a significant logistical advantage for broader preclinical and clinical application.
It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental protocols, animal models, and data analysis methods. However, the consistent demonstration of high amyloid affinity and favorable brain kinetics across multiple benzothiazole derivatives underscores the robustness of this chemical scaffold.
Experimental Protocols: A Self-Validating System for In Vivo Validation
To ensure the trustworthiness and reproducibility of in vivo imaging data, a meticulously planned and executed experimental protocol is essential. Below is a detailed, step-by-step methodology for the validation of a novel this compound-based PET tracer in a transgenic mouse model of Alzheimer's disease.
Detailed, Step-by-Step Methodology
1. Animal Model Selection and Preparation:
-
Rationale: The choice of animal model is critical and depends on the specific research question. Transgenic mouse models that overexpress human amyloid precursor protein (APP) with mutations found in familial Alzheimer's disease, such as the 5XFAD or APP/PS1 models, are commonly used as they develop age-dependent amyloid plaque pathology.[13][14] It is crucial to use age-matched wild-type littermates as negative controls to demonstrate the specificity of the tracer for amyloid plaques.
-
Protocol:
-
Select a cohort of transgenic mice (e.g., 5XFAD) at an age known to exhibit significant amyloid plaque deposition (e.g., 7-12 months).[13]
-
Select an age-matched cohort of wild-type (WT) mice.
-
House animals under standard conditions with ad libitum access to food and water.
-
Fast animals for 4-6 hours prior to tracer injection to reduce variability in tracer uptake.
-
2. Radiotracer Administration:
-
Rationale: The route and method of administration are chosen to ensure rapid and complete delivery of the tracer into the systemic circulation. Intravenous injection via the tail vein is the standard method for small rodents.
-
Protocol:
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) to immobilize it for the injection and imaging procedure.
-
Place the mouse on a heating pad to maintain body temperature and dilate the tail veins.
-
Administer a bolus injection of the radiotracer (e.g., 3.7-7.4 MBq) in a small volume (e.g., 100-200 µL) into a lateral tail vein.
-
3. In Vivo PET/CT Imaging:
-
Rationale: Dynamic PET imaging allows for the quantification of tracer uptake and clearance from the brain over time. Co-registration with a CT or MRI scan provides anatomical information for accurate localization of the PET signal.
-
Protocol:
-
Immediately after tracer injection, place the anesthetized mouse in a small animal PET/CT scanner.
-
Acquire a dynamic PET scan for 60-90 minutes.
-
Following the PET scan, acquire a CT scan for attenuation correction and anatomical co-registration.
-
4. Image Analysis:
-
Rationale: Quantitative analysis of the PET data is necessary to compare tracer uptake between different groups and brain regions. The Standardized Uptake Value (SUV) is a commonly used semi-quantitative measure.
-
Protocol:
-
Reconstruct the dynamic PET images.
-
Co-register the PET images with the anatomical CT or a pre-acquired MRI scan.
-
Draw regions of interest (ROIs) on amyloid-rich areas (e.g., cortex, hippocampus) and a reference region with low expected specific binding (e.g., cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the SUV ratio (SUVR) by dividing the SUV of the target region by the SUV of the reference region at a specific time point (e.g., 30-60 minutes post-injection).
-
5. Ex Vivo Biodistribution and Autoradiography:
-
Rationale: Ex vivo studies provide a more direct measure of tracer distribution in different organs and serve as a validation of the in vivo imaging results. Autoradiography provides high-resolution visualization of tracer binding to amyloid plaques.
-
Protocol:
-
At the end of the imaging session, euthanize the mouse.
-
Rapidly dissect the brain and other major organs.
-
Weigh each tissue sample and measure its radioactivity using a gamma counter to calculate the %ID/g.
-
For autoradiography, freeze the brain, section it on a cryostat, and expose the sections to a phosphor imaging plate.
-
Correlate the autoradiography signal with histological staining for amyloid plaques (e.g., Thioflavin S or immunohistochemistry with an anti-Aβ antibody).
-
Visualizing the Process and Concepts
To better illustrate the experimental workflow and the chemical relationships between these imaging agents, we provide the following diagrams using Graphviz.
Experimental Workflow for In Vivo Validation
Caption: A streamlined workflow for the in vivo validation of a novel amyloid imaging agent.
Chemical Scaffold of Benzothiazole-Based Amyloid Imaging Agents
Caption: The common 2-phenylbenzothiazole scaffold and key derivatives for amyloid imaging.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly versatile and effective platform for the development of amyloid imaging agents. Derivatives of this core structure demonstrate excellent potential for in vivo validation in animal models, offering competitive and, in some cases, advantageous properties over existing tracers. Their high affinity for Aβ plaques, coupled with favorable pharmacokinetics, makes them valuable tools for preclinical research aimed at understanding the progression of Alzheimer's disease and evaluating the efficacy of novel therapeutic interventions.
Future research in this area will likely focus on further refining the pharmacokinetic properties of these tracers to enhance signal-to-noise ratios, as well as developing multimodal probes that can be detected by both PET and other imaging modalities. As our understanding of the complex pathology of Alzheimer's disease evolves, so too will the demand for more sensitive and specific imaging agents to illuminate the intricate molecular processes at play.
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 2-(4-methylphenyl)benzothiazole
This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(4-methylphenyl)benzothiazole (CAS No. 16112-21-3), a compound frequently utilized in medicinal chemistry and materials science research.[1][2][3] Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment from a potentially hazardous substance. This document moves beyond a simple checklist, explaining the scientific and regulatory rationale behind each step to empower researchers to make informed safety decisions.
Hazard Profile and Essential Safety Precautions
Before handling or disposing of any chemical, a thorough understanding of its hazard profile is paramount. While a specific, exhaustive Safety Data Sheet (SDS) for this compound is not always readily available, its structural similarity to other benzothiazole derivatives allows for a reliable hazard assessment based on surrogate data.[4]
Benzothiazoles as a class are known to be biologically active.[1][2] The parent compound, benzothiazole, is classified as toxic if swallowed or in contact with skin, harmful if inhaled, and causes serious eye irritation.[5][6] It is also recognized as being harmful to aquatic life.[5] Studies on the benzothiazole class of compounds have identified them as potential dermal sensitizers and respiratory irritants.[7][8] Therefore, this compound must be handled as a hazardous substance with appropriate precautions.
Required Personal Protective Equipment (PPE): To mitigate exposure risks during handling and disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Gloves should be inspected before use and changed immediately if contamination occurs.[4]
-
Body Protection: A lab coat must be worn and kept fastened.
-
Respiratory Protection: When handling the solid compound outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator is necessary. All handling of the pure compound should ideally occur within a certified chemical fume hood.[4]
Waste Characterization and Segregation: The First Step to Compliance
Proper disposal begins with correct waste characterization, a cornerstone of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[9][10] Under RCRA, a chemical waste is considered hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, or toxicity) or is explicitly listed.[9] Given the toxicological profile of its chemical class, all waste streams containing this compound must be treated as hazardous chemical waste .
Effective laboratory practice dictates the segregation of waste streams at the point of generation. This prevents dangerous chemical reactions, simplifies the disposal process for your institution's Environmental Health and Safety (EHS) office, and ensures compliance.
Key Data Summary for Waste Labeling:
| Property | Value | Source(s) |
| Chemical Name | This compound | [11][12] |
| CAS Number | 16112-21-3 | [11][12][13] |
| Molecular Formula | C14H11NS | [11][12] |
| Molecular Weight | 225.31 g/mol | [11][12] |
| Physical Form | Light brown to brown solid | [11] |
| Inferred Hazards | Toxic, Irritant, Environmental Hazard | [5][6][7][8][14] |
Segregation Protocol:
-
Solid Waste: Unused or expired pure this compound, and reaction byproducts.
-
Liquid Waste: Solutions containing the compound (e.g., from chromatography, reaction work-ups). Keep halogenated and non-halogenated solvent waste streams separate if required by your institution.
-
Contaminated Labware: Disposable items such as weigh boats, pipette tips, gloves, and paper towels that have come into direct contact with the chemical.
Step-by-Step Disposal Protocol
This protocol outlines the process from waste generation to final removal from the laboratory.
Step 1: Waste Collection
-
Solid Waste: Collect directly into a designated, sealable waste container. This should be a wide-mouth solid waste container made of a compatible material (e.g., HDPE).
-
Liquid Waste: Pour liquid waste into a dedicated, labeled liquid waste container using a funnel. Do not fill containers beyond 90% capacity to allow for expansion.
-
Contaminated Labware (Non-Sharp): Place items in a separate, clearly labeled hazardous waste bag or container to prevent accidental use.
Step 2: Container Management Proper container management is a frequent point of regulatory inspection.[9]
-
Selection: Use only containers approved for hazardous waste that are in good condition and compatible with the chemical. Never use food-grade containers like milk jugs.[9]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), the approximate concentrations, and the date of accumulation.
-
Closure: Waste containers must be securely closed at all times, except when actively adding waste.[9][15] This is a critical safety and compliance requirement to prevent spills and the release of vapors.
Step 3: On-Site Accumulation
-
Waste should be stored in a designated Satellite Accumulation Area (SAA) , which is the laboratory area where the waste is generated.[15]
-
The SAA must be under the control of the laboratory personnel and located at or near the point of generation.
-
Ensure incompatible waste types are stored separately within the SAA to prevent accidental mixing.
Step 4: Arranging for Final Disposal
-
Once a waste container is full, or if you are generating waste infrequently, contact your institution's EHS department or equivalent safety office to schedule a waste pickup.
-
Do not attempt to dispose of the chemical waste yourself. Disposal must be handled by a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[10][16] Your EHS office manages this process, including the use of the Hazardous Waste Manifest System which tracks the waste from its generation to its final disposal.[15][16]
Emergency Procedures: Spill Management
In the event of a small spill within a chemical fume hood:
-
Alert Personnel: Immediately notify others in the lab.
-
Ensure PPE: Don appropriate PPE, including double-gloving with nitrile gloves and wearing safety goggles and a lab coat.
-
Containment: Cover the spill with an absorbent material (e.g., chemical spill pads or vermiculite).
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office.
For large spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from work with this compound.
Caption: Disposal workflow for this compound.
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AK Scientific, Inc. (n.d.). 2-(4-Methylphenyl)-1-(piperazin-1-ylmethyl)imidazo[2,1-b][11][14]benzothiazole Safety Data Sheet. Retrieved from Google Search.
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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PubMed. (2018, May 1). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Retrieved from [Link]
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ResearchGate. (n.d.). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles | Request PDF. Retrieved from [Link]
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Navigating the Safe Handling of 2-(4-methylphenyl)benzothiazole: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence is paramount. This guide provides essential safety and logistical information for the handling of 2-(4-methylphenyl)benzothiazole (CAS No. 16112-21-3), a compound with significant potential in medicinal chemistry.[1] In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from the broader benzothiazole class of molecules to establish a robust framework for its safe utilization and disposal.
The core principle of this guide is to foster a proactive safety culture. By understanding the potential hazards and implementing the procedural steps outlined below, you can mitigate risks and ensure a secure laboratory environment.
Understanding the Hazard Landscape: What We Know About Benzothiazoles
Benzothiazole and its derivatives are known to present several potential health hazards.[2] While specific toxicological data for this compound is limited, the general characteristics of the benzothiazole family include:
-
Skin and Eye Irritation: Direct contact with benzothiazole compounds can cause irritation to the skin and eyes.[3]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[3]
-
Dermal Sensitization: Some benzothiazole derivatives are known to be skin sensitizers, meaning repeated exposure can lead to an allergic reaction.[2][3]
-
Potential for Harm if Swallowed: Ingestion of related compounds can be harmful.
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy and meticulous handling protocols are not merely recommendations—they are necessities.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required equipment, with explanations rooted in the potential hazards.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory to prevent contact with dust particles or splashes. In situations where there is a higher risk of splashing, a full-face shield should be worn in addition to goggles. |
| Skin Protection | A laboratory coat must be worn and kept fastened to protect against accidental skin contact. |
| Hand Protection | Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for many laboratory chemicals. It is critical to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contamination. |
| Respiratory Protection | When handling the solid compound, especially if there is a potential for dust generation, a NIOSH-approved respirator is recommended. All work with the solid form of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized workflow is critical for minimizing exposure and preventing contamination. The following protocol outlines the key stages of handling this compound, from initial preparation to post-experiment cleanup.
Preparation and Weighing
-
Work Area Setup: All handling of solid this compound must be performed in a certified chemical fume hood. Before starting, ensure the fume hood is functioning correctly and the sash is at the appropriate height.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, and containers, within the fume hood to minimize movement in and out of the controlled workspace.
-
Donning PPE: Put on all required PPE before entering the designated work area.
-
Weighing: Carefully weigh the desired amount of the compound. Avoid creating dust by handling the material gently.
Experimental Use
-
Solution Preparation: If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Reactions and Manipulations: Conduct all experimental procedures within the fume hood. Keep all containers sealed when not in immediate use.
-
Avoid Contamination: Use dedicated equipment for this compound where possible. If not feasible, thoroughly decontaminate all shared equipment after use.
Post-Experiment Decontamination
-
Work Surface Cleaning: Decontaminate all surfaces within the fume hood that may have come into contact with the compound. Use a suitable solvent, followed by a thorough wash with soap and water.
-
Equipment Decontamination: Clean all glassware and equipment using an appropriate solvent and then wash with soap and water.
-
PPE Removal: Remove PPE in the correct order to prevent self-contamination. Dispose of gloves and any other disposable PPE as hazardous waste. Wash hands thoroughly after removing all PPE.
.
A visual workflow for the safe handling of this compound.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and any associated contaminated materials is a critical final step in the experimental workflow. Improper disposal can lead to environmental contamination and potential harm to aquatic life.
-
Waste Segregation: All materials contaminated with this compound, including unused compound, contaminated gloves, weigh boats, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Incineration: The recommended method for the disposal of benzothiazole waste is through a licensed hazardous waste disposal service that utilizes chemical incineration.[5] This process ensures the complete destruction of the compound.
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures, as regulations can vary.
Conclusion: A Commitment to Safety and Scientific Integrity
The responsible handling of chemical compounds is a cornerstone of excellent scientific practice. While this compound holds promise for future therapeutic applications, its potential hazards necessitate a cautious and well-informed approach. By integrating the principles and procedures outlined in this guide into your daily laboratory operations, you contribute to a safer research environment for yourself and your colleagues. This commitment to safety not only protects individuals but also upholds the integrity of the scientific process.
References
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LANXESS. (Date not available). Benzothiazole. Retrieved from [Link]
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Synerzine. (2019, February 15). SAFETY DATA SHEET Benzothiazole. Retrieved from [Link]
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Ginsberg, G., Toal, B., & Kurland, T. (Date not available). Benzothiazole toxicity assessment in support of synthetic turf field human health risk assessment. PubMed. Retrieved from [Link]
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PubChem. (Date not available). 2-(4-Methylphenyl)-1,3-benzothiazole. Retrieved from [Link]
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ResearchGate. (2011, February 9). Benzothiazole Toxicity Assessment in Support of Synthetic Turf Field Human Health Risk Assessment. Retrieved from [Link]
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U.S. Environmental Protection Agency. (Date not available). Inert Reassessments: 2-(2'-Hydroxy-5'-methyphenyl)benzotriazole and Octyl Epoxytallate. Retrieved from [Link]
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Chen, Q., et al. (2020, September 30). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. ScienceDirect. Retrieved from [Link]
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ResearchGate. (2015, August 6). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. Retrieved from [Link]
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Wang, L., et al. (2018, May 1). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. PubMed. Retrieved from [Link]
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MDPI. (Date not available). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]
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Kass, M. A., et al. (Date not available). 6-amino-2-benzothiazole-sulfonamide. The effect of a topical carbonic anhydrase inhibitor on aqueous humor formation in the normal human eye. PubMed. Retrieved from [Link]
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PubChem. (Date not available). 2-(4-Morpholino)thiobenzothiazole. Retrieved from [Link]
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ResearchGate. (Date not available). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles | Request PDF. Retrieved from [Link]
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Domingo, H., et al. (Date not available). Allergic contact dermatitis to 2(thiocyano-methylthio) benzothiazole present in a packaging wood. PubMed. Retrieved from [Link]
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DermNet. (Date not available). Rubber accelerator contact allergy. Retrieved from [Link]
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Bourgeois, M., et al. (Date not available). The preservative 2-(thiocyanomethylthio)benzothiazole: A potential allergen in leather products. PubMed. Retrieved from [Link]
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ResearchGate. (2015, August 9). Allergic contact dermatitis from mercapto compounds. Retrieved from [Link]
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European Commission. (Date not available). Opinion of the Scientific Committee on Consumer Products (SCCP) on 2-Mercaptobenzothiazole (MBT) (sensitisation only). Retrieved from [Link]
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- 3. Benzothiazole toxicity assessment in support of synthetic turf field human health risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
